molecular formula C8H8N2O2 B1680626 Ricinine CAS No. 524-40-3

Ricinine

货号: B1680626
CAS 编号: 524-40-3
分子量: 164.16 g/mol
InChI 键: PETSAYFQSGAEQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ricinine is a pyridine alkaloid, a pyridone and a nitrile.
This compound has been reported in Ricinus communis with data available.
alkaloid from castor seeds;  goitrogenic due to CN;  structure;  RICIN is also available

属性

IUPAC Name

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSAYFQSGAEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200412
Record name Ricinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ricinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.7 mg/mL at 10 °C
Record name Ricinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

524-40-3
Record name Ricinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ricinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RICININE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ricinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ricinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RICININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ricinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201.5 °C
Record name Ricinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, metabolic pathways, and analytical methodologies for ricinine. This compound is a pyridine alkaloid found in the castor plant (Ricinus communis) and serves as a crucial biomarker for exposure to ricin, a highly potent toxin also present in the plant.[1][2] While significantly less toxic than ricin, this compound exhibits its own distinct biological activities, including insecticidal properties and effects on the central nervous system.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile[5]
Synonyms 3-cyano-4-methoxy-N-methyl-2-pyridone, Recinine[5][6]
CAS Number 524-40-3[6][7]
Molecular Formula C₈H₈N₂O₂[6][8]
Molecular Weight 164.16 g/mol [6][7][8]
Appearance White solid / Powder[3][9]
Melting Point 201.5 °C[1][6][7]
Boiling Point 370.90 °C (estimated: 291.62 °C)[6][9]
Water Solubility 2.7 mg/mL at 10 °C (2.7 g/L)[1][5][9]
Other Solubilities Sparingly soluble in alcohol, chloroform, ether.[10] Slightly soluble in DMSO and methanol.[11] Soluble in acetone, dichloromethane, ethyl acetate.[8][12]
Sublimation Point 170-180 °C at 20 mmHg[2][7]
pKa (Predicted) -4.93 ± 0.62[9]
InChI InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3[1][5]
SMILES CN1C=CC(=C(C1=O)C#N)OC[1][6]

Spectral Data

Spectral data is critical for the unambiguous identification and structural elucidation of this compound.

Spectral MethodKey Data PointsSource(s)
UV/Vis (λmax) 219 nm, 316 nm[13]
Mass Spectrometry GC-MS: Major fragments at m/z 164, 121.[1] LC-ESI-QTOF (MS-MS): Precursor ion [M+H]⁺ at m/z 165.0652, with major product ions at m/z 138.0539, 110.0596, 108.0455, 150.0406.[1]
¹³C NMR Spectral data available in public databases.[1]

Toxicology and Biological Activity

This compound is classified as toxic, primarily by ingestion, though it is substantially less potent than ricin.[3] It acts as a central nervous system stimulant and has been investigated for its antioxidant and acetylcholinesterase inhibitory activities.[3]

ParameterValueSpeciesRoute of AdministrationSource(s)
LD₅₀ (Median Lethal Dose) 340 mg/kgMiceIntraperitoneal[4][13]
LD₅₀ (Median Lethal Dose) 3,000 mg/kg (3 g/kg)MiceOral[4][13]
IC₅₀ (Acetylcholinesterase) 54.5 µg/mL-In vitro[13]
IC₅₀ (ABTS Radical Scavenging) 102.65 µg/mL-In vitro[13]
IC₅₀ (Iron Chelation) 104.32 µg/mL-In vitro[13]

Metabolic Pathways

In Ricinus communis and in mammalian systems, this compound undergoes metabolic transformations, primarily through demethylation. These metabolites can be important for toxicokinetic studies. N-demethylation is particularly noted during leaf senescence in the plant.[5]

Ricinine_Metabolism This compound->i1 This compound->i2 i1->N_Demethyl N-demethylation i2->O_Demethyl O-demethylation This compound This compound (4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile) N_Demethyl N-demethylthis compound (3-cyano-4-methoxy-2-pyridone) O_Demethyl O-demethylthis compound (N-methyl-3-cyano-4-hydroxy-2-pyridone)

Caption: Metabolic pathways of this compound via demethylation reactions.[5]

Experimental Protocols

The quantification of this compound is critical for diagnosing Ricinus communis poisoning and for forensic analysis.[14] Below is a generalized protocol based on common high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods.

Protocol: Quantification of this compound in Biological Matrices

This protocol outlines the extraction, cleanup, and analysis of this compound from samples such as urine, feed, or tissue.[14][15][16]

A. Sample Preparation and Extraction

  • Homogenization: Homogenize solid samples (e.g., feed, liver tissue) as required.

  • Extraction: Extract a known quantity of the sample (e.g., 1-5 g) with methanol. Agitate or sonicate for 15-30 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm filter. For low concentration samples, the extract may be concentrated under a stream of nitrogen.

B. Solid-Phase Extraction (SPE) Cleanup

  • Column Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.[15]

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1-2 mL of 30% methanol (v/v).[15] Collect the eluate for analysis.

C. Instrumental Analysis (HPLC / LC-MS)

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., Atlantis dC18, 5 µm, 2.1 × 100 mm).[15]

    • Mobile Phase: Isocratic elution with 10% acetonitrile in water (v/v).[15] Other gradients may be used depending on the complexity of the matrix.

    • Flow Rate: 0.2 mL/min.[15]

    • Injection Volume: 5-20 µL.

  • Detection:

    • HPLC-UV: Monitor at a wavelength of 310 nm or 315 nm.[14][15]

    • LC-MS/MS: Use electrospray ionization in positive ion mode (ESI+). Monitor precursor → product ion transitions, such as m/z 165 → 138 for quantification and m/z 165 → 82 for confirmation.[16]

  • Quantification:

    • Generate a calibration curve using certified this compound standards.

    • Apply a weighted linear regression (e.g., 1/x) to the calibration data.[16]

    • Determine the concentration in samples by interpolating from the curve. The use of a ¹³C-labeled internal standard is recommended for highest accuracy in MS methods.[16]

Ricinine_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Biological Sample (Urine, Feed, Tissue) Extract Methanol Extraction Sample->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifuge->SPE Crude Extract HPLC HPLC-UV (310 nm) or LC-MS/MS (m/z 165 → 138) SPE->HPLC Purified Eluate Quant Quantification (vs. Calibration Curve) HPLC->Quant

Caption: General experimental workflow for this compound analysis.[15][16]

References

The Biosynthesis of Ricinine in Ricinus communis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Pathway, Enzymology, and Experimental Elucidation for Researchers, Scientists, and Drug Development Professionals.

Abstract

Ricinine, a toxic piperidine alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant interest due to its biological activities and its use as a biomarker for ricin exposure. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the metabolic pathway from its primary precursors to the final product. We present key quantitative data on enzyme activities and precursor incorporation rates, offer detailed experimental protocols for the elucidation of the pathway, and provide visualizations of the biosynthetic route and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology, as well as for professionals involved in drug development and forensic analysis.

Introduction

The castor bean plant (Ricinus communis) is well-known for producing the highly toxic protein ricin. However, the plant also synthesizes a variety of other secondary metabolites, including the alkaloid this compound (3-cyano-4-methoxy-N-methyl-2-pyridone). While significantly less toxic than ricin, this compound exhibits its own spectrum of biological activities and its presence is a definitive indicator of exposure to castor bean material.[1] Understanding the biosynthesis of this compound is crucial for a complete comprehension of the plant's metabolic capabilities and for the potential biotechnological production of related compounds. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, with a focus on the enzymatic steps, precursor-product relationships, and the experimental methodologies used to uncover this metabolic route.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the de novo pathway of pyridine nucleotide biosynthesis, a fundamental metabolic route in plants. The pyridine ring of this compound is derived from quinolinic acid, a key intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD).[2][3] The pathway proceeds through a series of enzymatic modifications, including methylation and likely hydroxylation, to yield the final this compound structure.

The key steps in the biosynthesis of this compound are:

  • Formation of the Pyridine Ring: The pathway begins with the synthesis of quinolinic acid via the de novo pyridine nucleotide pathway.

  • Conversion to Nicotinic Acid Mononucleotide: Quinolinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolinate phosphoribosyltransferase (QPRTase). This step represents a critical entry point of the precursor into the pathway leading to this compound.[2]

  • Formation of N-demethylthis compound: Through a series of yet to be fully characterized steps involving likely hydroxylations and other modifications, the pyridine nucleotide precursor is transformed into N-demethylthis compound. This compound has been identified as the immediate precursor to this compound.

  • Final Methylation Step: The biosynthesis is completed by the N-methylation of N-demethylthis compound to yield this compound. This reaction is catalyzed by an N-methyltransferase.

Key Intermediates and Enzymes
  • Quinolinic Acid: The primary precursor for the pyridine ring of this compound.

  • Quinolinate Phosphoribosyltransferase (QPRTase; EC 2.4.2.19): A key enzyme channeling quinolinic acid into the pyridine nucleotide and subsequently the this compound biosynthetic pathway. Studies have shown a significant increase in QPRTase activity in Ricinus communis seedlings prior to the onset of this compound biosynthesis, indicating its important regulatory role.[2]

  • N-demethylthis compound: The immediate precursor to this compound. Its conversion to this compound involves a final methylation step.

  • N-methyltransferase: The enzyme responsible for the N-methylation of N-demethylthis compound. While its activity has been inferred, the specific enzyme from Ricinus communis has not been fully isolated and characterized.

  • Cytochrome P450 Monooxygenases: While not definitively identified in the this compound pathway, cytochrome P450 enzymes are frequently involved in the hydroxylation and other oxidative modifications of alkaloid skeletons in plants.[4][5] It is plausible that such enzymes are involved in the steps leading from the initial pyridine nucleotide precursor to N-demethylthis compound.

Quantitative Data

Quantitative analysis of enzyme activities and precursor incorporation is fundamental to understanding the dynamics and regulation of a biosynthetic pathway. Although specific kinetic data for all enzymes in the this compound pathway from Ricinus communis are not exhaustively available in the literature, some key quantitative observations have been made.

Table 1: Enzyme Activity Data for Quinolinate Phosphoribosyltransferase (QPRTase) in Ricinus communis

ParameterValueConditionsReference
Increase in Specific Activity6-foldEtiolated seedlings, over a 4-day period preceding this compound biosynthesis[2]

Table 2: Precursor Incorporation into this compound

PrecursorIncorporation EfficiencyExperimental SystemReference
Quinolinic acidEfficient precursorRicinus communis seedlings[2]
N-demethylthis compoundImmediate precursorRicinus communis

Note: Specific percentage incorporation data from radiolabeling studies are not consistently reported in a consolidated format in the available literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of techniques, including radiolabeling experiments, enzyme assays, and analytical chemistry for the identification of intermediates.

General Protocol for Radiolabeling Studies in Plant Alkaloid Biosynthesis

This protocol provides a general framework for tracing the incorporation of labeled precursors into alkaloids like this compound.

Objective: To determine if a 14C-labeled compound is a precursor to this compound in Ricinus communis seedlings.

Materials:

  • Ricinus communis seedlings

  • 14C-labeled precursor (e.g., [14C]-quinilinic acid)

  • Liquid scintillation cocktail and vials

  • Scintillation counter

  • Chromatography equipment (TLC or HPLC)

  • Solvents for extraction and chromatography

  • Standard this compound for co-chromatography

Procedure:

  • Precursor Administration: Dissolve the 14C-labeled precursor in a suitable buffer or water. Administer the solution to the Ricinus communis seedlings. This can be done through various methods such as feeding through the roots, injection into the stem, or application to leaf surfaces.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting and Extraction: Harvest the plant tissue (e.g., leaves, stems, roots) and homogenize it in a suitable solvent (e.g., methanol or ethanol) to extract the alkaloids.

  • Purification: Partially purify the alkaloid fraction from the crude extract. This may involve liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Separate the components of the alkaloid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Co-spot or co-inject with an authentic, unlabeled this compound standard.

  • Identification and Quantification of Radioactivity:

    • For TLC: Scrape the spot corresponding to the this compound standard into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For HPLC: Collect the fraction corresponding to the retention time of the this compound standard and measure its radioactivity.

  • Data Analysis: Calculate the percentage of incorporation of the radiolabeled precursor into this compound. This is typically expressed as the ratio of the radioactivity in the isolated this compound to the total radioactivity administered.

Enzyme Assay for Quinolinate Phosphoribosyltransferase (QPRTase)

This protocol is adapted from methods used for QPRTase assays in plant extracts.

Objective: To measure the activity of QPRTase in a crude protein extract from Ricinus communis seedlings.

Principle: The assay measures the formation of nicotinic acid mononucleotide (NaMN) from quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP). The reaction can be monitored spectrophotometrically.

Materials:

  • Ricinus communis seedlings

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 10 mM β-mercaptoethanol)

  • Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl2)

  • Quinolinic acid solution

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh Ricinus communis seedling tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing assay buffer, quinolinic acid, and PRPP.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of the crude enzyme extract.

    • Monitor the change in absorbance at a specific wavelength (this may require a coupled enzyme assay or direct measurement depending on the specific properties of the product and substrates).

    • Record the initial rate of the reaction (ΔA/min).

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of QPRTase, typically expressed as nmol of product formed per minute per mg of protein. This will require a standard curve or the known extinction coefficient of the product.

Visualizations

Biosynthetic Pathway of this compound

Ricinine_Biosynthesis Precursors De novo Pyridine Nucleotide Pathway QA Quinolinic Acid Precursors->QA NaMN Nicotinic Acid Mononucleotide QA->NaMN QPRTase Intermediates Series of Intermediates (putative hydroxylations, etc.) NaMN->Intermediates Multiple Enzymatic Steps (putative P450s) NDR N-demethylthis compound Intermediates->NDR This compound This compound NDR->this compound N-methyltransferase

Figure 1: Proposed biosynthetic pathway of this compound in Ricinus communis.
Experimental Workflow for Precursor Feeding Studies

Precursor_Feeding_Workflow cluster_plant In Planta Experiment cluster_extraction Extraction and Analysis Plant Ricinus communis seedling Harvest Harvest Plant Tissue Plant->Harvest Incubation Labeled_Precursor Radiolabeled Precursor (e.g., [14C]-Quinolinic Acid) Labeled_Precursor->Plant Administration Extraction Alkaloid Extraction Harvest->Extraction Purification Chromatographic Separation (TLC/HPLC) Extraction->Purification Detection Radioactivity Measurement Purification->Detection Analysis Calculate Precursor Incorporation Rate Detection->Analysis Data Interpretation

Figure 2: Workflow for radiolabeling studies to trace this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Ricinus communis is an intriguing example of how primary metabolic pathways can be channeled to produce specialized secondary metabolites. The pathway's reliance on the de novo synthesis of pyridine nucleotides highlights a key regulatory intersection. While the main precursors and the final enzymatic step have been identified, significant gaps in our knowledge remain.

Future research should focus on:

  • Isolation and Characterization of Missing Enzymes: The complete enzymatic machinery, particularly the putative cytochrome P450s and the N-methyltransferase, needs to be isolated from Ricinus communis and fully characterized kinetically.

  • Elucidation of Intermediate Steps: The precise sequence of intermediates between nicotinic acid mononucleotide and N-demethylthis compound remains to be determined.

  • Regulatory Mechanisms: A deeper understanding of the regulatory networks that control the flux of precursors into the this compound pathway is needed. This includes studying the expression of key biosynthetic genes under different developmental and environmental conditions.

  • Metabolic Engineering: With a complete understanding of the pathway, metabolic engineering approaches could be employed to either enhance the production of this compound for specific applications or to create novel, related compounds with potentially useful biological activities.

This technical guide provides a solid foundation for researchers and professionals working on this compound and related alkaloids. Continued investigation into this fascinating biosynthetic pathway will undoubtedly yield new insights into the metabolic diversity of the plant kingdom.

References

An In-depth Technical Guide to the Toxicological Studies of Ricinine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a piperidine alkaloid found in all parts of the castor bean plant (Ricinus communis). While the plant is more notorious for the highly toxic protein ricin, this compound also exhibits toxic properties, albeit to a lesser degree.[1][2] Its stability under heat, a property not shared by the protein ricin, makes it a significant consideration in the overall toxicology of Ricinus communis.[2] this compound is also utilized as a reliable biomarker for exposure to castor bean products, as it can be detected in urine.[3][4][5] This technical guide provides a comprehensive overview of the toxicological studies of this compound in animal models, focusing on quantitative data, detailed experimental protocols, and the known mechanisms of action.

Acute Toxicity

Acute toxicity studies of this compound have been primarily conducted in mice, establishing its lethal dose and observable effects.

Quantitative Data: Lethal Doses

The median lethal dose (LD50) of this compound has been determined for different routes of administration in mice.

Animal ModelRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal340 mg/kg[1][2]
MouseOral3 g/kg (3000 mg/kg)[1][2]
Experimental Protocols

Acute Toxicity and LD50 Determination in Mice

  • Objective: To determine the median lethal dose (LD50) of this compound following intraperitoneal and oral administration in mice.

  • Animal Model: Swiss albino mice.

  • Test Substance: Purified this compound isolated from the pericarp of Ricinus communis.

  • Methodology:

    • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or distilled water). A range of doses is prepared for administration.

    • Animal Groups: Mice are divided into several groups, with a control group receiving the vehicle only and experimental groups receiving different doses of this compound.

    • Administration:

      • Intraperitoneal (IP): A single dose of the this compound solution is injected into the peritoneal cavity of each mouse in the respective experimental groups.

      • Oral (PO): A single dose of the this compound solution is administered via gavage.

    • Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include general behavior, signs of toxicity (e.g., hyperactivity, tremors, seizures), and mortality.

    • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Subchronic and Chronic Toxicity

Studies on the long-term effects of this compound exposure have revealed specific organ toxicity, particularly nephrotoxicity, in rats.

Quantitative Data

Currently, specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values from subchronic or chronic studies are not well-documented in publicly available literature. However, qualitative effects have been reported.

Experimental Protocols

Chronic Toxicity Assessment in Rats (Metabolomics Approach)

  • Objective: To evaluate the chronic toxicity of crude this compound in rats and identify metabolic alterations.

  • Animal Model: Sprague-Dawley rats.

  • Test Substance: An extract of castor bean shell, referred to as crude this compound.

  • Methodology:

    • Dosing: Rats are orally administered the crude this compound extract daily for an extended period (e.g., eight consecutive weeks).

    • Sample Collection: Urine, serum, and kidney tissue samples are collected at specified time points throughout the study.

    • Analysis:

      • Metabolomics: ¹H NMR-based metabolomics analysis is performed on urine, serum, and kidney samples to identify changes in the metabolic profile of the treated animals compared to a control group.

      • Histopathology: Kidney tissues are processed for histological examination to identify any pathological changes.

      • Biochemical Assays: Serum samples are analyzed for biomarkers of renal function (e.g., blood urea nitrogen, creatinine).

  • Key Findings from a Representative Study: A study employing this protocol demonstrated that chronic oral administration of crude this compound induced significant nephrotoxicity in rats. The metabolic changes observed were associated with oxidative stress, altered energy and amino acid metabolism, and impaired renal function.[6]

Organ-Specific Toxicity

Neurotoxicity

This compound exhibits significant effects on the central nervous system (CNS), acting as a stimulant at lower doses and inducing seizures at higher doses.

Key Observations in Mice:

  • CNS Stimulation: Administration of this compound can lead to hyperactivity.[1][2]

  • Seizures: Higher doses of this compound have been shown to cause tremors and clonic seizures, ultimately leading to death due to respiratory arrest.[1][2] Doses as low as 20 mg/kg can induce seizures in mice.[2]

  • Cognitive Effects: At lower, non-convulsive doses, this compound has been observed to improve memory consolidation in mice.

Experimental Protocol: Evaluation of Neurotoxic Effects in Mice

  • Objective: To characterize the central nervous system effects of this compound in mice.

  • Animal Model: Male Swiss mice.

  • Test Substance: this compound isolated from Ricinus communis.

  • Methodology:

    • Behavioral Assessments:

      • Open Field Test: To assess exploratory behavior and general activity levels after this compound administration.

      • Step-down Inhibitory Avoidance Task: To evaluate the effect of this compound on memory consolidation. Mice are trained on the apparatus, and retention is tested 24 hours after administration of this compound or vehicle.

    • Seizure Induction:

      • Increasing doses of this compound are administered to different groups of mice to determine the convulsive dose.

      • Animals are observed for the latency to the first seizure and the severity of the seizures.

  • Logical Workflow for Neurotoxicity Assessment

    neurotoxicity_workflow start Start: this compound Administration to Mice dose Dose Regimen (Low vs. High) start->dose low_dose Low Dose Administration dose->low_dose Low high_dose High Dose Administration dose->high_dose High behavioral Behavioral Assessments (Open Field, Memory Tasks) low_dose->behavioral seizure Seizure Observation (Latency, Severity) high_dose->seizure cns_effects Characterization of CNS Effects (Stimulant, Pro-convulsant, Nootropic) behavioral->cns_effects seizure->cns_effects

Nephrotoxicity

Chronic exposure to this compound has been demonstrated to cause damage to the kidneys.

Key Observations in Rats:

  • Metabolic Disturbances: Chronic administration of crude this compound in rats leads to significant alterations in metabolic pathways related to renal function. [6]* Oxidative Stress: The observed nephrotoxicity is associated with an increase in oxidative stress markers. [6]* Histopathological Changes: While not detailed in the available abstracts, histopathological examination confirmed kidney damage in rats chronically exposed to crude this compound. [6]

Toxicokinetics and Metabolism

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. However, it is known to be absorbed and distributed to various tissues and is excreted in the urine.

Key Findings:

  • Excretion: this compound can be detected in the urine of rats for at least 48 hours after exposure, making it a useful biomarker. [3]* Distribution: Following oral intoxication in rats with a castor seed suspension, this compound was detected in the blood, brain, lungs, kidneys, and liver. [7]

Mechanism of Action

The precise molecular mechanism of action for this compound's toxicity is not yet fully elucidated. Unlike ricin, which inhibits protein synthesis, this compound, as a small alkaloid, is expected to interact with specific molecular targets such as receptors or enzymes.

Postulated Mechanisms
  • Neurotoxicity: The stimulant and convulsant effects of this compound suggest an interaction with neurotransmitter systems in the central nervous system. However, the specific receptors or pathways involved have not been identified.

  • Nephrotoxicity: The induction of oxidative stress appears to be a key component of this compound-induced kidney damage. This suggests that this compound may either directly generate reactive oxygen species or interfere with the cellular antioxidant defense mechanisms.

  • Signaling Pathway for this compound-Induced Nephrotoxicity (Hypothetical)

    nephrotoxicity_pathway This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros antioxidant Depletion of Antioxidant Defenses (e.g., Glutathione) This compound->antioxidant cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage antioxidant->cellular_damage inflammation Inflammatory Response cellular_damage->inflammation apoptosis Apoptosis cellular_damage->apoptosis nephrotoxicity Nephrotoxicity (Impaired Renal Function, Histopathological Changes) inflammation->nephrotoxicity apoptosis->nephrotoxicity

    Hypothesized pathway of this compound-induced nephrotoxicity.

Conclusion

This compound, while significantly less toxic than ricin, presents a distinct toxicological profile characterized by neurotoxic and nephrotoxic effects in animal models. This guide has summarized the available quantitative data, provided an overview of experimental protocols used in its toxicological assessment, and outlined the current understanding of its organ-specific toxicities. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's toxicity, particularly its interaction with specific cellular targets and signaling pathways. A more comprehensive understanding of its toxicokinetics and metabolism across different species is also crucial for a complete risk assessment. The methodologies and data presented herein provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

An In-depth Technical Guide to the Pharmacological Activities and Effects of Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinine, a piperidine alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant pharmacological interest. While often overshadowed by the highly toxic protein ricin, this compound itself exhibits a distinct and complex profile of biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its actions on the central nervous system, its insecticidal properties, and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes associated signaling pathways and experimental workflows to support further research and development.

Toxicological Profile

This compound is considerably less toxic than ricin, but it is not without significant biological effects. Its toxicity varies depending on the route of administration.

Quantitative Toxicological Data

A summary of the lethal dose (LD50) values for this compound in mice is presented in Table 1.

Animal Model Route of Administration LD50 Reference
MouseIntraperitoneal (i.p.)340 mg/kg[1]
MouseOral (p.o.)3 g/kg[1]

Pharmacological Activities

This compound demonstrates a range of pharmacological activities, with the most pronounced effects observed in the central nervous system. It also possesses notable insecticidal, anti-inflammatory, hepatoprotective, and anti-acetylcholinesterase properties.

Central Nervous System (CNS) Effects

This compound acts as a CNS stimulant. At lower doses, it has been observed to improve memory consolidation, while higher doses can induce convulsions and seizures[2].

High doses of this compound (>20 mg/kg in mice) can induce seizures, characterized by a preconvulsive phase, myoclonus of the hind limbs, and respiratory spasms, which can lead to death[3]. This seizure-inducing property has led to its use as a chemical model for studying convulsive seizures[3]. Conversely, at a dose of 60 mg/kg (orally), this compound has been shown to significantly reduce the extensor tonus phase of convulsions in the maximal electroshock (MES) seizure model in mice, suggesting potential anticonvulsant properties under certain conditions[4][5].

Lower doses of this compound have been associated with improved memory consolidation in animal models[2]. The passive avoidance test is a common paradigm for evaluating this effect.

The precise mechanisms underlying this compound's CNS effects are not fully elucidated. However, evidence suggests an interaction with the GABAergic system. Micromolar concentrations of this compound have been shown to cause a slight decrease in the binding of [3H]-flunitrazepam to benzodiazepine sites on the GABAA receptor in mouse cerebral cortex membranes[3]. This suggests that this compound may modulate GABAergic neurotransmission, a key regulator of neuronal excitability.

Furthermore, studies on this compound-induced seizures in mice have revealed alterations in neurotransmitter levels. During the preseizure period, there is an increased utilization rate of dopamine, increased noradrenaline, and decreased concentrations of glutamate, glutamine, taurine, and serotonin in the cerebral cortex[6]. The seizure period is associated with a persistent increase in glutamate release in the cerebral cortex, suggesting that this may be a key event in the generation of this compound-induced seizures[6].

Insecticidal Activity

This compound exhibits significant insecticidal properties against various pests.

The insecticidal efficacy of this compound against the fall armyworm (Spodoptera frugiperda) is presented in Table 2.

Pest Species Assay Type Parameter Value Reference
Spodoptera frugiperdaLarval ViabilityLVC50380 ppm (0.38 x 10³ ppm)[4][7][8]

One proposed mechanism for its insecticidal action is the inhibition of trypsin in the insect gut, leading to reduced digestion and increased mortality[3][9].

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects. In a carrageenan-induced hind paw edema model in rats, this compound at a dose of 20 mg/kg significantly reduced inflammation[10][11].

Hepatoprotective Activity

Studies have indicated that this compound possesses hepatoprotective properties. Aqueous extracts of Ricinus communis, containing this compound and its derivatives like N-demethyl-ricinine, have shown protective effects against chemically induced liver damage in rats[12].

Anti-acetylcholinesterase Activity

This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The in vitro inhibitory activity of this compound against AChE is summarized in Table 3.

Enzyme Parameter Value Reference
Acetylcholinesterase (AChE)IC5054.5 µg/mL[2][7]

This activity suggests that this compound could have potential applications in conditions where enhancement of cholinergic neurotransmission is desired.

Signaling Pathway Modulation

Wnt/β-catenin Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway. It exerts this effect by inhibiting Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. This inhibition leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes[8][9][13][14].

Wnt_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axin Axin GSK3b GSK3b b_catenin β-catenin GSK3b->b_catenin APC APC CK1a CK1α CK1a->b_catenin p_b_catenin p-β-catenin b_catenin->p_b_catenin Phosphorylation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocation Ubiquitination Ubiquitination p_b_catenin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes This compound This compound This compound->CK1a inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Axin inhibition

Wnt/β-catenin signaling pathway modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of this compound from Ricinus communis

A common method for isolating this compound is through counter-current chromatography.

Ricinine_Isolation_Workflow start Start: Dried R. communis leaves extraction Extraction with Dichloromethane start->extraction ccc Counter-Current Chromatography (CCC) Separation (e.g., DCCC, RLCCC, or HSCCC) extraction->ccc solvent_system Solvent System: Dichloromethane-Methanol-Water (93:35:72 v/v/v) ccc->solvent_system analysis Analysis and Characterization (MS, 1H NMR, 13C NMR) ccc->analysis end End: Purified this compound analysis->end

Workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered leaves of Ricinus communis are extracted with dichloromethane.

  • Chromatography: The resulting extract is subjected to preparative separation using a counter-current chromatography technique such as Droplet Counter-Current Chromatography (DCCC), Rotation Locular Counter-Current Chromatography (RLCCC), or High-Speed Counter-Current Chromatography (HSCCC).

  • Solvent System: A two-phase solvent system, typically composed of dichloromethane-methanol-water (e.g., 93:35:72 v/v/v), is used for the separation.

  • Analysis: The fractions are collected and analyzed to identify those containing this compound. The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Seizure Induction Assay in Mice

Protocol:

  • Animals: Male Swiss mice are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at doses higher than 20 mg/kg.

  • Observation: Animals are observed for behavioral changes, including a preconvulsive phase (exophthalmos, decreased locomotor activity), myoclonus of the hind limbs, respiratory spasms, and time to death.

  • EEG Monitoring (Optional): For more detailed analysis, electroencephalographic (EEG) recordings can be taken from the cerebral cortex and hippocampus to monitor electrographic alterations during the preconvulsive and ictal phases.

Memory Enhancement Assessment: Passive Avoidance Test

Protocol:

  • Apparatus: A two-compartment (light and dark) passive avoidance apparatus with an electrifiable grid floor in the dark compartment.

  • Acquisition Trial (Day 1):

    • A mouse is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: this compound or vehicle is administered to the mice (e.g., intraperitoneally) at specified times relative to the training (e.g., immediately after the acquisition trial).

  • Retention Trial (Day 2, typically 24 hours later):

    • The mouse is again placed in the light compartment.

    • The door to the dark compartment is opened.

    • The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered in this trial.

  • Data Analysis: An increase in the step-through latency in the retention trial compared to the acquisition trial is indicative of memory formation. A significantly longer latency in the this compound-treated group compared to the vehicle group suggests memory enhancement.

Insecticidal Bioassay against Spodoptera frugiperda

Insecticidal_Bioassay_Workflow start Start: First Instar S. frugiperda Larvae bioassay Place Individual Larvae on Treated Diet start->bioassay diet_prep Prepare Artificial Larval Diet incorporation Incorporate this compound into Diet diet_prep->incorporation treatment_prep Prepare this compound Solutions (various concentrations) treatment_prep->incorporation incorporation->bioassay incubation Incubate at Controlled Conditions (27±2°C, 70±5% RH, 14/10h light/dark) bioassay->incubation data_collection Data Collection: - Larval Viability - Pupal Viability - Pupal Weight - Developmental Period incubation->data_collection analysis Calculate LVC50 data_collection->analysis end End: Determine Insecticidal Activity analysis->end

Workflow for insecticidal bioassay of this compound.

Protocol:

  • Insect Rearing: Spodoptera frugiperda larvae are reared on an artificial diet under controlled laboratory conditions.

  • Diet Preparation: An artificial diet is prepared, and various concentrations of this compound are incorporated into the diet during its preparation.

  • Bioassay: First instar larvae are individually placed on the treated diet in separate containers.

  • Incubation: The larvae are maintained under controlled environmental conditions (e.g., 27 ± 2°C, 70 ± 5% relative humidity, 14/10 h light/dark cycle).

  • Data Collection: The following parameters are evaluated: larval and pupal viability, pupal weight, and the duration of the larval and pupal periods.

  • Data Analysis: The half-maximal larval viability concentration (LVC50) is calculated using Probit analysis to quantify the insecticidal activity of this compound.

GABAA Receptor Binding Assay

Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats or mice.

  • Incubation: The membranes are incubated with a radioligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-flunitrazepam.

  • Competition Assay: The incubation is performed in the presence of various concentrations of this compound to determine its ability to displace the radioligand.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki) of this compound for the GABAA receptor.

Wnt Signaling Pathway Analysis via Western Blot

Western_Blot_Workflow start Start: Cell Culture treatment Treat Cells with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE Electrophoresis quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-β-catenin, anti-p-β-catenin) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis end End: Quantify Protein Levels analysis->end

General workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with various concentrations of this compound for a specified period.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, phosphorylated β-catenin, CK1α, GSK3β) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified by densitometry to determine the relative changes in protein levels upon treatment with this compound.

Conclusion

This compound is a multifaceted alkaloid with a range of pharmacological activities that warrant further investigation. Its effects on the central nervous system, particularly its potential as a cognitive enhancer and its complex role in seizure modulation, present intriguing avenues for neuropharmacological research. The insecticidal properties of this compound could be harnessed for the development of novel biopesticides. Furthermore, its anti-inflammatory, hepatoprotective, and anti-acetylcholinesterase activities suggest a broader therapeutic potential. The elucidation of its mechanism of action, including its interaction with the GABAA receptor and its modulation of the Wnt signaling pathway, provides a solid foundation for future drug discovery and development efforts. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the full pharmacological landscape of this fascinating natural product.

References

The Alkaloid Ricinine: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a pyridine alkaloid primarily known for its presence in the castor bean plant (Ricinus communis). While notorious for its association with the highly toxic protein ricin, this compound itself exhibits a range of biological activities, including insecticidal and potential pharmacological properties. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound. It includes a detailed summary of its concentration in various plant tissues, comprehensive experimental protocols for its extraction and quantification, and a schematic of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Natural Occurrence and Distribution

The primary and most well-documented natural source of this compound is the castor bean plant, Ricinus communis, a member of the Euphorbiaceae family.[1][2] this compound is distributed throughout the plant, with varying concentrations in different organs. It is notably present in the seeds, leaves, and pericarp.[3] The concentration of this compound is generally higher in young, developing plants and tends to decrease as the plant ages.[1][2]

While Ricinus communis is the principal source, the presence of this compound has also been reported in a few other plant species, although in much lower concentrations. These include:

  • Piper nigrum (Black Pepper)[1][2]

  • Discocleidion rufescens [1][2]

  • Aparisthmium cordatum [1][2]

  • Nicotiana tabacum (Tobacco)[1][2]

The significantly lower concentrations in these alternative sources make Ricinus communis the sole commercially viable source for the natural extraction of this alkaloid.

Quantitative Analysis of this compound Concentration

The concentration of this compound in Ricinus communis can vary depending on the plant's age, organ, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SourcePlant PartConcentrationReference
Ricinus communisSeeds~0.2% by weight[3][4]
Ricinus communisLeaves (dried)~1.5 mg/g[5]
Ricinus communisLeaves2.3 to 32.9 g/kg[6]
Ricinus communisFlowers10.7 g/kg[6]
Ricinus communisStems2.4 g/kg[6]
Ricinus communisRoots3 g/kg[6]
Ricinus communisShoots0.16 g/kg[6]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction Methodologies

3.1.1. Microwave-Assisted Extraction (MAE) of this compound from R. communis Leaves

This method offers a rapid extraction of this compound.[2]

  • Sample Preparation: Air-dry fresh leaves of R. communis and grind them into a fine powder.

  • Extraction Solvent: A mixture of ethyl acetate (EtOAc) and methanol (MeOH) has been shown to be effective. An optimized ratio is crucial for maximizing recovery.[2]

  • MAE Parameters:

    • Temperature: 125–175 °C (this compound is stable at high temperatures)[2]

    • Microwave Power: 500–1000 W[2]

    • Extraction Time: 5–15 minutes[2]

    • Solvent-to-Sample Ratio: 25:1 to 50:1 (mL/g)[2]

  • Procedure:

    • Place the powdered leaf sample into the microwave extraction vessel.

    • Add the extraction solvent at the desired ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Apply the optimized temperature, power, and time settings.

    • After extraction, allow the vessel to cool.

    • Filter the extract to remove solid plant material.

    • The resulting solution contains the crude this compound extract.

3.1.2. Acid-Base Extraction from R. communis Leaves

This classical method is effective for isolating alkaloids.

  • Sample Preparation: Pulverize dried leaves of R. communis.

  • Procedure:

    • Macerate the powdered leaves in methanol.

    • Filter the methanolic extract and concentrate it under reduced pressure.

    • Acidify the residue with a dilute acid (e.g., 5% sulfuric acid in 50% ethanol).

    • Filter to remove precipitated non-alkaloidal material.

    • Make the acidic solution alkaline by adding a base (e.g., concentrated ammonia solution) to precipitate the crude alkaloid.

    • Extract the alkaloid into an organic solvent such as chloroform.

    • Separate the organic layer and evaporate the solvent to obtain the crude this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for alkaloid purification.[6]

  • Solvent System: A two-phase solvent system is required. A common system for this compound purification is dichloromethane-methanol-water (93:35:72 v/v/v).[6]

  • HSCCC Parameters:

    • Rotational Speed: 500–1000 rpm

    • Mobile Phase Flow Rate: 3–6 mL/min

    • Temperature: 20–30 °C

  • Procedure:

    • Prepare and equilibrate the two-phase solvent system.

    • Dissolve the crude this compound extract in a suitable solvent.

    • Load the sample into the HSCCC instrument.

    • Perform the separation using the appropriate stationary and mobile phases.

    • Collect fractions and analyze for the presence of this compound (e.g., by TLC or HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.

  • Detection: UV detection at approximately 310 nm.

  • Procedure:

    • Prepare a standard curve using a certified this compound standard.

    • Prepare the sample by dissolving the purified extract in the mobile phase.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

3.3.2. GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for alkaloid analysis.

  • Carrier Gas: Helium.

  • Ionization: Electron Impact (EI).

  • Procedure:

    • Derivatization of the sample may be necessary to improve volatility and thermal stability.

    • Inject the prepared sample into the GC-MS system.

    • The this compound is separated based on its retention time.

    • The mass spectrometer provides a mass spectrum that can be compared to a library spectrum for positive identification.

    • Quantification can be achieved using a suitable internal standard.

Biosynthesis of this compound

The biosynthesis of this compound in Ricinus communis involves the de novo pathway for pyridine nucleotide biosynthesis, with quinolinic acid serving as a key intermediate.[7][8] The activity of quinolinic acid phosphoribosyltransferase, a key enzyme in this pathway, increases significantly before the onset of this compound biosynthesis.[7]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

ricinine_biosynthesis precursor precursor intermediate intermediate product product enzyme enzyme Aspartate Aspartate Quinolinic_acid Quinolinic Acid Aspartate->Quinolinic_acid Quinolinic acid synthetase DHAP Dihydroxyacetone phosphate DHAP->Quinolinic_acid Quinolinic acid synthetase NAMN Nicotinic acid mononucleotide Quinolinic_acid->NAMN Quinolinic acid phosphoribosyltransferase NA Nicotinic Acid NAMN->NA N_methylnicotinonitrile N-methylnicotinonitrile NA->N_methylnicotinonitrile Methylation & Decarboxylation This compound This compound Intermediate_pyridone Intermediate 4-hydroxy-N-methyl-2-pyridone-3-carbonitrile N_methylnicotinonitrile->Intermediate_pyridone Hydroxylation Intermediate_pyridone->this compound O-methylation (SAM)

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound is a significant alkaloid primarily found in Ricinus communis. Understanding its natural occurrence, concentration, and biosynthesis is crucial for various scientific and industrial applications, from phytochemical research to the development of new insecticides or therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to extract, purify, and quantify this compound, facilitating further investigation into its properties and potential uses. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering to enhance its production.

References

Ricinine as a Urinary Biomarker for Ricin Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ricinine as a urinary biomarker for exposure to ricin, a potent toxin derived from the castor bean plant (Ricinus communis). Due to the inherent difficulties in directly detecting the large protein toxin ricin in biological samples, the small alkaloid this compound, which is co-extracted with ricin, serves as a reliable and readily detectable surrogate marker of exposure.[1][2] This document outlines quantitative data from various exposure scenarios, details established experimental protocols for this compound detection, and presents visual diagrams of the underlying biological and experimental workflows.

Quantitative Data Summary

The concentration of this compound in urine can vary significantly depending on the dose, route of exposure, and time since exposure. The following tables summarize quantitative data from published case reports and animal studies.

Human Exposure Cases
Exposure Type Subject Time Post-Exposure This compound Concentration (ng/mL) Creatinine Corrected (µg/g) Reference
Intentional Injection & IngestionHospitalized Patient10-29 h (serum)33 to 23-[3]
12-41 h (urine)20-5821-30[3]
Suicide by InjectionMale~48 h4.24-[4]
Suspected Lethal ExposureHumanUp to 48 h0.08 - 10-[4]
Non-lethal Castor Bean IngestionPatient~14 h-~250[5]
~27 h-~674[2][5]
~37 h-~450[5]
~62 h-~135[2][5]
~86 h-~50[5]
Background Levels989 Unexposed IndividualsN/A0.186 - 4.15 (in 1.2% of samples)-[1][6][7]
Animal Exposure Studies
Animal Model Dosage Time Post-Exposure This compound Concentration (ng/mL) Reference
Rat1 mg/kg this compound (injection)0-24 h>832 (required 1:100 dilution)[4]
24-48 h>40[4]

Experimental Protocols

The standard method for the quantification of this compound in urine involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate this compound from the urine matrix while removing interfering substances.

Method 1: Using Strata-X SPE Cartridges [5]

  • Cartridge Conditioning: Condition a Strata-X SPE cartridge (200 mg/6 mL) with 6 mL of methanol, followed by 6 mL of deionized water.

  • Sample Loading: Mix 1 mL of the urine sample with 100 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of 5% methanol in 95% water to remove hydrophilic impurities.

  • Elution: Elute the retained this compound with 6 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 70°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Method 2: Using Polymeric HLB Cartridges [3]

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of type I water.

  • Sample Loading: Load 1 mL of the sample (urine or serum) onto the cartridge.

  • Washing: Rinse the cartridge with 3 mL of type I water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the retained this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a mild flow of nitrogen at 40°C. Re-dissolve the residue in 500 µL of type I water containing 5% acetonitrile (ACN).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate this compound from other components and to quantify it with high sensitivity and specificity.

  • Chromatographic System: An HPLC system capable of delivering a stable isocratic or gradient flow.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase:

    • Isocratic Method: A mixture of methanol and water (e.g., 70% solvent A [10% methanol in 90% water] and 30% solvent B [neat methanol]).[2][5]

    • Isocratic High-Performance Method: A 5-minute isocratic method has been developed for rapid analysis.[8][9]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • This compound (Quantification): m/z 165 → 82.[2][5]

    • This compound (Confirmation): m/z 165 → 138.[2][5]

    • ¹³C₆-labeled this compound (Internal Standard): m/z 171 → 85.[2][5]

  • Quantification: Isotope dilution mass spectrometry is used for accurate quantification, with ¹³C₆-labeled this compound as the internal reference.[8]

Visualizations

Logical Pathway of this compound as a Biomarker

G cluster_source Source: Castor Bean (Ricinus communis) cluster_exposure Exposure Event cluster_body Human Body cluster_analysis Biomarker Analysis ricin Ricin (Toxin) exposure Ingestion, Inhalation, or Injection ricin->exposure This compound This compound (Alkaloid) This compound->exposure absorption Systemic Absorption exposure->absorption excretion Renal Excretion absorption->excretion urine_sample Urine Sample Collection excretion->urine_sample detection Detection of this compound urine_sample->detection

Caption: Logical flow from castor bean source to urinary detection of this compound.

Experimental Workflow for this compound Analysis

G start Urine Sample Collection spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution start->spe Add Internal Standard evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis (Isotope Dilution) evap->lcms data Data Acquisition & Quantification lcms->data end Reportable this compound Concentration data->end

Caption: Standard experimental workflow for urinary this compound quantification.

References

stability and degradation of ricinine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor bean plant (Ricinus communis). While less toxic than the infamous protein ricin from the same source, this compound's presence can serve as a biomarker for ricin exposure. Understanding the stability and degradation of this compound under various experimental conditions is crucial for the development of accurate analytical methods, the assessment of its environmental fate, and for forensic analysis. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.

Chemical and Physical Properties

This compound is a relatively stable molecule, a characteristic attributed to its aromatic pyridone ring structure. It has a high melting point of approximately 200°C and is known to be resistant to conventional heat treatment.[1] It can be hydrolyzed to methanol and ricininic acid by alkali.[2]

Stability Under Experimental Conditions

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, such studies should include exposure to stress conditions like acid, base, oxidation, heat, and light.[3][4]

Thermal Stability

This compound exhibits significant thermal stability. Studies involving microwave-assisted extraction have shown that this compound is stable at temperatures up to 200°C.[5] Another source confirms that it is not inactivated by conventional heat treatment.[1] In a study on its stability in human urine, this compound was found to be stable when heated at 90°C for one hour.[6]

pH-Dependent Stability

Alkaline Conditions: this compound is susceptible to hydrolysis under alkaline conditions, yielding methanol and ricininic acid.[2]

Acidic Conditions: Under conditions of high temperature (150°C) and microwave irradiation in the presence of concentrated hydrochloric acid, the cyanogen group of this compound can be removed.[1]

Photostability

Currently, there is a lack of specific studies on the photodegradation of this compound under controlled experimental conditions.

Stability in Biological and Environmental Matrices

This compound has been shown to be stable in human urine during storage at both 5°C and 25°C for up to three weeks.[6] In a case study of non-lethal castor bean ingestion, the estimated urinary excretion half-life of this compound was approximately 15 hours.[7][8][9] A study on the fate of this compound in soil demonstrated that it undergoes degradation through demethylation and hydroxylation processes.[10]

Quantitative Degradation Data

While comprehensive kinetic studies are limited, the following table summarizes the available quantitative data on the stability and degradation of this compound.

ConditionMatrixTemperatureDurationObserved Degradation/StabilityHalf-life (t½)Reference
HeatHuman Urine90°C1 hourStable-[6]
StorageHuman Urine5°C and 25°C3 weeksStable-[6]
Microwave-Assisted ExtractionMethanolUp to 200°CNot specifiedStable-[5]
In vivo (human)Urine37°C (approx.)-Excreted~15 hours[7][8][9]

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not widely published. However, based on general guidelines and analytical methods reported for this compound, a standard protocol can be outlined.

General Protocol for Forced Degradation Study

A stock solution of this compound in a suitable solvent (e.g., methanol, water) is prepared. Aliquots of this solution are then subjected to various stress conditions as described in the ICH guidelines Q1A(R2).[3]

  • Acidic Hydrolysis: The this compound solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N HCl) and kept at a specified temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Alkaline Hydrolysis: The this compound solution is mixed with an equal volume of a basic solution (e.g., 0.1 N NaOH) and maintained at a specific temperature (e.g., 60°C). Samples are taken at intervals, neutralized, and analyzed.

  • Oxidative Degradation: The this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and stored at room temperature. Samples are analyzed at different time points.

  • Thermal Degradation: A solution of this compound or the solid compound is heated in an oven at a high temperature (e.g., 80°C). Samples are collected over time for analysis.

  • Photodegradation: A solution of this compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark. The extent of degradation is monitored over time.

Analytical Methodology

The analysis of this compound and its degradation products is typically performed using stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS). Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed for the identification of this compound.[7][11][12]

Degradation Pathways

The known degradation of this compound primarily involves hydrolysis and demethylation. The following diagram illustrates the potential degradation pathways based on available literature.

Ricinine_Degradation This compound This compound (3-cyano-4-methoxy-N-methyl-2-pyridone) Ricininic_Acid Ricininic Acid This compound->Ricininic_Acid Alkaline Hydrolysis Methanol Methanol This compound->Methanol Alkaline Hydrolysis Demethylated_this compound N-Demethyl this compound This compound->Demethylated_this compound Metabolism (in soil) Decyanated_this compound Decyanated this compound This compound->Decyanated_this compound Strong Acid Heat, Microwave Hydroxylated_Metabolites Hydroxylated Metabolites Demethylated_this compound->Hydroxylated_Metabolites Metabolism (in soil)

Caption: Potential degradation pathways of this compound under different conditions.

Experimental Workflow for Stability Studies

The following diagram outlines a typical workflow for conducting and analyzing the stability of this compound under experimental conditions.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC HPLC-UV/MS Acid->HPLC GCMS GC-MS Acid->GCMS TLC TLC Acid->TLC Base Alkaline Hydrolysis Base->HPLC Base->GCMS Base->TLC Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Oxidation->TLC Thermal Thermal Thermal->HPLC Thermal->GCMS Thermal->TLC Photo Photochemical Photo->HPLC Photo->GCMS Photo->TLC Kinetics Degradation Kinetics (Rate, Half-life) HPLC->Kinetics Products Degradation Product Identification HPLC->Products Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Validation HPLC->Method GCMS->Kinetics GCMS->Products GCMS->Pathway GCMS->Method TLC->Kinetics TLC->Products TLC->Pathway TLC->Method Ricinine_Sample This compound Sample (Pure substance or formulation) Ricinine_Sample->Acid Ricinine_Sample->Base Ricinine_Sample->Oxidation Ricinine_Sample->Thermal Ricinine_Sample->Photo

Caption: Workflow for this compound stability and degradation studies.

Conclusion

This compound is a robust molecule with considerable thermal stability. However, it is susceptible to degradation under strong acidic and alkaline conditions, leading to hydrolysis and other chemical modifications. While some data on its stability in biological and environmental matrices exist, there is a clear need for more comprehensive quantitative studies on its degradation kinetics under various stress conditions. Such studies would be invaluable for the development of validated stability-indicating analytical methods, accurate risk assessment, and a deeper understanding of its environmental persistence and toxicological profile. Future research should focus on performing systematic forced degradation studies according to ICH guidelines to elucidate its degradation pathways and identify all major degradation products.

References

A Historical Perspective on the Isolation of Ricinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine, a toxic pyridine alkaloid, is a significant component of the castor bean plant (Ricinus communis). While often overshadowed by the highly toxic protein ricin, this compound has its own history of scientific inquiry, from its initial isolation in the mid-19th century to the elucidation of its chemical structure in the early 20th century. This technical guide provides a detailed historical perspective on the isolation and characterization of this compound, focusing on the pioneering experimental work that laid the foundation for our current understanding of this molecule. The information presented here is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the historical context of natural product chemistry.

The Dawn of Discovery: Tuson's Isolation in 1864

The journey of this compound's discovery began in 1864 when Professor Richard V. Tuson, a lecturer at the Royal Veterinary College, London, first isolated the crystalline substance from castor beans. His work, published in the Journal of the Chemical Society, marked the first documented instance of this compound's separation and preliminary characterization.[1]

Experimental Protocol: Tuson's Isolation of this compound

Tuson's method, though rudimentary by modern standards, was a landmark achievement in natural product chemistry. The following protocol is a detailed reconstruction of his original procedure:

  • Extraction: A large quantity of crushed castor beans was subjected to exhaustive extraction with boiling distilled water.

  • Concentration: The resulting aqueous extract was then evaporated to the consistency of a syrup.

  • Alcoholic Extraction: The syrupy residue was treated with boiling rectified spirit (a concentrated form of ethanol) and filtered to remove insoluble matter.

  • Crystallization: The alcoholic filtrate was concentrated by distillation. Upon cooling, crude this compound crystallized from the solution.

  • Purification: The crude crystals were purified by recrystallization from hot alcohol, with the use of animal charcoal to decolorize the solution.

This pioneering work not only yielded a pure crystalline substance but also laid the groundwork for future investigations into its chemical nature.

Unraveling the Molecular Architecture: The Work of Späth and Koller

Following its discovery, this compound remained a chemical puzzle for several decades. While various researchers contributed to its characterization, the definitive elucidation of its structure was accomplished by Ernst Späth and Georg Koller in 1923. Their meticulous work, published in the Berichte der deutschen chemischen Gesellschaft, involved both degradation studies and, ultimately, the total synthesis of the molecule, providing unequivocal proof of its structure.

Key Experiments in Structure Elucidation

Späth and Koller's approach to determining the structure of this compound was a classic example of chemical detective work from the early 20th century. Their key experiments included:

  • Hydrolysis: They confirmed earlier findings that this compound could be hydrolyzed with alkali to yield methanol and a new compound they named ricininic acid. This indicated the presence of a methyl ester or methoxy group.

  • Degradative Studies: Through a series of chemical degradations, they broke down the this compound molecule into smaller, identifiable fragments. This provided crucial clues about the underlying carbon-nitrogen skeleton.

  • Synthesis of Ricininic Acid: A pivotal step was the synthesis of ricininic acid from known starting materials. This allowed for a direct comparison with the ricininic acid obtained from the hydrolysis of natural this compound, confirming its structure.

  • Conversion of Ricininic Acid to this compound: Finally, they successfully converted their synthetic ricininic acid into this compound by methylation, thus completing the total synthesis and confirming the structure of this compound as 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol: Synthesis of this compound by Späth and Koller (1923)

The following is a simplified representation of the final steps in Späth and Koller's synthesis, which confirmed the structure of this compound:

  • Starting Material: The synthesis began with a derivative of pyridine.

  • Introduction of Functional Groups: Through a series of reactions, a cyano group, a hydroxyl group, and a methyl group were introduced onto the pyridine ring.

  • Formation of Ricininic Acid: The intermediate was then converted to ricininic acid.

  • Methylation to this compound: The final step involved the methylation of the hydroxyl group on ricininic acid to yield this compound.

This synthetic achievement was a cornerstone in the study of pyridine alkaloids and a testament to the power of classical organic chemistry techniques.

Quantitative Data from Historical Accounts

The early investigations into this compound provided valuable quantitative data that were essential for its characterization. The following tables summarize some of the key physical and chemical properties as reported in historical literature.

PropertyReported ValueResearcher(s)Year
Melting Point201 °CSpäth and Koller1923
Sublimation Temperature170-180 °C (at 20 mmHg)--
Molecular FormulaC₈H₈N₂O₂Späth and Koller1923

Table 1: Physical Properties of this compound Reported in Historical Literature

Note: The exact yield of Tuson's original isolation was not explicitly stated in his 1864 publication.

ElementPercentage
Carbon (C)58.53%
Hydrogen (H)4.91%
Nitrogen (N)17.07%
Oxygen (O)19.49%

Table 2: Elemental Analysis of this compound (Calculated based on the confirmed molecular formula C₈H₈N₂O₂)

Historical elemental analysis was a critical technique for determining the empirical formula of unknown compounds.

Visualizing the Historical Workflow and Logic

To better understand the logical progression of the historical work on this compound, the following diagrams, created using the DOT language, illustrate the key experimental workflows.

Tuson_Isolation_Workflow start Crushed Castor Beans extraction Exhaustive Extraction (Boiling Water) start->extraction concentration1 Evaporation to Syrup extraction->concentration1 alcoholic_extraction Treatment with Boiling Rectified Spirit concentration1->alcoholic_extraction filtration Filtration alcoholic_extraction->filtration concentration2 Concentration of Filtrate filtration->concentration2 crystallization Crystallization (Crude this compound) concentration2->crystallization purification Recrystallization (Hot Alcohol + Animal Charcoal) crystallization->purification end Pure Crystalline this compound purification->end

Caption: Tuson's Isolation Workflow for this compound (1864).

Spath_Koller_Logic This compound This compound (from Castor Beans) hydrolysis Alkaline Hydrolysis This compound->hydrolysis degradation Degradative Studies This compound->degradation methanol Methanol hydrolysis->methanol ricininic_acid_natural Ricininic Acid (Natural) hydrolysis->ricininic_acid_natural comparison Direct Comparison ricininic_acid_natural->comparison fragments Identifiable Fragments degradation->fragments structure_deduction Structure Deduction fragments->structure_deduction structure_confirmation Structure Confirmed structure_deduction->structure_confirmation synthesis_start Known Starting Materials synthesis_ricininic_acid Synthesis of Ricininic Acid synthesis_start->synthesis_ricininic_acid ricininic_acid_synthetic Ricininic Acid (Synthetic) synthesis_ricininic_acid->ricininic_acid_synthetic ricininic_acid_synthetic->comparison methylation Methylation ricininic_acid_synthetic->methylation comparison->methylation Identical ricinine_synthetic This compound (Synthetic) methylation->ricinine_synthetic ricinine_synthetic->structure_confirmation

Caption: Logical Flow of Späth and Koller's Structure Elucidation of this compound.

Biological Activity: A Nascent Field in the Historical Context

It is important to note that in the historical period covered by this guide, the focus of chemical research was primarily on the isolation, characterization, and synthesis of natural products. The concept of specific signaling pathways and detailed pharmacological mechanisms was not yet developed. Early researchers were aware of the toxicity of castor beans, but the specific biological targets and modes of action of this compound were not investigated in the way they are today. The primary concern was to understand its chemical identity.

Conclusion

The historical journey of this compound's isolation and structural elucidation is a compelling narrative of scientific progress. From Tuson's initial extraction using classical chemical techniques to the elegant and definitive synthetic work of Späth and Koller, the story of this compound highlights the ingenuity and perseverance of early chemists. This in-depth guide, with its detailed protocols, tabulated data, and visual workflows, provides a valuable resource for understanding the foundational research on this important natural product. For modern researchers, this historical perspective not only offers an appreciation for the roots of their field but can also inspire new avenues of investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to Ricinine Metabolism in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinine, a toxic piperidine alkaloid produced by the castor bean plant (Ricinus communis), is a molecule of significant interest due to its co-occurrence with the highly potent toxin ricin, its own biological activities, and its utility as a biomarker for ricin exposure. Understanding the metabolic fate of this compound in various biological systems is crucial for toxicological assessment, the development of medical countermeasures, and for harnessing its potential pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, detailing metabolic pathways, key enzymes, quantitative data, and experimental protocols relevant to its study.

Introduction

This compound (3-cyano-4-methoxy-N-methyl-2-pyridone) is a small alkaloid found in all parts of the Ricinus communis plant. While significantly less toxic than the protein ricin, this compound exhibits its own bioactivities and its presence in biological samples can serve as a definitive marker of exposure to castor bean products. This guide will explore the metabolic pathways of this compound in plants, animals, and microorganisms, present quantitative data on its distribution and elimination, and provide detailed experimental protocols for its analysis and the study of its biological effects, including its interaction with cellular signaling pathways.

This compound Metabolism in Biological Systems

Metabolism in Ricinus communis

In the castor bean plant, this compound is not a static end-product of biosynthesis. It undergoes dynamic metabolic processes, including translocation and chemical modification. A key metabolic transformation is the interconversion between this compound and its N-demethylated form, N-demethylthis compound.[1][2] This process appears to be linked to the age of the plant tissues, with senescent leaves showing a capacity to metabolize this compound.[1] Furthermore, studies have indicated that the α-pyridone ring of this compound can be degraded to CO2, suggesting a complete catabolic pathway within the plant.

Metabolism in Animals

In animal systems, ingested or absorbed this compound is distributed to various tissues and subsequently metabolized and excreted. The liver is a primary site of accumulation and likely metabolism. While the complete metabolic profile of this compound in mammals is not fully elucidated, urinary excretion is a major route of elimination. The detection of this compound in urine is a reliable method for diagnosing exposure to ricin-containing materials.[3][4] Studies in rats have shown that this compound can be detected in urine for at least 48 hours after exposure.[3][5]

Metabolism in Microorganisms

The enzymatic machinery of certain microorganisms is capable of degrading this compound. A key enzyme identified in this process is this compound nitrilase (EC 3.5.5.2), which has been isolated from Pseudomonas species.[6][7] This enzyme catalyzes the hydrolysis of the nitrile group of this compound to a carboxylic acid, forming 3-carboxy-4-methoxy-N-methyl-2-pyridone and ammonia.[6]

Quantitative Data on this compound Metabolism and Distribution

The following tables summarize available quantitative data on this compound concentrations in various biological matrices and its toxicological parameters.

Table 1: this compound Concentration in Animal Tissues Following Oral Intoxication

Time Post-Intoxication (hours)Blood (ng/mL)Brain (ng/g)Lungs (ng/g)Kidneys (ng/g)Liver (ng/g)
64.25 ± 0.783.80 ± 0.443.75 ± 0.272.56 ± 0.161.86 ± 0.28
121.82 ± 0.153.60 ± 0.231.37 ± 0.141.95 ± 0.142.52 ± 0.14
241.25 ± 0.121.55 ± 0.131.15 ± 0.111.35 ± 0.121.45 ± 0.13
361.10 ± 0.111.20 ± 0.121.05 ± 0.101.25 ± 0.111.20 ± 0.12
481.05 ± 0.102.05 ± 0.140.98 ± 0.131.10 ± 0.111.08 ± 0.11

Data adapted from studies in male rats.

Table 2: this compound Levels in Human Urine After a Non-Lethal Castor Bean Ingestion

Time Post-Exposure (hours)This compound Concentration (µ g/g-creatinine )
~23674
~62135

Data from a case study of attempted suicide by ingestion of six castor beans.[8]

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRoute of Administration
LD50340 mg/kgMiceIntraperitoneal
LD503 g/kgMiceIntragastric

Data from toxicological studies in mice.[4][9]

Signaling Pathways Modulated by this compound

Recent research has revealed that this compound can modulate specific cellular signaling pathways, suggesting a more complex biological role than previously understood.

Activation of the Wnt Signaling Pathway

This compound has been shown to activate the canonical Wnt signaling pathway.[10] This activation is achieved through the inhibition of casein kinase 1α (CK1α), a key component of the β-catenin destruction complex. By inhibiting CK1α, this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[11] This finding opens avenues for investigating this compound's potential therapeutic applications in diseases associated with dysregulated Wnt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Extraction of this compound from Plant Material (Ricinus communis Leaves)

Objective: To extract this compound from castor bean leaves for subsequent analysis.

Materials:

  • Dried and powdered Ricinus communis leaves

  • Methanol

  • Microwave-assisted extraction (MAE) system

  • Filter paper

  • Rotary evaporator

Protocol:

  • Weigh 1 gram of dried, powdered leaf material and place it in a microwave extraction vessel.

  • Add 50 mL of methanol to the vessel.

  • Perform microwave-assisted extraction under the following conditions:

    • Microwave power: 500 W

    • Temperature: 125°C

    • Extraction time: 15 minutes.[12]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • The crude extract can be further purified using chromatographic techniques such as counter-current chromatography.[13]

Quantification of this compound in Urine by LC-MS/MS

Objective: To accurately quantify this compound concentrations in urine samples.

Materials:

  • Urine sample

  • ¹³C₆-isotopically labeled this compound internal standard

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Methanol

  • Acetonitrile

  • Formic acid

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of ¹³C₆-ricinine internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5% methanol in water to remove interferences.

    • Elute this compound from the cartridge with acetonitrile.[8]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water).[9]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 10% methanol in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

      • Example MRM transitions for this compound: m/z 165 → 82 (quantification) and m/z 165 → 138 (confirmation).[8]

      • Example MRM transition for ¹³C₆-ricinine: m/z 171 → 85.[8]

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Wnt Signaling Reporter Assay

Objective: To assess the effect of this compound on the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • pRL-TK Renilla luciferase control plasmid

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 24-well plates.

    • Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) reporter plasmid and the pRL-TK Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment with this compound:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[11][14]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Express the results as fold activation relative to the vehicle-treated control.

Visualizations of Metabolic and Signaling Pathways

This compound Metabolism in Ricinus communis

ricinine_metabolism_plant This compound This compound ndr N-Demethylthis compound This compound->ndr N-demethylation (in senescent leaves) degradation Degradation Products (e.g., CO2) This compound->degradation Ring Cleavage ndr->this compound N-methylation (in green leaves) ricinine_nitrilase_pathway This compound This compound sub This compound->sub product 3-carboxy-4-methoxy- N-methyl-2-pyridone nh3 NH3 h2o 2 H2O h2o->sub enzyme This compound Nitrilase (EC 3.5.5.2) enzyme->product enzyme->nh3 sub->enzyme wnt_signaling_this compound cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Gene Transcription CK1a CK1α beta_catenin β-catenin CK1a->beta_catenin phosphorylates GSK3b GSK3β GSK3b->beta_catenin phosphorylates Axin Axin APC APC This compound This compound This compound->CK1a inhibits beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p nucleus Nucleus beta_catenin->nucleus accumulation and translocation TCF_LEF TCF/LEF degradation Proteasomal Degradation beta_catenin_p->degradation wnt_genes Wnt Target Gene Transcription TCF_LEF->wnt_genes activates

References

Methodological & Application

Application Note: Quantification of Ricinine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ricinine, a toxic alkaloid present in the castor bean plant (Ricinus communis). This compound can serve as a critical biomarker for exposure to the highly toxic protein ricin.[1][2] This method is applicable to researchers, scientists, and drug development professionals working on toxicology, food safety, and forensic analysis. The protocol outlines sample preparation from plant matrices, HPLC conditions, and method validation parameters, including linearity, precision, and accuracy.

Introduction

This compound (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor plant and is the only known natural source of a cyano-substituted pyridine compound.[3] Its presence can be used to detect exposure to castor bean products.[3][4] Given the potential for accidental or intentional exposure to ricin, a highly potent toxin also present in castor beans, sensitive and accurate quantification of this compound in various samples is of significant interest for both clinical and forensic toxicology.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Castor Bean Meal) Extraction Methanol Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE FinalExtract Final Extract in Mobile Phase SPE->FinalExtract HPLC HPLC System (C18 Column) FinalExtract->HPLC Detection UV Detection (310 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report logical_relationship cluster_this compound This compound Quantification Logic This compound This compound in Sample PeakArea HPLC Peak Area This compound->PeakArea Proportional Relationship Concentration This compound Concentration PeakArea->Concentration Calculated via Calibration Calibration Curve (Known Concentrations vs. Peak Areas) Calibration->Concentration

References

Application Note: Sensitive and Robust Detection of Ricinine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ricinine in human urine. This compound, a toxic alkaloid found in the castor bean plant (Ricinus communis), serves as a crucial biomarker for exposure to the highly toxic protein ricin.[1][2][3] The described protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This method provides the low limits of detection and quantification necessary for clinical and forensic investigations of ricin exposure.

Introduction

Ricin is a potent biological toxin that poses a significant threat due to its high toxicity and availability.[4][5] Direct detection of the ricin protein in biological samples can be challenging.[1] this compound, a small alkaloid molecule co-existing with ricin in castor beans, is readily absorbed and excreted in urine, making it an excellent biomarker for confirming exposure.[1][6][7][8] LC-MS/MS offers superior sensitivity and specificity for the detection of small molecules like this compound in complex biological matrices such as urine.[1][7] This application note provides a detailed protocol for the extraction and analysis of this compound from human urine, making it a valuable resource for researchers, toxicologists, and public health professionals.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in urine is depicted below.

workflow urine_sample Urine Sample Collection add_is Addition of Isotope-Labeled Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe Sample Loading & Washing elution Elution spe->elution Analyte Elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis

Caption: Experimental workflow for this compound analysis in urine.

Materials and Reagents

  • This compound standard (Cerilliant Corporation or equivalent)

  • Isotopically labeled this compound internal standard (e.g., ¹³C₆-ricinine or this compound-D3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, 33 µm polymeric reversed phase, 60 mg/well 96-well plate or equivalent)[1]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank human urine. Typical calibration ranges are from approximately 0.08 ng/mL to 150 ng/mL.[1][2]

  • Prepare QC samples at low, medium, and high concentrations within the calibration range in blank human urine.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for this compound extraction from urine.[1][7]

  • To a 1 mL aliquot of urine sample, calibrator, or QC, add the isotopically labeled internal standard.

  • Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of deionized water.

  • Load the sample: Apply the urine sample mixture to the conditioned SPE cartridge.

  • Wash the cartridge: Wash the sorbent bed with 1 mL of 5% methanol in water to remove interfering substances.[1][7]

  • Elute this compound: Elute the retained this compound from the cartridge using 800 µL to 1 mL of acetonitrile.[1]

  • Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50 °C.

  • Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.019% formic acid).[1][7]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Phenomenex Polar RP) is commonly used.[7]

    • Mobile Phase A: 10% methanol in water with 0.019% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.019% formic acid.[1]

    • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a higher percentage to elute this compound, and then returns to initial conditions for re-equilibration. For example, starting at 7% B, ramping to 50% B over 1.5 minutes, holding for 1 minute, and then re-equilibrating.[1]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The protonated molecule [M+H]⁺ at m/z 165 is used as the precursor ion. Common product ions for quantification and confirmation are m/z 138, 84, and 82.[9]

      • Internal Standard: The corresponding precursor and product ions for the isotopically labeled this compound are monitored.

    • Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for each transition.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for this compound detection in urine from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
This compoundUrine0.0800.083[1][2]

Table 2: Recovery and Linearity

AnalyteMatrixRecovery (%)Linearity (r²)Concentration Range (ng/mL)Reference
This compoundUrine81>0.990.083 - 832[2]
This compoundUrine->0.990.300 - 150[1]

Table 3: Pharmacokinetic Data

ParameterValueReference
Estimated Urinary Half-Life~15 hours[7][10][11]

This compound Fate in the Body

While detailed metabolic pathways of this compound in humans are not well-documented, existing literature suggests that it is primarily excreted unchanged in the urine.[12] The estimated urinary excretion half-life is approximately 15 hours.[7][10][11] This indicates that this compound can be detected in urine for a significant period following exposure, making it a reliable biomarker.

ricinine_fate exposure Exposure to Ricinus communis (e.g., ingestion, inhalation) absorption Absorption into Systemic Circulation exposure->absorption distribution Distribution throughout the Body absorption->distribution excretion Renal Excretion (Largely Unchanged) distribution->excretion urine Detection in Urine excretion->urine

Caption: Simplified logical pathway of this compound in the human body.

Conclusion

The LC-MS/MS method presented here provides a robust, sensitive, and specific approach for the quantification of this compound in human urine. The detailed protocol for solid-phase extraction and the provided instrument parameters serve as a valuable starting point for laboratories aiming to establish this analytical capability. The low detection limits make this method suitable for confirming even low-level exposures to ricin, which is critical for both clinical diagnosis and forensic investigations.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Ricinine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and preconcentration of ricinine from human plasma samples. This compound, a toxic alkaloid found in the castor bean plant (Ricinus communis), serves as a critical biomarker for exposure to ricin, a potent biotoxin. The described method employs a polymeric reversed-phase SPE sorbent and is optimized for subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and accurate method for this compound quantification in a complex biological matrix.

Introduction

Ricin is a highly toxic protein that necessitates stringent monitoring and detection methods in cases of intentional or accidental exposure. Direct detection of the ricin protein in biological samples can be challenging due to its rapid clearance from the bloodstream.[1] this compound, a small molecule alkaloid co-extracted with ricin from castor beans, provides a stable and reliable biomarker for exposure.[1] Effective sample preparation is paramount to remove endogenous plasma components that can interfere with sensitive analytical techniques. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. This protocol provides a detailed step-by-step procedure for the extraction of this compound from human plasma using a polymeric SPE sorbent, which has demonstrated high recovery and reproducibility.

Experimental Protocol

This protocol is based on the method described by Isenberg et al. (2018) for the quantification of this compound in human plasma.[1]

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound certified reference material

  • ¹³C₆-Ricinine (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Strata-X 60 mg, 96-well SPE plates (or equivalent polymeric reversed-phase sorbent)

  • 96-well collection plates

  • Vacuum manifold for 96-well plates

  • Plate sealer

  • Centrifuge

Sample Preparation:

  • Thaw frozen plasma samples to room temperature.

  • Vortex mix the plasma samples for 10 seconds.

  • In a 96-well plate, combine 100 µL of plasma with an appropriate volume of internal standard solution (e.g., 30 µL of ¹³C₆-ricinine).

  • Add 100 µL of water to each well and mix.

Solid-Phase Extraction (SPE) Procedure:

The following steps are performed using a vacuum manifold.

  • Conditioning: Condition the SPE sorbent by passing 1000 µL of methanol through each well.

  • Equilibration: Equilibrate the sorbent by passing 1000 µL of water through each well. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated plasma sample (~230 µL) onto the sorbent bed. Apply a gentle vacuum to draw the sample through the sorbent.

  • Washing: Wash the sorbent with 1000 µL of 5% methanol in water to remove interfering matrix components.

  • Elution: Elute the this compound and internal standard into a clean 96-well collection plate with 800 µL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • Seal the plate and vortex for 30 seconds before placing it in the autosampler.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for the analysis of this compound in human plasma.[1]

ParameterThis compound
Linearity Range 0.300 - 300 ng/mL
Coefficient of Determination (R²) 0.998 ± 0.002
Limit of Quantification (LOQ) 0.300 ng/mL
Accuracy (% Relative Error) < 10%
Precision (% Relative Standard Deviation) < 19%
Average Recovery 88 ± 6%

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 100 µL Human Plasma is Add Internal Standard (¹³C₆-Ricinine) plasma->is dilute Add 100 µL Water is->dilute load 3. Load Sample dilute->load condition 1. Condition (1000 µL Methanol) equilibrate 2. Equilibrate (1000 µL Water) condition->equilibrate equilibrate->load wash 4. Wash (1000 µL 5% Methanol in Water) load->wash elute 5. Elute (800 µL Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: SPE Workflow for this compound from Plasma.

Discussion

The presented solid-phase extraction protocol offers a highly effective method for the isolation of this compound from human plasma. The use of a polymeric reversed-phase sorbent ensures robust and reproducible extraction with high recovery rates. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of this compound, even at low concentrations relevant to exposure scenarios. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range. This protocol is suitable for high-throughput analysis, particularly when using a 96-well plate format, making it a valuable tool for clinical and forensic toxicology as well as public health investigations.

References

Application Notes and Protocols for the Chemical Synthesis of Carbon-14 Labeled Ricinine and its Use in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of carbon-14 labeled ricinine ([¹⁴C]this compound) and its application in metabolic studies. The protocols are designed to guide researchers in the preparation of this radiolabeled compound and its use in tracing the metabolic fate of this compound, a toxic alkaloid from the castor bean plant (Ricinus communis).

Introduction

This compound (1,2-dihydro-4-methoxy-1-methyl-2-oxonicotinonitrile) is a mildly toxic alkaloid produced by the castor plant.[1] Understanding its biosynthesis, translocation, and degradation within the plant is crucial for agricultural and toxicological research. The use of carbon-14 labeled this compound is a powerful tool for these investigations, allowing for sensitive and specific tracking of the molecule in biological systems.[1][2] This document outlines the micro-scale chemical synthesis of this compound labeled in the pyridine ring (this compound-3,5-¹⁴C) and provides a general framework for conducting metabolic studies using this tracer.

Data Presentation

A summary of the quantitative data associated with the synthesis of [¹⁴C]this compound is presented in the table below. This data is compiled from the micro-scale synthesis described by Yang and Waller (1966).[1]

ParameterValueReference
Starting MaterialSodium cyanoacetate-2-¹⁴C[1]
Specific Activity of Synthesized [¹⁴C]this compound567.0 µCi/mmole[1]
Radiochemical Yield of [¹⁴C]this compound20-25%[1]
Yield of Ricininic acid-3,5-¹⁴C (intermediate)90%[1]
Yield of this compound amide-3,5-¹⁴C (intermediate)40%[1]

Experimental Protocols

I. Chemical Synthesis of Carbon-14 Labeled this compound (this compound-3,5-¹⁴C)

This protocol is adapted from the micro-scale synthesis reported by Yang and Waller.[1] The synthesis involves the formation of the pyridone ring from a labeled precursor.

Materials:

  • Sodium cyanoacetate-2-¹⁴C

  • Cyanoacetyl chloride

  • Dowex 50W X 100 Ion exchange column

  • Whatman No. 1 filter paper

  • Developing solvent: I-butanol:acetic acid:water (4:1:1)

  • Liquid scintillation counter

  • Paper strip counter

Procedure:

  • Preparation of Cyanoacetic Acid-¹⁴C:

    • Dissolve one mmole (107 mg) of sodium cyanoacetate-2-¹⁴C in approximately 3 ml of water.

    • Pass the solution through a Dowex 50W X 100 ion exchange column (17 x 0.9-cm).

    • Collect seventeen ml of the eluant, which contains the free cyanoacetic acid-¹⁴C, directly into a continuous liquid-liquid extractor.

  • Synthesis of 2,4-dihydroxynicotinonitrile-¹⁴C:

    • The synthesis from cyanoacetyl chloride involves a remarkable transformation attributed to the intermediate formation of malonamoyl chloride and cyanoketene to give 2,4-dihydroxy-6-chloronicotinonitrile.

    • This is then converted to 2,4-dihydroxynicotinonitrile by removal of the halogen.

  • Synthesis of Ricininic Acid-3,5-¹⁴C:

    • Methylate the nitrogen of 2,4-dihydroxynicotinonitrile-¹⁴C to form ricininic acid-¹⁴C.

    • The reaction mixture is heated for one hour.

    • Neutralize and then acidify the mixture with 0.5 N HCl.

    • Collect the white precipitate by centrifugation and purify by recrystallization from hot water.

    • Confirm the purity of ricininic acid-3,5-¹⁴C by paper chromatography, comparing the Rf values with an authentic standard in three different solvent systems. The reported yield for this step is 90%.[1]

  • Synthesis of this compound-3,5-¹⁴C:

    • Methylate the hydroxyl group of ricininic acid-¹⁴C to yield this compound-¹⁴C.

    • The reaction mixture is heated at 107°C for 1.5 hours.

    • Chill the reaction mixture in an ice bath and neutralize to pH 6 with a saturated Ba(OH)₂ solution.

  • Purification and Analysis:

    • Spot the neutralized reaction mixture on Whatman No. 1 filter paper for preparative chromatography.

    • Develop the chromatogram using an ascending technique with a solvent system of I-butanol:acetic acid:water (4:1:1).

    • Locate the this compound-¹⁴C spot and elute it with water.

    • Check the purity of the eluted [¹⁴C]this compound in two other solvent systems.

    • Determine the radioactivity using a liquid scintillation counter. The scintillation solvent can be composed of 58.75% toluene, 39.25% ethanol, and 2.09% water, with 0.5% 2,5-diphenyloxazole and 0.02% p-bis-(5-phenyl-2-oxazolyl) benzene as phosphors.[1]

    • A paper strip counter can be used to detect radioactive compounds on paper chromatograms.

II. Metabolic Studies of [¹⁴C]this compound in Ricinus communis

This protocol provides a general workflow for tracing the metabolism of [¹⁴C]this compound in castor bean plants.

Materials:

  • Ricinus communis plants

  • [¹⁴C]this compound (synthesized as described above)

  • Apparatus for administering the labeled compound (e.g., syringe for leaf infiltration)

  • Homogenizer

  • Solvents for extraction (e.g., chloroform, methanol)

  • Chromatography system (e.g., HPLC, TLC) with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Administration of [¹⁴C]this compound:

    • Administer a known amount and specific activity of [¹⁴C]this compound to the plant. This can be done by applying the solution to a leaf surface, through the petiole of a detached leaf, or by injection into the stem. For instance, this compound-3,5-¹⁴C has been administered to senescent leaves of Ricinus communis L.[3][4]

  • Incubation and Sampling:

    • Allow the plant to metabolize the labeled compound for a specific period.

    • At various time points, harvest different parts of the plant (e.g., leaves, stem, roots, seeds) to track the translocation of the radioactivity.

  • Extraction of Metabolites:

    • Homogenize the plant tissues in a suitable solvent (e.g., methanol or chloroform) to extract this compound and its metabolites.

  • Separation and Identification of Metabolites:

    • Separate the components of the extract using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Use a radioactivity detector (e.g., radio-TLC scanner or a flow-through scintillation detector for HPLC) to identify the radioactive peaks corresponding to this compound and its metabolites.

    • Co-chromatography with authentic standards of potential metabolites (e.g., N-demethylthis compound) can aid in their identification.

  • Quantification of Radioactivity:

    • Quantify the amount of radioactivity in the parent compound and each metabolite by scraping the corresponding spots from the TLC plate and analyzing them by liquid scintillation counting, or by integrating the peaks from the radio-chromatogram.

  • Data Analysis:

    • Calculate the percentage of the administered radioactivity that is recovered in different plant parts and as different metabolites.

    • Determine the rate of metabolism and the half-life of this compound in the plant tissues. Studies have shown that a significant percentage (75% to 90%) of this compound can be degraded by the castor plant.[1]

Visualizations

Chemical_Synthesis_of_14C_this compound start Sodium Cyanoacetate-2-14C step1 Ion Exchange Chromatography start->step1 intermediate1 Cyanoacetic Acid-14C step1->intermediate1 step2 Ring Formation intermediate1->step2 intermediate2 2,4-dihydroxynicotinonitrile-14C step2->intermediate2 step3 Nitrogen Methylation intermediate2->step3 intermediate3 Ricininic Acid-3,5-14C step3->intermediate3 step4 Hydroxyl Methylation intermediate3->step4 product This compound-3,5-14C step4->product purification Preparative Paper Chromatography product->purification final_product Purified This compound-3,5-14C purification->final_product

Caption: Workflow for the chemical synthesis of [¹⁴C]this compound.

Metabolic_Study_of_14C_this compound start Administration of [14C]this compound to Plant incubation Incubation and Metabolism start->incubation sampling Harvesting of Plant Tissues incubation->sampling extraction Solvent Extraction of Metabolites sampling->extraction separation Chromatographic Separation (TLC/HPLC) extraction->separation detection Radioactivity Detection separation->detection quantification Quantification of Parent and Metabolites detection->quantification analysis Data Analysis and Metabolic Pathway Elucidation quantification->analysis

Caption: Experimental workflow for metabolic studies of [¹⁴C]this compound.

References

Application of Ricinine as a Quantitative Marker for Castor Bean Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricin, a highly potent toxalbumin found in the seeds of the castor bean plant (Ricinus communis), is a significant public health concern due to its potential use as a bioweapon and its toxicity in accidental or intentional ingestions.[1][2][3][4][5] Direct detection of ricin in biological samples can be challenging due to its large protein structure and low concentrations in body fluids.[6][7] Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone), a stable small alkaloid molecule also present in castor beans, serves as a reliable and quantifiable biomarker for exposure to castor bean products, including ricin.[3][5][6][8][9] This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices and summarizes key quantitative findings from case studies.

The quantification of this compound offers a rapid and sensitive method for confirming castor bean ingestion, which is crucial for timely clinical management and forensic investigations.[8] Analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the detection of this compound in urine, blood, and serum.[6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound levels detected in biological samples following castor bean ingestion. These values can serve as a reference for assessing the extent of exposure in clinical and forensic cases.

Table 1: this compound Concentrations in Urine Following Castor Bean Ingestion

Case DescriptionTime Post-IngestionThis compound Concentration (µ g/g-creatinine )Reference
Attempted suicide, 58-year-old male, ingested six castor beans~23 hours674[8][10][11][12]
62 hours135[8][10][11][12]
Lethal injection of castor bean extract7 hours81.1 ng/mL[6][7]
General unexposed population (989 individuals)N/A0.186 - 4.15 ng/mL (in 1.2% of samples)[9]

Table 2: this compound Concentrations in Blood/Serum Following Castor Bean Ingestion

Case DescriptionTime Post-IngestionThis compound Concentration (ng/mL)MatrixReference
Lethal injection of castor bean extract6 hours16.5Serum[6][7]
6 hours12.9Blood[6][7]
10 hours12.4Serum[6][7]
10 hours10.6Blood[6][7]
Intentional ricin intoxication10 - 29 hours33 - 23Serum[13][14][15]

Experimental Protocols

The following protocols are based on established and validated methods for the quantification of this compound in biological samples using LC-MS/MS.

Protocol 1: Quantification of this compound in Urine by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted from methodologies described for the analysis of this compound in urine samples.[8][9]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge samples to pellet any precipitate. c. Transfer 1 mL of the urine supernatant to a clean tube. d. Add an internal standard solution (e.g., ¹³C₆-isotopically labeled this compound) to each sample, quality control, and standard.[9]

2. Solid-Phase Extraction (SPE): a. Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 200 mg/6 mL).[8] b. Condition the SPE cartridge with 6 mL of methanol, followed by 6 mL of deionized water.[8] c. Load the 1 mL sample mixture onto the conditioned SPE cartridge. d. Wash the cartridge with 6 mL of 5% methanol in water to remove interfering substances.[8] e. Elute the this compound with 6 mL of acetonitrile.[8] f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for polar compound retention.
  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.
  • Flow Rate: A typical flow rate for analytical LC columns.
  • Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound (Quantitation): m/z 165 → 138[9]
  • This compound (Confirmation): m/z 165 → 82[9]
  • ¹³C₆-Ricinine (Internal Standard): m/z 171 → 144[9]

4. Quantification: a. Generate a calibration curve using a series of known concentrations of this compound standards. b. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Serum/Blood by Liquid-Liquid Extraction (LLE) and LC-MS/MS

This protocol is based on a validated method for this compound detection in serum and blood.[6][7]

1. Sample Preparation: a. To 1 mL of serum or blood, add an internal standard (e.g., this compound-D3).[6][7]

2. Liquid-Liquid Extraction (LLE): a. Perform liquid-liquid extraction with diethyl ether.[6][7] b. Vortex the mixture and then centrifuge to separate the organic and aqueous layers. c. Transfer the organic layer (containing this compound) to a clean tube. d. Evaporate the solvent to dryness. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Utilize LC-MS/MS parameters similar to those described in Protocol 1, with optimization for the serum/blood matrix as needed.

4. Quantification: a. Follow the quantification procedure outlined in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

Ricinine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Blood, Serum) Add_IS Add Internal Standard (e.g., ¹³C₆-Ricinine) Sample->Add_IS SPE Solid-Phase Extraction (SPE) (for Urine) Add_IS->SPE Urine LLE Liquid-Liquid Extraction (LLE) (for Blood/Serum) Add_IS->LLE Blood/Serum LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS LLE->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Result Quantitative Result (this compound Concentration) Data_Processing->Result

Caption: Workflow for this compound Quantification.

Logical Relationship of this compound as a Biomarker

The presence of this compound is a direct indicator of exposure to castor bean products. The logical relationship is straightforward and is depicted in the following diagram.

Ricinine_Biomarker_Logic Ingestion Ingestion of Castor Bean Products Presence Presence of this compound in the Body Ingestion->Presence Detection Detection of this compound in Biological Samples (Urine, Blood) Presence->Detection Confirmation Confirmation of Castor Bean Exposure Detection->Confirmation

Caption: this compound as a Biomarker Logic.

Conclusion

This compound is a valuable and reliable quantitative marker for confirming exposure to castor beans. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its detection in various biological matrices. The provided protocols and data serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of ricin toxicity and the development of diagnostic and forensic tools. The half-life of this compound in urine is estimated to be around 15 hours.[8][11][12] The recovery of this compound in urine over three days has been estimated to be less than 10% of the ingested amount.[8][11][12] These kinetic parameters are important for interpreting the quantitative results in the context of the time since exposure.

References

Application Note: GC-MS Method for the Identification of Ricinine in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ricinine, a toxic pyridine alkaloid found in the castor bean plant (Ricinus communis), serves as a crucial biomarker for exposure to the highly toxic protein ricin. In forensic toxicology, the detection of this compound in biological specimens can provide definitive evidence of ricin exposure in cases of intentional poisoning, homicide, or bioterrorism. This application note details a robust and sensitive method for the identification and quantification of this compound in forensic samples, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes detailed procedures for sample preparation using solid-phase extraction (SPE) and the instrumental parameters for GC-MS analysis.

Introduction

Ricin is a potent cytotoxin that inhibits protein synthesis, leading to cell death. Due to its high toxicity and the widespread availability of castor beans, ricin is a significant threat agent. Direct detection of the large protein toxin ricin in biological samples can be challenging. However, the co-extracted small molecule alkaloid, this compound, is more readily absorbed and excreted, making it an excellent biomarker for ricin exposure. Gas Chromatography-Mass Spectrometry is a widely used technique in forensic toxicology due to its high sensitivity, selectivity, and ability to provide structural information for definitive identification. This document provides a comprehensive protocol for the analysis of this compound by GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Blood and Urine

This protocol is adapted for the extraction of this compound from biological fluids.

Materials:

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or Strata-X, 200 mg/6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Internal Standard (IS) solution (e.g., this compound-d3)

Procedure:

  • Sample Pre-treatment:

    • Allow frozen samples (serum or urine) to thaw completely at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • For serum samples, centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins. Use the supernatant for extraction.

    • Urine samples should be filtered (0.45 µm) prior to extraction.

  • Internal Standard Spiking:

    • Pipette 1.0 mL of the specimen (serum supernatant or filtered urine) into a clean glass tube.

    • Add a known concentration of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 6 mL of methanol through them, followed by 6 mL of deionized water.[1] Do not allow the cartridges to dry out between conditioning steps.

  • Sample Loading:

    • Load the 1.0 mL pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 6 mL of 5% methanol in deionized water to remove interfering substances.[1]

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge using 6 mL of acetonitrile.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for different instruments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent 7890A GC with 5975C MS or Perkin Elmer Clarus 680 GC/MS).[2]

GC Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Splitless or Split (e.g., 10:1 or 50:1).[2]

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 5°C/min.

    • Final hold: Hold at 280°C for 9 minutes.

MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Ion Source Temperature: 200-230°C.

  • Mass Range: Scan from m/z 45 to 450.

  • Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 164.16 g/mol -
Molecular Ion (M+) m/z 164Calculated
Key Fragment Ions (m/z) 149, 136, 121, 107, 93, 66, 53NIST Database
Limit of Detection (LOD) 0.007 µg/mL (in biological samples)[3]
Limit of Quantitation (LOQ) 0.02 µg/mL (in biological samples)[3]
Recovery (SPE) 80-90%[3]

Note: Retention time is instrument and method-dependent and should be established using a certified reference standard.

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Blood/Urine) Pretreat Pre-treatment (Centrifuge/Filter) Sample->Pretreat Spike Spike with Internal Standard Pretreat->Spike Load Sample Loading Spike->Load Condition SPE Conditioning (Methanol, Water) Condition->Load Wash SPE Wash (5% Methanol) Load->Wash Elute Elution (Acetonitrile) Wash->Elute Dry Evaporation (Nitrogen Stream) Elute->Dry Recon Reconstitution Dry->Recon Inject GC-MS Injection Recon->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition (Full Scan / SIM) Detect->Acquire Identify Peak Identification (RT & Mass Spectrum) Acquire->Identify Quantify Quantification Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in forensic toxicology specimens. The use of solid-phase extraction for sample cleanup is effective in removing matrix interferences from complex biological samples like blood and urine. The subsequent GC-MS analysis offers high specificity, which is essential for forensic applications. This application note serves as a comprehensive guide for forensic laboratories in the implementation of this compound analysis as a key indicator of ricin exposure.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Ricinine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor bean plant (Ricinus communis) and is a known bioactive compound with insecticidal and other physiological effects.[1][2] Its efficient extraction from plant material is crucial for various research and development applications, including toxicology studies, the development of biopesticides, and pharmaceutical research. Microwave-Assisted Extraction (MAE) has emerged as a rapid and efficient green technology for the extraction of natural products.[3] This method utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[3][4]

This document provides detailed application notes and protocols for the microwave-assisted extraction of this compound from plant materials, primarily focusing on Ricinus communis leaves and castor cake.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound from Ricinus communis Leaves

This protocol is based on the optimization studies for this compound extraction from the leaves of Ricinus communis.[5][6]

1. Plant Material Preparation:

  • Collect fresh leaves of Ricinus communis.

  • Wash the leaves thoroughly to remove any dirt or debris.

  • Dry the leaves at 40°C in a ventilated oven until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a laboratory mill.

  • Store the powdered plant material in a cool, dry, and dark place until extraction.

2. Microwave-Assisted Extraction (MAE):

  • Apparatus: A laboratory-grade microwave extraction system is required.[5]

  • Procedure:

    • Accurately weigh 1.0 g of the dried leaf powder and place it into a Teflon-lined extraction vessel.[5]

    • Add 25 mL of the extraction solvent (10% ethyl acetate in methanol, v/v) to the vessel.[6]

    • Seal the extraction vessel and place it in the microwave extractor.

    • Set the extraction parameters to the optimized conditions:

      • Temperature: 175 °C[6]

      • Microwave Power: 1000 W[6]

      • Extraction Time: 15 minutes[6]

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract through a paper filter to separate the solid residue from the liquid extract.[5]

    • Transfer the filtered extract to a volumetric flask and adjust the volume with the extraction solvent if necessary for quantitative analysis.

3. Sample Analysis (Quantification of this compound):

  • The concentration of this compound in the extract is typically determined using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).[5][7]

  • UPLC Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: As per column specifications.

    • Detection: UV detector at a wavelength suitable for this compound.

    • Quantification: Based on a calibration curve prepared with a certified this compound standard.[6]

Protocol 2: Ultrasonic-Microwave Synergistic Extraction (UMSE) of this compound from Castor Cake

This protocol is an alternative method combining ultrasonic and microwave energy for the extraction of this compound from the by-product of castor oil production.[7]

1. Plant Material Preparation:

  • Obtain castor cake, the residue from castor oil production.

  • Dry and grind the castor cake into a fine powder.

2. Ultrasonic-Microwave Synergistic Extraction (UMSE):

  • Apparatus: A combined ultrasonic-microwave extraction system.

  • Procedure:

    • Weigh a specific amount of the powdered castor cake and place it in the extraction vessel.

    • Add the extraction solvent at a liquid-to-solid ratio of 10:1 (mL/g).[7]

    • Set the extraction parameters to the optimized conditions:

      • Ultrasound Power: 342 W[7]

      • Microwave Power: 395 W[7]

      • Extraction Time: 5 minutes[7]

    • After extraction, cool and filter the extract as described in Protocol 1.

3. Post-Extraction Purification:

  • The crude extract can be further purified by recrystallization from ethanol to obtain high-purity this compound.[7]

Data Presentation

The following tables summarize the experimental parameters and results from studies on the microwave-assisted extraction of this compound.

Table 1: Range of Investigated Parameters for MAE of this compound from Ricinus communis Leaves

ParameterRange InvestigatedReference
Temperature125 - 175 °C[1][5][6]
Microwave Power500 - 1000 W[1][5][6]
Extraction Time5 - 15 min[1][5][6]
Solvent Composition (% EtOAc in MeOH)10 - 90%[1][5][6]
Solvent-to-Sample Ratio25:1 - 50:1 (mL/g)[1][5]

Table 2: Optimized Conditions for Microwave-Assisted Extraction of this compound

Plant MaterialOptimal TemperatureOptimal PowerOptimal TimeOptimal SolventSolvent-to-Sample RatioThis compound YieldReference
Ricinus communis Leaves175 °C1000 W15 min10% EtOAc in MeOH25:1 (mL/g)~1.5 mg/g[6]
Castor Cake (UMSE)-395 W (Microwave)5 min-10:1 (mL/g)~67.52% (crude)[7]

Note: The yield for the UMSE method from castor cake is reported as a percentage of the crude extract, which was subsequently purified to 99.39% this compound.[7]

Visualizations

The following diagrams illustrate the experimental workflow for the microwave-assisted extraction of this compound.

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis start Fresh Plant Material (e.g., R. communis leaves) wash Washing start->wash dry Drying wash->dry grind Grinding to Powder dry->grind powder Powdered Plant Material grind->powder add_solvent Add Extraction Solvent powder->add_solvent mae Microwave Irradiation (Optimized Conditions) add_solvent->mae cool Cooling mae->cool filter Filtration cool->filter extract This compound Extract filter->extract analysis UPLC/HPLC Analysis extract->analysis quant Quantification analysis->quant

Caption: Workflow for Microwave-Assisted Extraction and Analysis of this compound.

UMSE_Workflow start Castor Cake Powder umse Ultrasonic-Microwave Synergistic Extraction start->umse filter Filtration umse->filter crude Crude this compound Extract filter->crude purify Recrystallization crude->purify pure High-Purity this compound purify->pure

Caption: Workflow for Ultrasonic-Microwave Synergistic Extraction of this compound.

Concluding Remarks

Microwave-assisted extraction is a powerful technique for the efficient recovery of this compound from Ricinus communis. The provided protocols and data offer a solid foundation for researchers to develop and optimize their extraction methods. The stability of this compound at high temperatures and under microwave irradiation makes MAE a particularly suitable method.[5] Further optimization may be required depending on the specific plant part, its origin, and the desired purity of the final product. The use of experimental design methodologies, such as response surface methodology, is recommended for achieving optimal extraction conditions.[5]

References

Application Notes and Protocols for Ultrasonic-Microwave Synergistic Extraction (UMSE) of Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ricinine, a toxic alkaloid found in the castor bean plant (Ricinus communis), has garnered interest for its potential pharmacological activities.[1][2] Efficient isolation of this compound is crucial for further research and development. Ultrasonic-Microwave Synergistic Extraction (UMSE) is an advanced extraction technique that combines the benefits of both ultrasonic and microwave irradiation to enhance extraction efficiency.[3] This method offers advantages such as reduced extraction time, lower solvent consumption, and higher yields compared to conventional methods.[3][4][5] The synergistic effect of ultrasonic cavitation and microwave heating accelerates the disruption of plant cell walls, facilitating the release of target compounds into the solvent.[3][6]

This document provides detailed application notes and protocols for the isolation of this compound from castor cake using UMSE, based on optimized conditions that have been experimentally validated.

Data Presentation

The following table summarizes the optimized quantitative parameters for the UMSE of this compound from castor cake, as determined by response surface methodology.[4][5]

Table 1: Optimized Parameters for Ultrasonic-Microwave Synergistic Extraction of this compound

ParameterOptimal Value
Ultrasonic Power342 W
Microwave Power395 W
Extraction Time5 min
Liquid/Solid Ratio10:1 (mL/g)
Result
Maximum Yield~67.52%
Purity (Post-Recrystallization)99.39% (determined by HPLC)

Data sourced from "Optimization of Ultrasonic-Microwave Synergistic Extraction of this compound from Castor Cake by Response Surface Methodology".[4][5]

Experimental Protocols

This section outlines the detailed methodology for the extraction, purification, and analysis of this compound.

Materials and Reagents
  • Castor cake (residue from castor oil production)

  • Ethanol (analytical grade)

  • Deionized water

  • Standard this compound (for analytical comparison)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

Equipment
  • Ultrasonic-Microwave Synergistic Extraction system

  • Grinder or mill

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Scanning Electron Microscope (SEM)

Experimental Workflow Diagram

UMSE_Workflow start Start: Castor Cake Preparation umse Ultrasonic-Microwave Synergistic Extraction start->umse Powdered Sample filtration Filtration umse->filtration Crude Extract concentration Concentration (Rotary Evaporation) filtration->concentration Filtrate recrystallization Recrystallization (Ethanol) concentration->recrystallization Concentrated Extract purified_this compound Purified this compound Crystals recrystallization->purified_this compound analysis Analysis purified_this compound->analysis hplc HPLC (Purity) analysis->hplc ftir_lcms FTIR & LC-MS (Structure) analysis->ftir_lcms sem SEM (Morphology) analysis->sem

Caption: Workflow for this compound isolation and analysis.

Detailed Protocol

Step 1: Sample Preparation

  • Obtain castor cake and dry it to a constant weight.

  • Grind the dried castor cake into a fine powder to increase the surface area for extraction.

Step 2: Ultrasonic-Microwave Synergistic Extraction (UMSE)

  • Weigh a specific amount of the powdered castor cake (e.g., 10 g).

  • Place the sample into the extraction vessel of the UMSE system.

  • Add the extraction solvent (e.g., ethanol or another suitable solvent) at a liquid-to-solid ratio of 10:1 (mL/g).[4][5]

  • Set the UMSE instrument parameters to the optimized conditions:

    • Ultrasonic Power: 342 W[4][5]

    • Microwave Power: 395 W[4][5]

    • Extraction Time: 5 minutes[4][5]

  • Initiate the extraction process.

Step 3: Filtration and Concentration

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of the fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Step 4: Purification by Recrystallization

  • Dissolve the crude extract in a minimal amount of hot ethanol.[4][5]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove impurities.

  • Dry the purified this compound crystals. The resulting crystals should be prismatic in morphology.[4][5]

Analytical Procedures

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of methanol and water).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve a known amount of the purified this compound crystals in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 or equivalent

    • Detection Wavelength: As appropriate for this compound (e.g., 270 nm)[7]

    • Flow Rate: e.g., 1.0 mL/min

    • Injection Volume: e.g., 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the purity of the sample by comparing the peak area of this compound in the sample to the total peak area. A purity of 99.39% has been achieved using this method.[4][5]

Structural Identification

  • Fourier Transform Infrared (FTIR) Spectroscopy: Analyze the purified crystals to identify the characteristic functional groups of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight and fragmentation pattern of the isolated compound, matching it with the known structure of this compound.[4][5]

Morphological Characterization

  • Scanning Electron Microscopy (SEM): Examine the morphology of the purified this compound crystals. Prismatic crystals are characteristic of purified this compound.[4][5]

Signaling Pathways and Logical Relationships

The synergistic effect of ultrasonic and microwave energy in the extraction process can be visualized as a logical relationship.

Synergistic_Effect ultrasonic Ultrasonic Waves cavitation Acoustic Cavitation ultrasonic->cavitation microwave Microwave Radiation heating Rapid Internal Heating microwave->heating cell_disruption Plant Cell Wall Disruption cavitation->cell_disruption heating->cell_disruption mass_transfer Enhanced Mass Transfer of this compound cell_disruption->mass_transfer yield Increased Extraction Yield mass_transfer->yield

Caption: Synergistic mechanism of UMSE for enhanced extraction.

The Ultrasonic-Microwave Synergistic Extraction method is a rapid and highly efficient technique for the isolation of high-purity this compound from castor cake.[4][5] The optimized protocol presented here provides a reliable and scalable method for researchers and drug development professionals. The significant reduction in extraction time and the high yield and purity of the final product make UMSE a superior alternative to traditional extraction methods for this application.[4][5]

References

Application Note: Simultaneous Quantification of Ricinine and Abrine in Blood by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricin and abrin are highly toxic ribosome-inactivating proteins derived from the seeds of Ricinus communis (castor beans) and Abrus precatorius (jequirity pea), respectively.[1][2][3] Due to their potential use as bioterrorism agents, rapid and reliable methods for detecting exposure are crucial for public health and safety.[4] Ricinine and abrine are stable, small molecule biomarkers found in the same plant sources as their respective toxins.[1][2][5] Measuring these biomarkers in biological fluids like blood offers a viable and high-throughput approach to confirm exposure to the parent toxins.[1][5]

This application note details a robust and sensitive method for the simultaneous quantification of this compound and abrine in human blood (plasma) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method involves isotope-dilution, solid-phase extraction (SPE), and protein precipitation for sample clean-up and concentration, followed by rapid chromatographic separation and detection.[1][2][3][6]

Experimental Protocols

Materials and Reagents
  • This compound and Abrine analytical standards

  • Isotopically labeled internal standards (e.g., this compound-d3, L-abrine-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or whole blood with appropriate anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X, 60 mg/3 mL)

  • 0.2 µm filters

Sample Preparation
  • Spiking: To 1 mL of plasma in a centrifuge tube, add the internal standard mixture. For calibration curves and quality control samples, spike with appropriate concentrations of this compound and abrine standards.

  • Protein Precipitation: Add a volume of organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex mix thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Filtration: Transfer the supernatant and pass it through a 0.2 µm filter.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the filtered supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5% methanol in water to remove interferences.

    • Elution: Elute this compound and abrine with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

HPLC System: An Agilent 1100 HPLC system or equivalent.

  • Column: A reversed-phase column such as a Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm) or Synergi™ 4µm Fusion-RP (100 x 2.00 mm).[5][7]

  • Mobile Phase A: 10% methanol in water with 5mM formic acid or 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 5mM formic acid or 0.1% formic acid.[5]

  • Gradient: A linear gradient is employed for the separation.

  • Flow Rate: 300 µL/min.[8]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 40°C.[8]

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) operated in positive electrospray ionization (ESI+) mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • Dwell Time: 100 msec for all transitions.

Data Presentation

The following tables summarize the quantitative data and MS/MS parameters for the simultaneous analysis of this compound and abrine.

Table 1: HPLC-MS/MS Method Performance

ParameterThis compoundAbrineReference
Linearity Range0.300 - 300 ng/mL5.00 - 500 ng/mL[1][2][3][6][9]
Coefficient of Determination (R²)0.998 ± 0.0020.996 ± 0.003[1][2][3][6][9]
Limit of Detection (LOD)0.1 µg/L0.1 µg/L
Limit of Quantification (LOQ)0.30 µg/L0.50 µg/L
Recovery93 - 119% (in fortified food matrices)93 - 119% (in fortified food matrices)

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)UseDeclustering Potential (V)Collision Energy (eV)Collision Cell Exit Potential (V)Reference
This compound 165.1138.1Quantitation51258[1]
165.182.1Confirmation51418[1]
This compound ISTD 171.185.1Internal Standard51418[1]
Abrine 219.1188.1Quantitation461712[1]
219.1132.1Confirmation312916[1]
Abrine ISTD 223.1188.1Internal Standard461712[1]

Visualizations

G Experimental Workflow for this compound and Abrine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Blood Sample Collection Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter SPE Solid Phase Extraction (SPE) Filter->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate HPLC HPLC Separation Evaporate->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Results Quant->Report

Caption: Workflow for blood sample analysis.

G Logical Relationship for Method Validation cluster_method Method Core cluster_validation Validation Parameters LC Liquid Chromatography Method Simultaneous Quantification LC->Method MS Tandem Mass Spectrometry MS->Method SamplePrep Sample Preparation SamplePrep->Method Linearity Linearity & Range Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LOD/LOQ) Specificity Specificity Method->Linearity Method->Accuracy Method->Precision Method->Sensitivity Method->Specificity

Caption: Key aspects of method validation.

Conclusion

This HPLC-MS/MS method provides a sensitive, specific, and reliable tool for the simultaneous quantification of this compound and abrine in human blood. The assay demonstrates excellent linearity and low limits of detection, making it suitable for diagnosing exposures to ricin and abrin in public health investigations and forensic analysis.[1][2] The detailed protocol and established parameters offer a solid foundation for implementation in clinical and research laboratories. The total time to the first result, including sample preparation, is approximately three hours.[1][3]

References

Application Note: Preparative Isolation of Ricinine Using Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in all parts of the castor bean plant, Ricinus communis. While significantly less toxic than the protein ricin, which is also present in castor beans, this compound serves as a critical biomarker for exposure to castor bean products. Its insecticidal properties also make it a compound of interest for agricultural applications. The efficient preparative isolation of this compound is essential for toxicological studies, reference standard preparation, and further research into its bioactivities.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby eliminating irreversible sample adsorption, minimizing sample loss, and allowing for high sample loading capacities.[1] High-Speed Counter-Current Chromatography (HSCCC), a modern form of CCC, offers rapid and efficient separations.[1][2] An advanced application, pH-zone-refining CCC, enables the large-scale separation of acidic and basic compounds, like alkaloids, with high resolution and recovery based on their pKa values and hydrophobicity.[1][3]

This application note details protocols for the preparative isolation of this compound from Ricinus communis by-products (e.g., castor bean meal) using both standard HSCCC and pH-zone-refining CCC.

Experimental Protocols

2.1. Protocol 1: Crude Extract Preparation from Castor Meal

This protocol is adapted from a method for preparing a crude this compound extract suitable for CCC loading.[2]

  • Soxhlet Extraction:

    • Weigh 20 g of defatted castor bean meal (filter cake).

    • Place the meal into a cellulose thimble and load it into a Soxhlet extractor.

    • Add 160 mL of 95% (v/v) aqueous ethanol to the boiling flask.

    • Perform the extraction for 5 hours at the solvent's boiling point.[2]

  • Concentration:

    • After extraction, transfer the ethanol extract to a round-bottom flask.

    • Concentrate the extract in vacuo at 45°C using a rotary evaporator until the volume is reduced to approximately 15 mL.[2]

  • Lyophilization:

    • Freeze the concentrated extract completely.

    • Dry the frozen extract under vacuum using a freeze-dryer to obtain the crude this compound powder.

    • Store the crude extract in a desiccator at 4°C until further use.

2.2. Protocol 2: this compound Isolation by High-Speed CCC (HSCCC)

This protocol describes a standard elution mode for this compound purification.[2][4]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of either Chloroform/Methanol/Water (2:1:1, v/v/v) or Dichloromethane/Ethanol/Water (93:35:72, v/v/v).[2][4]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to fully separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers via ultrasonication for 30 minutes before use.[2]

  • HSCCC System Preparation:

    • Fill the entire CCC column with the stationary phase (upper phase).

    • Set the column rotation speed to a range of 500-1000 rpm.[2]

    • Pump the mobile phase (lower phase) through the column at a flow rate of 3-6 mL/min.[2]

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet and a stable baseline from the detector.

    • Set the column temperature between 20-30°C.[2]

  • Sample Preparation and Injection:

    • Dissolve 50-100 mg of the crude this compound extract in a mixture of 5 mL of the stationary phase and 5 mL of the mobile phase.[2]

    • Inject the sample solution into the CCC system through the sample loop.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at the set flow rate.

    • Monitor the effluent using a UV detector at a wavelength of 310 nm.[2]

    • Collect fractions based on the resulting chromatogram peaks using an automated fraction collector.

  • Analysis:

    • Analyze the collected fractions corresponding to the this compound peak for purity using analytical HPLC or LC-MS.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound. A purity of over 96-98% can be achieved with this method.[2][4]

2.3. Protocol 3: Large-Scale this compound Isolation by pH-Zone-Refining CCC

This protocol is ideal for high-capacity purification and is adapted from a published large-scale method.[1][5]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of Methyl tert-butyl ether (MtBE)/Acetonitrile (CH₃CN)/Water (2:2:3, v/v/v).[1][5]

    • Mix the solvents in a separatory funnel and allow the layers to separate.

    • Add triethylamine (TEA) to the upper organic phase (stationary phase) to a final concentration of 10 mM. This acts as the retainer.[1][5]

    • Add hydrochloric acid (HCl) to the lower aqueous phase (mobile phase) to a final concentration of 10 mM. This acts as the eluter.[1][5]

    • Degas both phases before use.

  • CCC System Preparation:

    • Fill the column with the TEA-containing upper phase (stationary phase).

    • Set the column rotation speed (e.g., 800-1000 rpm, specific to the instrument).

    • Pump the HCl-containing lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min until the system reaches equilibrium.[1][5]

  • Sample Preparation and Injection:

    • Dissolve a large amount of crude extract (e.g., 2 g) in a suitable volume of the stationary phase.[1][5]

    • Inject the sample into the CCC system.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase. The interaction of the acidic eluter and basic retainer creates sharp pH zones, which focus the alkaloid analytes into narrow bands.

    • Monitor the effluent with a UV detector and a pH meter.

    • Collect the fraction corresponding to the this compound elution zone.

  • Analysis and Recovery:

    • Analyze the collected fraction for purity.

    • Evaporate the solvent to yield highly pure this compound. This method can yield several hundred milligrams of this compound from a single gram-scale injection.[1][5]

Data Presentation: Comparison of CCC Methods

The following table summarizes the quantitative parameters from different published protocols for this compound isolation.

ParameterHSCCC (Method 1)HSCCC (Method 2)pH-Zone-Refining CCC
Reference CN101544600A[2]Cazal et al., 2009[4][6]Li et al., 2013[1][5]
Starting Material Castor MealR. communis LeavesCastor Bean Meal
Solvent System (v/v/v) Chloroform/Methanol/Water (2:1:1)Dichloromethane/Ethanol/Water (93:35:72)MtBE/CH₃CN/Water (2:2:3)
Mobile Phase Lower Phase (Aqueous)Not specifiedLower Phase (Aqueous) with 10 mM HCl
Stationary Phase Upper Phase (Organic)Not specifiedUpper Phase (Organic) with 10 mM TEA
Flow Rate 3-6 mL/minNot specified2.0 mL/min
Rotational Speed 500-1000 rpmNot specifiedNot specified
Sample Load 50-100 mgNot specified2 g
Yield Not specifiedHigh Yield496 mg
Purity 98%>96%95.1%
Detection 310 nmLC-MS, GC-MSMS, ¹H NMR, ¹³C NMR

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_ccc Counter-Current Chromatography cluster_post Downstream Processing Start Source Material (Castor Bean Meal) Extract Soxhlet Extraction (95% Ethanol) Start->Extract Conc Concentration (in vacuo) Extract->Conc Crude Crude this compound Extract (Lyophilized Powder) Conc->Crude Inject Sample Injection Crude->Inject Solvent Solvent System Preparation & Equilibration CCC CCC System (Fill with Stationary Phase) Solvent->CCC Equilibrate System Equilibration (Pump Mobile Phase) CCC->Equilibrate Equilibrate->Inject Elute Elution & Separation Inject->Elute Collect Fraction Collection (UV Detection) Elute->Collect Analyze Purity Analysis (HPLC / LC-MS) Collect->Analyze Finish Purified this compound Analyze->Finish

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ricinine Extraction from Castor Cake and Meal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of ricinine from castor cake and meal. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from castor byproducts?

A1: Several methods are employed for this compound extraction, ranging from traditional to modern techniques. Conventional methods include reflux extraction using solvents like 5% acetic acid[1][2]. More advanced and efficient methods include Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and solvent consumption[3]. Other reported techniques include negative pressure cavitation spinning soil-liquid extraction and high-speed counter-current chromatography (HSCCC), with HSCCC showing higher yields in some studies[4][5].

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is a critical factor influencing extraction yield. This compound is soluble in hot water and chloroform, with some solubility in hot ethanol[4]. Commonly used and effective solvents include:

  • Methanol and Ethanol Solutions: Solutions of 60-99.5% ethanol or absolute methanol are frequently used[4].

  • Dichloromethane: This is used in some protocols, particularly for preparing extracts for chromatographic separation[5].

  • Mixtures: A mixture of n-hexane and acetone (8:2 ratio) has been used in specific protocols[1]. For Microwave-Assisted Extraction (MAE), a mixture of ethyl acetate (EtOAc) in methanol (MeOH) was studied, with solvent composition having a high effect on this compound recovery[3].

Q3: What is the typical this compound content in castor cake and other parts of the plant?

A3: The concentration of this compound varies significantly among different parts of the Ricinus communis plant. The press cake remaining after oil extraction is a primary source for this compound. Castor seeds contain approximately 0.2% of the alkaloid[6]. One study on autoclaved meal reported a this compound content of approximately 0.13%[7]. This compound content can be much higher in other plant organs, with concentrations reported as 2.3 to 32.9 g/kg in leaves and 0.43 to 7.0 g/kg in seeds[5].

Q4: How can the purity of the extracted this compound be improved?

A4: After initial extraction, purification is necessary to remove co-extracted impurities. Common purification techniques include:

  • Recrystallization: The crude product can be repeatedly recrystallized (2-6 times) using a mixed solvent of ether and ethanol (volume ratio of 1:1 to 1:4)[4].

  • Column Chromatography: Macroporous resin can be used to adsorb the this compound from the filtrate. After washing away impurities with cold water and petroleum ether, this compound is eluted with a solvent like chloroform or hot ethanol[4].

  • Counter-Current Chromatography (CCC): Techniques like High-Speed CCC are effective for preparative separation and purification of this compound from crude extracts[5].

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound extraction process.

Q5: My this compound yield is consistently low. What are the potential causes and solutions?

A5: Low yield is a frequent problem with several possible causes. Systematically evaluate the following factors:

  • Extraction Method: Conventional methods like simple reflux may result in lower yields compared to advanced techniques.

    • Solution: Consider switching to Microwave-Assisted Extraction (MAE) or using a high-speed counter-current chromatography (HSCCC) setup, which has been shown to improve yields significantly[3][5].

  • Solvent Choice and Ratio: The polarity and volume of the solvent are critical. The solvent-to-sample ratio has a major effect on recovery[3].

    • Solution: Optimize the solvent system. For MAE, test different ratios of ethyl acetate in methanol[3]. For conventional methods, ensure the mass-to-volume ratio of material to solvent is adequate (e.g., 8-25 times)[4].

  • Extraction Parameters (Time, Temperature): Incomplete extraction can occur if time is too short or temperature is too low. Conversely, excessive heat or time can potentially degrade the target compound, although this compound is reportedly stable at high temperatures[3].

    • Solution: For MAE, experiment with temperatures between 125°C and 175°C and times from 5 to 15 minutes[3]. For reflux extraction, ensure the 12-hour duration is followed[1].

  • Material Pre-treatment: The physical state of the castor cake (e.g., particle size) affects solvent penetration.

    • Solution: Ensure the castor cake or meal is finely ground to a homogenous mash or powder to maximize the surface area available for solvent interaction[1][8].

G start Low this compound Yield method Evaluate Extraction Method start->method solvent Check Solvent System (Type & Ratio) start->solvent params Optimize Parameters (Time, Temp, Power) start->params material Review Material Pre-treatment start->material sol_mae Consider MAE or HSCCC for higher efficiency method->sol_mae Inefficient? sol_solvent Adjust solvent polarity and increase solvent:sample ratio solvent->sol_solvent Suboptimal? sol_params Systematically vary parameters (e.g., DOE) params->sol_params Unoptimized? sol_material Ensure castor cake is finely and uniformly ground material->sol_material Coarse?

Caption: Troubleshooting workflow for low this compound yield.

Q6: The final product contains significant impurities. How can I clean up the extract?

A6: Impurities are common, especially in crude extracts.

  • Problem: Co-extraction of oils, fats, and other alkaloids.

    • Solution 1 (Pre-Extraction): Ensure the castor meal is properly defatted. This can be done by pressing to remove oil, followed by washing the pellet with a non-polar solvent like ether[9].

    • Solution 2 (Post-Extraction): Implement a robust purification strategy. A multi-step process involving column chromatography followed by recrystallization is highly effective for achieving high purity[4]. For separating complex mixtures, HSCCC is a powerful tool[5].

Q7: My analytical results (e.g., HPLC, GC-MS) are inconsistent. What could be the issue?

A7: Inconsistent analytical results can stem from the sample preparation or the analysis itself.

  • Problem: Incomplete derivatization (for GC-MS) or poor separation (for HPLC).

    • Solution: Develop a validated analytical method. For UPLC, a C18 column with a gradient elution system (e.g., water/acetonitrile with acetic acid) can be used for quantification[3]. For GC-MS, saponification and methylation steps must be optimized to ensure complete derivatization[10].

  • Problem: Presence of interfering compounds.

    • Solution: Improve the sample cleanup process before analysis. Using successive solid-phase extraction (SPE) cartridges (e.g., ENVI-Carb™ and C18) can effectively remove interfering matrix components[10].

Data Summary

Table 1: Comparison of this compound Extraction Parameters and Conditions

Extraction Method Starting Material Solvent System Key Parameters Reference
Microwave-Assisted Extraction (MAE) R. communis Leaves Ethyl Acetate in Methanol 125-175°C, 500-1000 W, 5-15 min [3]
Reflux Extraction Dried Castor Mash 5% Acetic Acid (1/10 w/v) 12 hours [1][2]
Pressurized Liquid Extraction Milled Castor Beans n-Hexane:Acetone (8:2) 1650 psi, 40°C, 5 min [1]
Negative Pressure Cavitation Castor Meal/Leaves 60-99.5% Ethanol or Methanol Mass:Volume ratio 8-25 times [4]

| High-Speed CCC | Dichloromethane Extracts | Dichloromethane-Methanol-Water | - |[5] |

Table 2: Quantitative this compound Yields from R. communis

Material Method This compound Concentration Reference
R. communis Leaves MAE ~1.5 mg/g (dried weight) [3]
Methanolic Extract (Seeds) HPLC Quantification 0.92 mg/g to 1.58 mg/g [11]
Autoclaved Castor Meal Acetone Reflux ~0.13% (1.3 mg/g) [7]

| Biopesticide Samples | UPLC | 0.5% to 10.1% (w/w) |[10] |

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is based on the optimized method for extracting this compound from R. communis leaves, which can be adapted for castor meal.[3]

Materials and Equipment:

  • Dried, powdered castor cake/meal

  • Methanol (MeOH) and Ethyl Acetate (EtOAc)

  • Microwave extraction system with closed vessels

  • Filter paper or syringe filters

  • UPLC system for analysis

Procedure:

  • Sample Preparation: Weigh a precise amount of dried castor meal and place it into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent. The optimal conditions identified in the reference study were a high percentage of EtOAc in MeOH and a solvent-to-sample ratio between 25:1 and 50:1 (mL/g).

  • Microwave Program: Set the extraction parameters. A temperature of up to 175°C, microwave power up to 1000 W, and an extraction time of 15 minutes have been proven effective.

  • Extraction: Run the microwave program. The closed vessels will allow the pressure to increase, keeping the solvents in a liquid state above their boiling points.

  • Cooling and Filtration: After the program, allow the vessels to cool to room temperature. Filter the extract to remove solid plant material.

  • Analysis: The filtrate can be directly analyzed or subjected to further purification. For analysis, inject a sample (e.g., 1.5 µL) into a UPLC system equipped with a C18 column.

Protocol 2: Acetic Acid Reflux Extraction

This protocol is a conventional method for extracting total proteins, including ricin, but is also applicable for this compound extraction from the press cake.[12]

Materials and Equipment:

  • Defatted castor press cake, dried and powdered

  • 5% Acetic Acid solution

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Shaker

  • Filtration system (e.g., filter paper, vacuum filter)

Procedure:

  • Sample Preparation: Start with defatted castor press cake, dried at 40°C.

  • Solvent Addition: Mix 100 grams of the dried cake with 1000 mL of 5% acetic acid (a 1:10 w/v ratio).

  • Extraction: Place the mixture in a flask and shake at room temperature for 12 hours.

  • Filtration: After extraction, filter the solution through filter paper to collect the crude liquid extract.

  • Purification: The crude extract will contain this compound along with other compounds. This solution can then be purified using methods like ammonium sulfate precipitation (for proteins) or column chromatography and recrystallization for this compound isolation[4][12].

G cluster_pre Pre-Treatment cluster_ext Extraction cluster_post Post-Extraction Processing raw_material Castor Cake / Meal grinding Grinding / Milling raw_material->grinding defatting Defatting (Optional) grinding->defatting extraction Solvent Extraction (e.g., MAE, Reflux) defatting->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Chromatography, Recrystallization) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, GC-MS) pure_this compound->analysis

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Enhancing Ricinine Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for ricinine in challenging biological samples. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a biomarker for ricin exposure? A1: this compound is an alkaloid uniquely found in the castor bean plant (Ricinus communis), the same source as ricin.[1][2][3][4][5] It is co-extracted with ricin and can be detected in biological fluids like blood and urine following exposure.[2][3][6][7][8] Because this compound is a small, stable molecule, it is often easier to extract and detect with high sensitivity using standard analytical techniques compared to the large, complex ricin protein.[1][3][9] Its detection serves as a reliable indicator of exposure to castor bean products, including ricin.[2][4][5]

Q2: What are the most common analytical methods for detecting this compound in biological samples? A2: The most prevalent and sensitive methods are based on mass spectrometry (MS).[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high selectivity and low detection limits.[1][3][10][11] Gas chromatography-mass spectrometry (GC-MS) has also been utilized.[10][11] These chromatographic techniques are essential for separating this compound from the complex matrix components before detection.[6][9][10]

Q3: Can immunoassays be used for this compound detection? A3: Immunoassays are generally developed for large molecules like the ricin toxin itself and are not typically used for small molecules like this compound.[3][12][13][14] Detection of this compound relies on analytical chemistry techniques like LC-MS/MS that can identify and quantify small molecular weight compounds.[3][9]

Q4: What is a typical limit of detection (LOD) for this compound in matrices like serum or urine? A4: With optimized methods, very low LODs can be achieved. For instance, using LC-MS/MS, LODs for this compound in urine have been reported as low as 0.080 ng/mL.[5] In serum, detection limits are often in the low ng/mL range, such as 5 ng/mL, which is considered clinically relevant for diagnosing intoxication.[1][15][16] A study quantifying this compound in blood reported a lower detection limit of 0.007 µg/mL (or 7 ng/mL).[6]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction from the matrix.2. Ion suppression from matrix components (e.g., salts, lipids).3. Suboptimal LC-MS/MS parameters.1. Optimize the Solid-Phase Extraction (SPE) protocol. Test different sorbents (e.g., hydrophilic-lipophilic balanced) and elution solvents.[3]2. Improve sample cleanup. Incorporate a protein precipitation step for serum/plasma samples.[8] Dilute the sample to reduce matrix effects.[16]3. Use an isotopically labeled internal standard (e.g., ¹³C₆-ricinine) to compensate for matrix effects and extraction variability.[8][17]4. Optimize MS source parameters (e.g., capillary voltage, source temperature) and select the most intense and specific MRM transitions.[16]
High Background Noise / False Positives 1. Contamination from lab equipment or reagents.2. Co-elution of interfering substances from the biological matrix.3. Widespread use of castor oil in consumer products leading to potential background exposure.[16]1. Use high-purity solvents and meticulously clean all glassware and equipment.2. Adjust the HPLC gradient to better separate this compound from interfering peaks.[16]3. Use a more selective sample preparation technique. Consider a second, orthogonal cleanup step.4. Analyze a baseline population to establish typical background levels if low-level environmental exposure is a concern.[5]
Poor Recovery During Sample Preparation 1. Incomplete elution of this compound from the SPE cartridge.2. Analyte loss during solvent evaporation steps.3. Inefficient initial extraction from the sample (e.g., tissue homogenate).1. Test different elution solvents and volumes for the SPE step. A recovery of >90% has been reported using polymeric HLB cartridges.[3]2. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3]3. For tissues, ensure complete homogenization. For extraction, consider methods like microwave-assisted extraction (MAE) which has shown high recovery from plant leaves.[18]
Inconsistent or Irreproducible Results 1. Variability in manual sample preparation steps.2. Inconsistent performance of the LC column or MS instrument.3. Degradation of analyte in samples or standards.1. Use an automated sample preparation system for consistency.[5]2. Regularly run system suitability tests and quality control (QC) samples to monitor instrument performance.[8]3. Store stock solutions and biological samples at appropriate temperatures (e.g., -70°C) to ensure stability.[5]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound achieved in various biological matrices using different analytical methods.

Table 1: Limits of Detection/Quantification for this compound by LC-MS/MS

Biological MatrixMethodLODLOQReference
Human UrineHPLC-MS/MS0.080 ng/mL-[5]
Human BloodHPLC-MS/MS-0.300 ng/mL[8]
Rat BloodGC-MS0.007 µg/mL (7 ng/mL)0.02 µg/mL (20 ng/mL)[6]
Human SerumLC-MS/MS-5 ng/mL[16]

Table 2: Performance of Immunoassays for Ricin Toxin (for comparison) Note: These assays detect the ricin protein, not this compound. They are included to provide context on the sensitivity of different analytical approaches.

Assay TypeMatrixLimit of Detection (LOD)Reference
ELISABuffer2 pg/mL[12]
ELISASerum / Urine5 ng/mL[13]
Electrochemiluminescence--[12]
Lateral Flow Assay (LFA)-10 ng/mL[12][14]

Experimental Protocols

Protocol 1: this compound Extraction from Serum/Urine using SPE and Analysis by LC-MS/MS

This protocol is a synthesized methodology based on practices reported in the literature.[3][8]

1. Sample Preparation & Internal Standard Spiking:

  • Thaw serum or urine samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • To a 1 mL aliquot of the sample, add an appropriate amount of an isotopically labeled internal standard (e.g., ¹³C₆-ricinine) to achieve a final concentration within the calibrated range.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water.

  • Sample Loading: Load the pre-spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of Type I water to remove salts and other polar interferences. Aspirate to dryness.

  • Elution: Elute the retained this compound with 3 mL of methanol into a clean collection tube.

3. Evaporation and Reconstitution:

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 500 µL of a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile) and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Atlantis dC18, 5 µm, 2.1 × 100 mm).[19]
    • Mobile Phase A: 1% Formic Acid in Water.[16]
    • Mobile Phase B: 1% Formic Acid in 80:20 Acetonitrile:Water.[16]
    • Flow Rate: 0.4 mL/min.[16]
    • Gradient: Implement a suitable gradient to separate this compound from matrix components (e.g., hold 100% A for 0.3 min, linear gradient to 25% A over ~5 min, followed by wash and re-equilibration).[16]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).
    • Scan Type: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native this compound and the internal standard to ensure identity confirmation and accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for extracting and quantifying this compound from complex biological matrices like blood or urine.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute this compound SPE->Elute Dry Evaporate & Reconstitute Elute->Dry LC LC Separation (Reverse-Phase) Dry->LC Inject MS MS/MS Detection (MRM) LC->MS Data Data Processing & Quantification MS->Data

Caption: Workflow for this compound Analysis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting poor sensitivity in a this compound detection assay.

G Start Low Signal Intensity? CheckRecovery Is Recovery >80%? Start->CheckRecovery CheckMatrix Matrix Effects Present? CheckRecovery->CheckMatrix Yes OptimizeSPE Optimize SPE (Sorbent, Solvents) CheckRecovery->OptimizeSPE No CheckInstrument Instrument Performance OK? CheckMatrix->CheckInstrument No ImproveCleanup Improve Cleanup (Dilution, PPT) CheckMatrix->ImproveCleanup Yes OptimizeMS Optimize MS Parameters CheckInstrument->OptimizeMS No Success Problem Solved CheckInstrument->Success Yes OptimizeSPE->CheckRecovery ImproveCleanup->CheckMatrix OptimizeMS->CheckInstrument

Caption: Troubleshooting Poor Sensitivity.

References

Technical Support Center: Ricinine Analysis from Forensic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the forensic analysis of ricinine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a biomarker for ricin exposure in forensic investigations?

A1: this compound is a stable alkaloid found in the castor bean plant (Ricinus communis), the same source as the highly toxic protein ricin. Its detection serves as a reliable indicator of exposure to castor bean material, and by extension, potential exposure to ricin.[1][2] Castor bean plants are the only known natural source of this compound.[3] While ricin is difficult to detect directly in biological samples due to its large size and heterogeneity, this compound is a small molecule that is more readily extracted and analyzed using standard chromatographic and mass spectrometric methods.[4][5][6]

Q2: What are the primary analytical techniques for this compound detection in forensic samples?

A2: The most common and reliable techniques for the detection and quantification of this compound in forensic samples are mass spectrometry-based methods.[7] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.[1][5][8] LC-MS/MS is particularly favored for its ability to analyze complex samples with minimal cleanup and provide both qualitative and quantitative data.[1]

Q3: What are the main challenges encountered in the analysis of this compound from forensic evidence?

A3: The main challenges in this compound analysis include:

  • Low concentrations: this compound is often present at very low levels (ng/mL) in biological samples such as blood and urine, requiring highly sensitive analytical methods.[9]

  • Complex matrices: Forensic samples like blood, urine, and tissue are complex matrices that can interfere with the analysis, leading to ion suppression in LC-MS and requiring effective sample preparation to remove interfering substances.[10][11][12]

  • Sample stability: While this compound is generally stable, its concentration in biological samples can change over time, necessitating proper sample storage and handling. One study found this compound to be stable in urine at 95°C for 1 hour and for three weeks when stored at 25°C, 5°C, and –20°C.[13]

  • Method validation: Ensuring the accuracy and reliability of analytical methods through proper validation is crucial, especially in a forensic context.

Troubleshooting Guides

Issue 1: Low or No this compound Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction Review the extraction protocol. Ensure the solvent system is appropriate for this compound (e.g., methanol).[13] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[13]
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate this compound from co-eluting matrix components. Utilize an isotopically labeled internal standard to compensate for matrix effects.[12]
Instrument Sensitivity Check the instrument's performance and calibration. Ensure the mass spectrometer is tuned and operating in a sensitive mode (e.g., Multiple Reaction Monitoring - MRM).
This compound Degradation Verify proper sample storage conditions (e.g., frozen). Although generally stable, prolonged exposure to harsh conditions could lead to degradation.[13]
Issue 2: Poor Peak Shape or Chromatography
Possible Cause Troubleshooting Step
Column Contamination Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient to improve peak shape. Ensure the mobile phase pH is compatible with the analyte and column.
Sample Overload Reduce the injection volume or dilute the sample.
Issue 3: Inaccurate Quantification
Possible Cause Troubleshooting Step
Lack of Internal Standard Always use an appropriate internal standard, preferably an isotopically labeled version of this compound, to correct for variations in extraction efficiency and matrix effects.[12]
Calibration Curve Issues Prepare calibration standards in a matrix similar to the samples to account for matrix effects. Ensure the calibration range covers the expected concentration of this compound in the samples.
Interferences Check for co-eluting isobaric interferences by monitoring multiple MRM transitions.

Experimental Protocols

Protocol 1: Extraction of this compound from Urine for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices described in the literature.[12][14]

Materials:

  • Urine sample

  • This compound standard solution

  • Isotopically labeled this compound internal standard (e.g., ¹³C₆-ricinine)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard solution.

  • Protein Precipitation (Optional): Add 2 mL of acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample (or supernatant from step 2).

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute this compound with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of this compound from Plant Material

This protocol outlines a general approach for analyzing this compound from castor bean extracts.[5][8]

Materials:

  • Castor bean extract

  • Methylene chloride

  • Methanol

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Extraction: Extract the plant material with a methanol/water mixture.

  • Liquid-Liquid Extraction: Partition the aqueous extract with methylene chloride to extract this compound.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate the extract under reduced pressure.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. The mass spectrometer can be operated in scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Quantitative Data Summary

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MSHuman Urine0.080 ng/mL-[14]
LC-MS/MSHuman Plasma-5 ng/mL (for ricin)[9]
GC-MSBlood, Brain, Lungs, Kidneys, Liver0.007 µg/mL0.02 µg/mL[3]
HPLC-UVFeed Extract75 pg (on column)150 pg (on column)[15]
LC-MSFeed Extract6 pg (on column)15 pg (on column)[15]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Forensic Sample (e.g., Urine, Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Qualitative & Quantitative Results Data_Analysis->Result

Caption: Workflow for this compound Analysis by LC-MS/MS.

Troubleshooting_Logic Start Low or No This compound Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Matrix Investigate Matrix Effects Check_Extraction->Check_Matrix Efficient Optimize_Extraction Optimize Extraction (e.g., new solvent, SPE) Check_Extraction->Optimize_Extraction Inefficient Check_Instrument Verify Instrument Performance Check_Matrix->Check_Instrument Ruled Out Dilute_Sample Dilute Sample or Use Internal Standard Check_Matrix->Dilute_Sample Suspected Calibrate_Instrument Calibrate & Tune Instrument Check_Instrument->Calibrate_Instrument Suboptimal Signal_Improved Signal Improved Check_Instrument->Signal_Improved Optimal Optimize_Extraction->Signal_Improved Dilute_Sample->Signal_Improved Calibrate_Instrument->Signal_Improved

Caption: Troubleshooting Logic for Low this compound Signal.

References

strategies to reduce matrix effects in ricinine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the LC-MS/MS analysis of ricinine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in LC-MS/MS are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. In complex matrices like food, animal feed, and biological fluids, endogenous components such as salts, lipids, and pigments can interfere with the ionization of this compound in the mass spectrometer's source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of a this compound standard spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the same standard in a neat solvent. A significant difference in signal intensity between the two indicates the presence of matrix effects. For a quantitative measure, the matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-ricinine, is considered the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved as the variations caused by matrix effects are normalized.

Q4: What are the alternatives if a stable isotope-labeled internal standard for this compound is unavailable?

A: When a SIL-IS is not available, several other strategies can be employed:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is known to be free of this compound. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

  • Standard Addition: In this method, known amounts of a this compound standard are added to the sample extracts at different concentrations. A calibration curve is then generated for each sample, and the endogenous concentration of this compound is determined by extrapolating the curve to the x-intercept. This technique is particularly useful for complex or highly variable matrices.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase. 4. Column Degradation: Void formation or frit blockage.1. Reduce the injection volume or dilute the sample. 2. Use a mobile phase with a pH that suppresses the ionization of silanol groups (e.g., acidic mobile phase with formic acid). Consider using a column with a different stationary phase. 3. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition. 4. Replace the column or guard column. Implement a more rigorous sample clean-up to protect the column.
High Signal Suppression 1. Insufficient Sample Clean-up: Co-elution of matrix components. 2. Suboptimal Chromatographic Separation: this compound peak co-elutes with a region of high matrix interference. 3. Non-optimized ESI Source Parameters: Inefficient ionization of this compound in the presence of matrix.1. Implement a more effective sample preparation method such as Solid Phase Extraction (SPE) or a QuEChERS-based method.[1][2] 2. Modify the LC gradient profile to better separate this compound from interfering compounds. Experiment with different analytical columns (e.g., different stationary phases or particle sizes). 3. Optimize ESI parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize this compound signal and minimize the impact of co-eluting matrix components.
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Sample Preparation: Variations in extraction recovery. 2. Significant and Variable Matrix Effects: Different samples exhibiting different degrees of ion suppression or enhancement. 3. LC System Issues: Leaks, inconsistent pump flow, or autosampler variability.1. Ensure consistent execution of the sample preparation protocol. Use automated sample preparation systems if available. 2. Employ a stable isotope-labeled internal standard to correct for variability. If not available, use matrix-matched calibration for each batch of samples. 3. Perform regular maintenance on the LC system. Check for leaks, and verify pump performance and autosampler precision.
Low Recovery 1. Inefficient Extraction: The chosen extraction solvent or method is not suitable for the matrix. 2. Analyte Loss During Clean-up: this compound being washed away during SPE or other clean-up steps. 3. Analyte Adsorption: this compound adsorbing to vials or other surfaces.1. Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). 2. Carefully optimize the SPE wash and elution steps to ensure this compound is retained during washing and efficiently eluted. Test different SPE sorbents. 3. Use deactivated vials and consider the composition of the reconstitution solvent to minimize adsorption.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Animal Feed

This protocol is a general guideline for the clean-up of this compound extracts from animal feed samples.[1]

  • Extraction:

    • Homogenize the feed sample.

    • Extract a known amount of the homogenized sample with methanol by shaking or vortexing.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the methanol extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an aqueous solution (e.g., water or a weak buffer).

  • SPE Clean-up:

    • Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with 1 mL of 30% methanol in water.

    • The eluate is then ready for LC-MS/MS analysis.

Protocol 2: Isotope Dilution Method for this compound in Human Plasma

This protocol describes a general approach for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.[3]

  • Sample Preparation:

    • To a known volume of plasma, add the ¹³C₆-ricinine internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Transfer the supernatant from the protein precipitation step to a conditioned SPE cartridge (e.g., a polymeric sorbent).

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound and the internal standard from the cartridge.

  • Analysis:

    • Evaporate the eluate and reconstitute in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Quantify the this compound concentration by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for this compound in Different Matrices with SPE Clean-up

MatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
Animal FeedMethanol Extraction followed by Oasis HLB SPE85-105Ion suppression was effectively eliminated after SPE.[1]
Biopesticide FormulationSuccessive ENVI-Carb™ and C18 SPE96.0 - 98.7Not explicitly quantified, but good recoveries suggest minimal matrix effects after cleanup.[4]
Human PlasmaIsotope-dilution, protein precipitation, and SPEAccuracy within 10% RE, Precision within 19% RSDMatrix effects were observed but compensated for by the SIL-IS.[3]

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterConditionReference
LC Column Atlantis dC18 (5 µm, 2.1 x 100 mm)[1][2]
Mobile Phase A: 10% acetonitrile in water B: Acetonitrile (Isocratic elution with 10% A)[1]
Flow Rate 0.2 mL/min[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MS/MS Transition (Quantification) m/z 165 → 138[3]
MS/MS Transition (Confirmation) m/z 165 → 82[3]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) Clean-up cluster_analysis Analysis start Homogenized Sample (e.g., Animal Feed) extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Aqueous Solution evaporation->reconstitution loading Load Sample Extract reconstitution->loading conditioning Condition SPE Cartridge washing Wash with Water loading->washing elution Elute this compound washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: Workflow for this compound Analysis in Animal Feed using SPE Clean-up.

troubleshooting_matrix_effects cluster_diagnosis Problem Diagnosis cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation cluster_calibration Calibration Strategy cluster_instrumental Instrumental Optimization start Inaccurate Quantification of this compound matrix_effect_check Perform Post-Extraction Spike Experiment start->matrix_effect_check spe Implement/Optimize SPE matrix_effect_check->spe Matrix Effects Confirmed quechers Use QuEChERS matrix_effect_check->quechers Matrix Effects Confirmed sil_is Use Stable Isotope-Labeled IS matrix_effect_check->sil_is Matrix Effects Confirmed matrix_matched Use Matrix-Matched Calibration matrix_effect_check->matrix_matched Matrix Effects Confirmed standard_addition Use Standard Addition matrix_effect_check->standard_addition Matrix Effects Confirmed chromatography Optimize Chromatography matrix_effect_check->chromatography Matrix Effects Confirmed ms_params Optimize MS Parameters matrix_effect_check->ms_params Matrix Effects Confirmed

References

troubleshooting common issues in ricinine quantification by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of ricinine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical UV wavelength for detecting this compound?

A1: this compound can be detected at several wavelengths. Common choices include 208 nm, 218 nm, 308 nm, 310 nm, and 315 nm.[1][2] The optimal wavelength may vary depending on the sample matrix and the desired sensitivity, with lower wavelengths like 208 nm potentially offering a lower limit of detection.[1]

Q2: What type of HPLC column is suitable for this compound analysis?

A2: A reverse-phase C18 column is commonly used for the separation of this compound.[2] An Atlantis dC18 column (5 µm, 2.1 x 100 mm) has been successfully used for this purpose.[2][3]

Q3: What mobile phase composition is recommended for this compound quantification?

A3: A simple isocratic elution with a mobile phase consisting of a mixture of acetonitrile and water is often effective. A common composition is 10% acetonitrile in water (v/v).[2][3]

Q4: What are the expected linearity ranges, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound by HPLC-UV?

A4: The performance of the method can vary based on the sample matrix and instrumentation. However, reported values can provide a general expectation.

ParameterMatrixWavelengthValue
Linearity RangeFeed310 nm0.054 to 55.4 µg/mL
LODLiver218 nm0.375 µg/g
LOQLiver218 nm1.25 µg/g
LODRumen Fluid/Urine218 nm0.15 µg/mL
LOQRumen Fluid/Urine218 nm0.5 µg/mL
LODFeed (final extract)310 nm75 pg
LOQFeed (final extract)310 nm150 pg

Q5: How should I prepare my samples for this compound analysis?

A5: Sample preparation typically involves extraction with a suitable solvent, followed by a clean-up step. Methanol is a common solvent for extracting this compound from samples like animal feed.[2][3] For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[3] It is also crucial to filter all samples through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC-UV analysis of this compound.

Issue 1: Baseline Problems (Noise, Drift, Spikes)

Question: My baseline is noisy, drifting, or has spikes. What could be the cause and how can I fix it?

Answer:

Baseline instability can be caused by several factors. Here's a breakdown of potential causes and solutions:

  • Air Bubbles: Air trapped in the mobile phase, pump, or detector cell is a common cause of baseline noise and spikes.[4]

    • Solution: Degas the mobile phase using sonication, vacuum, or helium sparging.[4] Prime the pump to remove any trapped air bubbles.[4]

  • Contamination: A contaminated mobile phase or column can lead to a drifting or noisy baseline.[4]

    • Solution: Use high-purity solvents and prepare fresh mobile phases daily.[4] Filter the mobile phase to remove particulates.[4] If the column is suspected to be contaminated, flush it with a strong solvent.

  • Temperature Fluctuations: Changes in the ambient or column temperature can cause baseline drift.[4]

    • Solution: Use a column oven to maintain a consistent and stable temperature.[4]

  • Detector Lamp Instability: An aging or unstable detector lamp can result in baseline noise and drift.[4]

    • Solution: Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need to be replaced.

Issue 2: Peak Shape Problems (Tailing, Fronting, Splitting)

Question: My this compound peak is tailing, fronting, or splitting. What should I do?

Answer:

Poor peak shape can compromise the accuracy of quantification.

  • Peak Tailing: This is often caused by strong interactions between this compound and the stationary phase, or by a contaminated or degraded column.[5][6]

    • Solution: Ensure the mobile phase pH is appropriate for this compound. Check for and replace a contaminated guard column or analytical column.

  • Peak Fronting: This may occur if the sample is overloaded or if the sample solvent is stronger than the mobile phase.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Peak Splitting: This can be caused by a partially blocked column inlet frit, a void in the column packing, or co-elution with an interfering compound.[6]

    • Solution: Reverse-flush the column (if recommended by the manufacturer). If the problem persists, the column may need to be replaced. Ensure the sample preparation method is effective at removing interfering substances.

Issue 3: Retention Time Variability

Question: The retention time of my this compound peak is shifting between injections. Why is this happening?

Answer:

Inconsistent retention times can be a sign of several issues:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.[7]

    • Solution: Prepare the mobile phase carefully and consistently. Ensure thorough mixing if preparing from multiple stock solutions.

  • Flow Rate Fluctuations: A problem with the pump can cause the flow rate to be unstable.[7]

    • Solution: Check for leaks in the system. Degas the mobile phase to prevent air bubbles in the pump. If the problem continues, the pump seals may need to be replaced.

  • Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times.[8]

    • Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

Issue 4: No Peaks or Very Small Peaks

Question: I'm not seeing any peaks, or the this compound peak is much smaller than expected. What could be wrong?

Answer:

The absence or small size of peaks can be due to a variety of reasons:

  • Injection Issue: The sample may not have been injected properly.

    • Solution: Check the autosampler for any errors. Ensure the correct injection volume is set. Manually inspect the syringe and injection port.

  • Detector Issue: The detector lamp may be off or malfunctioning.[6]

    • Solution: Ensure the detector lamp is turned on and has had adequate time to warm up. Verify the correct wavelength is set.

  • Sample Degradation: this compound may have degraded in the sample.

    • Solution: Prepare fresh samples and standards. Store samples appropriately, protecting them from light and extreme temperatures if necessary. One study noted that this compound was stable in the final extract of feed and in methanol-water (3:7, v/v) when stored at 23–28°C for 72 hours.[3]

  • Incorrect Mobile Phase: The mobile phase composition may be incorrect for eluting this compound.[6]

    • Solution: Double-check the mobile phase preparation to ensure the correct solvent composition.

Experimental Protocols

Protocol 1: Quantification of this compound in Animal Feed

This protocol is based on a method for the screening and quantification of this compound in feeds.[2][3]

  • Sample Preparation:

    • Extract a known weight of the feed sample with methanol.

    • For quantitative analysis, perform a solid-phase extraction (SPE) clean-up of the methanol extract.[3]

    • Reconstitute the cleaned-up extract in the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter prior to injection.[4]

  • HPLC-UV Conditions:

    • Column: Atlantis dC18 (5 µm, 2.1 x 100 mm)[2][3]

    • Mobile Phase: 10% acetonitrile in water (v/v)[2][3]

    • Flow Rate: 0.2 mL/min[2][3]

    • Elution: Isocratic[2][3]

    • Detection Wavelength: 310 nm[2][3]

    • Temperature: Ambient[2][3]

  • Calibration:

    • Prepare a series of working standard solutions of this compound in the mobile phase. A suitable concentration range could be from 0.054 to 55.4 µg/mL.[2]

    • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., Feed) Extraction Methanol Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE Filtration 0.45 um Filtration SPE->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 310 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result Final this compound Concentration

Caption: Workflow from sample preparation to data analysis.

Troubleshooting Logic for Poor Peak Shape rect_node rect_node start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No sol_tailing1 Check mobile phase pH is_tailing->sol_tailing1 Yes is_splitting Is the peak splitting? is_fronting->is_splitting No sol_fronting1 Reduce injection volume/dilute sample is_fronting->sol_fronting1 Yes sol_splitting1 Reverse-flush column is_splitting->sol_splitting1 Yes end_node Problem Resolved is_splitting->end_node No sol_tailing2 Replace guard/analytical column sol_tailing1->sol_tailing2 sol_tailing2->end_node sol_fronting2 Ensure sample solvent is weaker than mobile phase sol_fronting1->sol_fronting2 sol_fronting2->end_node sol_splitting2 Check for column void/blockage sol_splitting1->sol_splitting2 sol_splitting2->end_node

Caption: Decision tree for troubleshooting peak shape issues.

References

Technical Support Center: Optimization of MAE Parameters for Ricinine Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Microwave-Assisted Extraction (MAE) of ricinine from Ricinus communis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the most critical parameters to check?

A1: Low this compound yield is a common issue. Based on experimental data, the two most influential factors in this compound recovery during MAE are the extraction solvent and the liquid-to-solid ratio .[1][2] Ensure these are optimized first. Secondary parameters to verify are extraction temperature and time.

Q2: I am concerned about the thermal degradation of this compound at high microwave power and temperatures. Is this a valid concern?

A2: Studies have shown that this compound is a remarkably stable alkaloid under MAE conditions. It can be extracted at temperatures up to 200°C and microwave power levels up to 1000W without significant degradation.[1] Therefore, do not hesitate to use higher temperatures and power settings to improve extraction efficiency, as this is unlikely to be the cause of low yield.

Q3: What is the optimal solvent system for this compound extraction using MAE?

A3: A mixture of ethyl acetate and methanol has been shown to be highly effective. One study identified a 10% ethyl acetate in methanol solution as the optimal solvent for achieving quantitative recoveries of this compound.[3] The polarity of the solvent mixture plays a crucial role in efficiently solubilizing this compound from the plant matrix.

Q4: How long should the extraction process run?

A4: MAE is known for its rapid extraction times.[1] Optimized protocols have achieved high this compound recovery in as little as 5 to 15 minutes.[1][2][3] If your yields are low, extending the extraction time beyond 20 minutes is unlikely to provide significant improvement and may not be an efficient use of resources.

Q5: I'm observing inconsistent results between batches. What could be the cause?

A5: Inconsistent results often stem from variations in the raw material or procedural inconsistencies. Ensure the following:

  • Homogenous Sample: The Ricinus communis leaf material is properly dried, ground to a consistent particle size, and thoroughly mixed.

  • Accurate Measurements: Precisely measure the sample weight, solvent volume, and ensure the solid-to-liquid ratio is consistent for every run.

  • Microwave Calibration: Periodically check the calibration and power output of your microwave extractor to ensure it is performing consistently.

Data Presentation: Optimized MAE Parameters for this compound Recovery

The following tables summarize quantitative data from studies on the optimization of MAE parameters for this compound recovery, providing a clear comparison of the key variables.

Table 1: Overview of Investigated MAE Parameter Ranges

ParameterRange InvestigatedSource
Microwave Power 500 W - 1000 W[1][3]
Temperature 125 °C - 175 °C[1][3]
Extraction Time 5 min - 15 min[1]
Solvent Composition 10% - 90% Ethyl Acetate in Methanol[1]
Liquid-to-Solid Ratio 25:1 mL/g - 50:1 mL/g[1]

Table 2: Optimized MAE Conditions for this compound Extraction

ParameterOptimized ValueSource
Microwave Power 1000 W[3]
Temperature 175 °C[3]
Extraction Time 5 minutes[3]
Solvent 10% Ethyl Acetate in Methanol[3]
Liquid-to-Solid Ratio 50:1 mL/g[1]

Experimental Protocols

Detailed Methodology for Microwave-Assisted Extraction of this compound

This protocol is synthesized from established methodologies for this compound extraction from Ricinus communis leaves.[1][3]

1. Sample Preparation:

  • Collect fresh leaves of Ricinus communis.
  • Dry the leaves in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a laboratory mill.
  • Sieve the powder to ensure a uniform particle size.

2. Extraction Procedure:

  • Weigh a precise amount of the dried leaf powder (e.g., 1.0 g).
  • Place the sample into a closed microwave extraction vessel.
  • Add the optimized extraction solvent (10% ethyl acetate in methanol) at the desired liquid-to-solid ratio (e.g., 50:1 mL/g).
  • Seal the vessel and place it in the microwave extractor.
  • Program the MAE system with the optimized parameters:
  • Microwave Power: 1000 W
  • Temperature: 175°C
  • Extraction Time: 5 minutes
  • Start the extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete and the vessel has cooled, carefully open the vessel.
  • Filter the extract to separate the solid plant material from the liquid. A vacuum filtration setup with filter paper is recommended.
  • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the analyte.
  • Combine the filtrate and the washings.
  • The resulting solution contains the extracted this compound and is ready for subsequent analysis (e.g., by UPLC or HPLC).[1]

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Leaf_Collection Leaf Collection Drying Drying Leaf_Collection->Drying Grinding Grinding Drying->Grinding Sieving Sieving Grinding->Sieving Sample_Weighing Sample Weighing Sieving->Sample_Weighing Solvent_Addition Solvent Addition Sample_Weighing->Solvent_Addition MAE_Process MAE Process (Power, Temp, Time) Solvent_Addition->MAE_Process Filtration Filtration MAE_Process->Filtration Residue_Washing Residue Washing Filtration->Residue_Washing Analysis Analysis (UPLC/HPLC) Residue_Washing->Analysis

Caption: Experimental workflow for this compound recovery using MAE.

Parameter_Influence Ricinine_Yield This compound Yield Solvent Solvent Solvent->Ricinine_Yield High Influence L_S_Ratio Liquid-to-Solid Ratio L_S_Ratio->Ricinine_Yield High Influence Temperature Temperature Temperature->Ricinine_Yield Moderate Influence Time Time Time->Ricinine_Yield Power Microwave Power Power->Ricinine_Yield

Caption: Influence of MAE parameters on this compound extraction yield.

References

Technical Support Center: Enhancing Ricinine Recovery from Solid-Phase Extraction Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ricinine recovery using solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the recovery and reproducibility of this compound analysis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its recovery from SPE cartridges be challenging?

This compound (3-cyano-4-methoxy-N-methyl-2-pyridone) is a toxic alkaloid found in the castor bean plant (Ricinus communis). It serves as a critical biomarker for exposure to castor beans or the highly toxic protein ricin. Challenges in its SPE recovery can arise from its polarity, potential for interactions with the sorbent material, and susceptibility to matrix effects from complex biological or environmental samples. Optimizing SPE parameters is crucial for achieving high and consistent recovery rates.

Q2: I am experiencing low overall recovery of this compound. Where should I begin troubleshooting?

Low recovery is a common issue in SPE and can stem from various stages of the process. A systematic approach is recommended to identify the source of analyte loss. The first step is to perform a mass balance study by processing a known standard of this compound through your entire SPE protocol. Collect and analyze each fraction separately: the initial sample load-through, the wash fractions, and the final eluate. This will help pinpoint where the this compound is being lost.

Q3: My this compound recovery is inconsistent between samples. What could be causing this variability?

Inconsistent recovery can be due to several factors, including:

  • Variable Matrix Effects: Differences in the composition of your sample matrix (e.g., urine from different subjects, varying feed compositions) can alter the interaction of this compound with the SPE sorbent.

  • Inconsistent Sample Pre-treatment: Variations in sample pH adjustment, dilution, or filtration can lead to inconsistent loading conditions.

  • Cartridge Drying: Allowing the SPE sorbent bed to dry out between the conditioning/equilibration and sample loading steps can deactivate the sorbent, leading to erratic recovery.

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect the binding and recovery of this compound.

Q4: How does pH affect the retention and elution of this compound?

The pH of the sample and solvents plays a critical role in the retention and elution of ionizable compounds like alkaloids. This compound has a predicted pKa of approximately -4.93.[1] Since this compound does not readily form salts, its retention on reversed-phase sorbents is primarily governed by hydrophobic interactions. However, adjusting the sample pH can influence the solubility of matrix components and potentially reduce interference. For ion-exchange SPE, pH control is critical to ensure the target analyte is in the correct charge state for binding.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the solid-phase extraction of this compound.

Problem 1: Low this compound Recovery - Analyte Lost in Load or Wash Fractions (Breakthrough)

If your mass balance study indicates that this compound is present in the sample load-through or wash fractions, it suggests poor retention on the SPE cartridge.

Possible Cause Recommended Solution
Incorrect Sorbent Choice The sorbent may not be suitable for this compound's polarity. Consider switching to a different sorbent. Polymeric sorbents like Oasis HLB or Strata-X are often effective for a wide range of compounds, including polar alkaloids.
Sample Solvent is Too Strong If the organic content of your sample solvent is too high, it can prevent this compound from binding to the sorbent. Dilute your sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
Inappropriate Sample pH Adjust the pH of your sample to optimize the interaction with the sorbent and minimize interference from other matrix components.
High Flow Rate During Loading Loading the sample too quickly can prevent sufficient interaction time between this compound and the sorbent. Reduce the flow rate to ≤ 1 mL/min.
Wash Solvent is Too Strong The wash solvent may be prematurely eluting the this compound. Decrease the organic content of your wash solvent or use a weaker solvent.
Cartridge Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough. Reduce the sample volume or use a cartridge with a larger sorbent mass.
Problem 2: Low this compound Recovery - Analyte Remains on the Cartridge After Elution

If this compound is not found in the load-through or wash fractions, but the final eluate concentration is low, the analyte is likely retained on the cartridge.

Possible Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the organic strength of your elution solvent (e.g., increase the percentage of methanol or acetonitrile).
Insufficient Elution Volume You may not be using enough solvent to elute all the bound this compound. Try increasing the elution volume or performing a second elution and analyzing it separately.
Incorrect Elution Solvent pH For mixed-mode or ion-exchange sorbents, the pH of the elution solvent is critical to neutralize the charge of the analyte and release it from the sorbent.
Secondary Interactions This compound may have secondary interactions with the sorbent material (e.g., with residual silanols on silica-based sorbents). Adding a small amount of a modifier like formic acid or ammonium hydroxide to the elution solvent can help disrupt these interactions.
Fast Elution Flow Rate Eluting too quickly may not allow for complete desorption of the analyte. A controlled flow rate of 1-2 mL/min is recommended.

Quantitative Data on this compound Recovery

The following tables summarize this compound recovery rates from various studies using different SPE methods and matrices.

Table 1: this compound Recovery from Biopesticide Samples

Sorbent TypeSpiked ConcentrationRecovery Rate (%)Relative Standard Deviation (RSD) (%)
ENVI-Carb™ (0.5 g) and C18 (0.5 g) in series10 mg/kg98.7<10
ENVI-Carb™ (0.5 g) and C18 (0.5 g) in series100 mg/kg96.0<10

Data sourced from a study on the quantitative analysis of this compound in Ricinus communis extracts and biopesticides.[2]

Table 2: this compound Recovery from Cooking Oil using Dispersive SPE (dSPE)

Sorbent TypeSpiked Concentration RangeRecovery Rate (%)
Primary-Secondary Amine (PSA) and C180.5 - 50.0 µg/kg86.0 - 98.3

Data from a study on the determination of this compound in cooking oil.[3]

Experimental Protocols

Below are detailed protocols for the solid-phase extraction of this compound from different matrices.

Protocol 1: this compound Extraction from Animal Feed using Oasis HLB Cartridges

This protocol is adapted from a method for the quantification of this compound in animal feed.[4]

  • Sample Preparation:

    • Extract this compound from the feed sample using methanol.

    • Evaporate the methanol extract to dryness.

    • Reconstitute the residue in 0.1 M ammonium solution.

  • SPE Cartridge: Oasis HLB, 1 cc (30 mg)

  • SPE Procedure:

    • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

    • Loading: Apply 1 mL of the reconstituted extract to the cartridge.

    • Washing: Rinse the cartridge with 1 mL of water and aspirate to dryness under vacuum.

    • Elution: Elute the this compound with 1 mL of 30% methanol (v/v). Collect the entire eluate for analysis.

Protocol 2: this compound Extraction from Urine using Strata-X Cartridges

This protocol is based on a method for the analysis of this compound in human urine.

  • Sample Preparation:

    • Combine 1 mL of urine with 100 µL of an internal standard solution (if used).

  • SPE Cartridge: Strata-X, 200 mg/6 mL

  • SPE Procedure:

    • Conditioning: Pass 6 mL of methanol through the cartridge, followed by 6 mL of deionized water.

    • Loading: Load the prepared urine sample onto the cartridge.

    • Washing: Wash the cartridge with 6 mL of 5% methanol in 95% water to remove unwanted urine components.

    • Elution: Elute the cleaned sample with 6 mL of acetonitrile.

  • Post-Elution:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Initial Sample (e.g., Urine, Feed Extract) PreTreat Pre-treatment (e.g., Dilution, pH Adjustment) Sample->PreTreat Load 2. Sample Loading PreTreat->Load Condition 1. Conditioning (e.g., Methanol, Water) Condition->Load Wash 3. Washing (e.g., 5% Methanol/Water) Load->Wash Waste1 To Waste Load->Waste1 Load-through Elute 4. Elution (e.g., Acetonitrile, 30% Methanol) Wash->Elute Waste2 To Waste Wash->Waste2 Wash Fraction PostElute Post-Elution (Evaporation, Reconstitution) Elute->PostElute Analysis LC-MS/MS Analysis PostElute->Analysis

Caption: A generalized workflow for the solid-phase extraction of this compound.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Tree Start Low this compound Recovery Detected MassBalance Perform Mass Balance Study: Analyze Load, Wash, and Elution Fractions Start->MassBalance AnalyteInLoadWash This compound found in Load or Wash Fraction? MassBalance->AnalyteInLoadWash AnalyteRetained This compound NOT found in Load or Wash Fractions? MassBalance->AnalyteRetained PoorRetention Problem: Poor Retention (Breakthrough) AnalyteInLoadWash->PoorRetention Yes IncompleteElution Problem: Incomplete Elution AnalyteRetained->IncompleteElution Yes SolutionRetention Solutions: - Check Sorbent Choice - Decrease Sample Solvent Strength - Optimize Sample pH - Decrease Loading Flow Rate - Use Weaker Wash Solvent PoorRetention->SolutionRetention SolutionElution Solutions: - Increase Elution Solvent Strength - Increase Elution Volume - Optimize Elution pH - Add Solvent Modifier - Decrease Elution Flow Rate IncompleteElution->SolutionElution

References

Technical Support Center: Mitigating Ion Suppression for Ricinine in Electrospray Ionization MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of ricinine by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[1] In complex biological matrices such as serum, urine, or animal feed, endogenous components like salts, lipids, and proteins can all contribute to ion suppression.[1]

Q2: What are the primary strategies to mitigate ion suppression for this compound analysis?

A2: The three main strategies to combat ion suppression for this compound analysis are:

  • Effective Sample Preparation: To remove interfering matrix components before they enter the mass spectrometer.

  • Optimized Chromatographic Separation: To separate this compound from any remaining matrix components that could cause suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects during quantification.[2][3]

Q3: Which sample preparation techniques are most effective for reducing ion suppression in this compound analysis?

A3: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up complex samples prior to this compound analysis.[4][5] Polymeric sorbents, such as hydrophilic-lipophilic balanced (HLB) and polystyrene-divinylbenzene, have been successfully used to extract this compound from matrices like urine and feed while removing a significant portion of interfering compounds.[4][6]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: Yes, a 13C-labeled this compound internal standard is commercially available and has been used in validated analytical methods for the quantification of this compound in urine.[2][3] The use of a SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise results.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or no this compound signal in spiked samples Significant ion suppression from the sample matrix.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. See the detailed SPE protocol below. 2. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components enough to improve the signal.
Poor reproducibility of this compound quantification Variable ion suppression between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[2][3] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
This compound peak is present but has poor shape (e.g., tailing, fronting) Co-elution with an interfering compound.1. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation of this compound from interfering peaks. 2. Enhance Sample Preparation: A more rigorous cleanup may be necessary to remove the specific interfering compound.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This protocol is adapted from methodologies described for the analysis of this compound in urine.[4][5]

Materials:

  • Polymeric SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Urine sample

  • 13C-labeled this compound internal standard

  • Methanol

  • Deionized water

  • Formic acid

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the 13C-labeled this compound internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

General LC-MS/MS Parameters for this compound Analysis

These are general starting parameters and should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a higher percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions This compound: m/z 165 → 122, 165 → 94 13C6-Ricinine: m/z 171 → 128, 171 → 98

Quantitative Data Summary

Mitigation StrategyMatrixAnalyte RecoveryMatrix Effect (%)Reference
SPE Cleanup Feed>85%Not explicitly quantified, but significant improvement in signal observed.-
SPE Cleanup Urine>90%Not explicitly quantified, but allowed for sensitive detection.[4]
Stable Isotope Dilution UrineNot ApplicableCompensates for matrix effects, enabling accurate quantification.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Serum Sample Spike Spike with 13C-Ricinine IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS ESI-MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound analysis.

ion_suppression_mitigation Problem Ion Suppression Observed (Low this compound Signal) Strategy1 Improve Sample Preparation (e.g., SPE) Problem->Strategy1 Strategy2 Optimize Chromatography Problem->Strategy2 Strategy3 Utilize Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->Strategy3 Outcome Accurate & Reproducible This compound Quantification Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Ion suppression troubleshooting logic.

References

methods to prevent ricinine degradation during thermal extraction processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ricinine extraction, specifically addressing concerns about its stability during thermal processes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound during thermal extraction processes?

A1: this compound is a highly heat-stable alkaloid. Unlike the protein toxin ricin, which is also found in castor beans, this compound is not easily inactivated by conventional heat treatment.[1][2] Studies have shown that this compound can withstand high temperatures, with a melting point of approximately 200°C.[1][2] In microwave-assisted extraction (MAE) experiments, this compound has shown no significant degradation at temperatures up to 200°C.[3]

Q2: Is this compound degradation a significant concern during extraction?

A2: Generally, thermal degradation of this compound is not a primary concern under standard extraction conditions due to its high thermal stability.[3] However, prolonged exposure to extreme temperatures, especially in the presence of certain reactive chemical species, could potentially lead to some degradation. It is always good practice to optimize extraction parameters to ensure the highest yield and purity.

Q3: What is the difference in thermal stability between ricin and this compound?

A3: Ricin is a protein toxin that is heat-labile, meaning it is denatured and inactivated by heat.[4][5][6] Temperatures above 80°C (176°F) will denature ricin.[5][6] In contrast, this compound is a small alkaloid molecule that is significantly more heat-stable and can withstand temperatures around 200°C.[1][2]

Q4: Can the extraction solvent affect the thermal stability of this compound?

A4: While this compound itself is thermally stable, the choice of solvent is crucial for extraction efficiency and can indirectly impact the final yield, which might be mistaken for degradation. Methanol has been effectively used as a solvent in studies demonstrating this compound's thermal stability at high temperatures.[3] The solvent choice should be based on optimizing solubility and extraction efficiency for your specific method.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low this compound Yield 1. Inefficient Extraction: The chosen solvent, temperature, or extraction time may not be optimal for your plant material. 2. Incorrect Sample Preparation: Improper grinding or drying of the plant material can hinder solvent penetration. 3. Analyte Loss During Workup: this compound may be lost during subsequent purification or solvent removal steps.1. Optimize Extraction Parameters: - Experiment with different solvents (e.g., methanol, ethanol, or mixtures). - Vary the extraction temperature within a range of 100-175°C. - Adjust the extraction time. 2. Improve Sample Preparation: - Ensure the plant material is finely and homogeneously ground. - Adequately dry the sample to remove moisture. 3. Refine Post-Extraction Procedures: - Minimize the number of transfer steps. - Use appropriate techniques for solvent evaporation to avoid loss of the analyte.
Presence of Impurities in the Final Product 1. Co-extraction of Other Compounds: The solvent and extraction conditions may be non-selective, leading to the extraction of other plant constituents. 2. Thermal Degradation of Other Components: While this compound is stable, other compounds in the extract may degrade at high temperatures, creating impurities.1. Use a More Selective Solvent System: - Employ a solvent system that has a higher affinity for this compound over other compounds. 2. Incorporate a Purification Step: - Use techniques like solid-phase extraction (SPE) or chromatography to purify the crude extract. 3. Optimize Extraction Temperature: - While this compound is stable at high temperatures, using the lowest effective temperature can minimize the degradation of other co-extracted compounds.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the part of the plant used, its age, and growing conditions. 2. Inconsistent Extraction Parameters: Slight variations in temperature, time, or solvent-to-sample ratio can affect the extraction efficiency.1. Standardize Plant Material: - Use the same part of the plant from a consistent source if possible. - Homogenize a large batch of plant material to be used for multiple experiments. 2. Maintain Strict Control Over Parameters: - Carefully monitor and control all extraction parameters, including temperature, time, pressure, and solvent ratios.

Quantitative Data Summary

The following table summarizes the stability of this compound under different conditions as reported in a study on microwave-assisted extraction.

Parameter Conditions This compound Stability (% Remaining) Reference
Temperature 50°C - 200°C for 10 min in methanolNo significant degradation observed across the range[3]
Microwave Power 100 W - 1000 WNo significant degradation observed across the range[3]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on methodologies described for the efficient extraction of this compound.

Materials:

  • Dried and powdered Ricinus communis leaves

  • Methanol (HPLC grade)

  • Microwave extraction system

  • Filter paper or syringe filter (0.45 µm)

  • Vials for sample collection

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of dried, powdered Ricinus communis leaves and place it into the microwave extraction vessel.

  • Solvent Addition: Add a specific volume of methanol to the vessel to achieve a desired solvent-to-sample ratio (e.g., 40:1 mL/g).

  • Microwave Extraction:

    • Set the extraction temperature (e.g., 150°C).

    • Set the microwave power (e.g., 800 W).

    • Set the extraction time (e.g., 15 minutes).

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove the solid plant material. A 0.45 µm syringe filter can be used for small volumes.

  • Analysis: The resulting extract can then be analyzed for this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Ricinine_Extraction_Workflow Workflow for Optimal this compound Extraction cluster_prep Sample Preparation cluster_extraction Thermal Extraction cluster_params Key Parameters cluster_post Post-Extraction plant_material Ricinus communis Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Microwave-Assisted Extraction grinding->extraction filtration Filtration extraction->filtration temperature Temperature (up to 200°C) temperature->extraction time Time time->extraction solvent Solvent (e.g., Methanol) solvent->extraction analysis Analysis (e.g., HPLC) filtration->analysis

Caption: Workflow for Optimal this compound Extraction.

Ricinine_Stability_Factors Factors Influencing this compound Stability and Yield This compound This compound Stability temp High Thermal Stability (Melting Point ~200°C) temp->this compound inherent property mae Microwave Conditions (up to 200°C) mae->this compound no significant effect extreme_temp Prolonged Extreme Heat (>200°C) extreme_temp->this compound potential for degradation reactive_chem Presence of Reactive Chemicals reactive_chem->this compound potential for degradation

Caption: Factors Influencing this compound Stability and Yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ricinine in Human Urine and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated analytical methods for the quantification of ricinine, a key biomarker for ricin exposure, in human urine and plasma. The information is intended for researchers, scientists, and drug development professionals involved in toxicological and clinical analyses.

Data Presentation: Comparison of Validated Methods

The following tables summarize the key performance characteristics of different analytical techniques used for the quantification of this compound in human urine and plasma.

Table 1: Validated Analytical Methods for this compound in Human Urine

MethodSample VolumeLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% RE)Precision (% RSD)Recovery (%)Reference
LC-MS/MS1 mL0.083Not SpecifiedNot SpecifiedNot Specified81[1][2]
LC-MS/MS200 µL0.080 (LOD)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
UHPLC-MS/MSNot Specified2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 2: Validated Analytical Methods for this compound in Human Plasma

MethodSample VolumeLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% RE)Precision (% RSD)Recovery (%)Reference
HPLC-MS/MSNot Specified0.3000.300 - 300< 10< 19Not Specified[6][7]
LC-HRMS100 µL0.250.25 - 500± 5.6< 19.9 (at LLOQ)Not Specified[1][8]
GC-MS2 mL2020 - 500Not SpecifiedNot Specified80-90[9][10]
UHPLC-MS/MSNot Specified0.4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. LC-MS/MS Method for this compound in Human Urine [1][2]

  • Sample Preparation:

    • 1-mL urine samples are prepared using solid-phase extraction (SPE).

    • An internal standard, ¹³C₆-labelled this compound, is added for isotope dilution quantification.

  • Chromatography:

    • A 5-minute isocratic high-performance liquid chromatography (HPLC) method is employed.

  • Mass Spectrometry:

    • Detection is performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

    • Protonated molecular ions are selected in the multiple reaction monitoring (MRM) mode.

    • Quantitation ion: m/z 82; Confirmation ion: m/z 138.

2. HPLC-MS/MS Method for this compound in Human Plasma [6][7]

  • Sample Preparation:

    • Samples are processed by isotope-dilution.

    • Solid-phase extraction and protein precipitation are performed.

  • Chromatography and Mass Spectrometry:

    • Quantification is carried out by HPLC-MS/MS.

    • The total analysis time, including sample preparation, is approximately three hours.

3. LC-HRMS Method for this compound in Human Plasma [1][8]

  • Sample Preparation:

    • 100 µL of plasma is used.

    • This compound is extracted using micro-solid phase elution, which eliminates the need for an evaporation step.

    • Deuterated this compound is used as an internal standard.

  • Chromatography:

    • A reverse-phase C18 column is used with a 4.5-minute gradient elution.

  • Mass Spectrometry:

    • The eluate is directly injected into the LC-HRMS system.

4. GC-MS Method for this compound in Blood and Tissues [9][10]

  • Sample Preparation:

    • Calibration samples are prepared by spiking control blood (2 mL) with this compound standard solutions to final concentrations ranging from 0.02 to 0.50 µg/mL.

    • An internal standard is added.

    • Extraction is performed using solid-phase extraction.

  • Gas Chromatography-Mass Spectrometry:

    • The MS is operated in SCAN mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

    • Ions monitored for this compound: m/z 164, 121, 82.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for this compound determination.

Analytical_Method_Validation_Workflow cluster_Preparation Method Development & Optimization cluster_Validation Method Validation Parameters cluster_Application Method Application SamplePrep Sample Preparation (e.g., SPE, LLE) Chroma Chromatographic Separation (LC or GC) SamplePrep->Chroma Detection Mass Spectrometric Detection (MS/MS or HRMS) Chroma->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity & Selectivity Precision->Specificity LOQ Limit of Quantification (LLOQ) Specificity->LOQ LOD Limit of Detection (LOD) LOQ->LOD Recovery Recovery LOD->Recovery Stability Stability (Freeze-Thaw, Bench-Top) Recovery->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis QC Quality Control Checks RoutineAnalysis->QC

Caption: General workflow for analytical method validation of this compound.

References

Ensuring Assay Accuracy: A Guide to Ricinine Certified Reference Materials for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the analysis of ricinine, a toxic alkaloid from the castor bean plant (Ricinus communis), the use of Certified Reference Materials (CRMs) is crucial for ensuring the quality and validity of assay results. This guide provides a comparison of commercially available this compound reference materials and outlines a protocol for their use in assay quality control.

Certified Reference Materials are highly characterized, homogeneous, and stable materials with established property values, and are essential for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[1] The use of CRMs provides a benchmark for accurate measurement, enabling reliable and consistent results across different laboratories and instruments.[1] These materials undergo rigorous testing and certification processes to establish their accuracy, traceability, and stability.[1]

Comparison of this compound Certified Reference Materials

Several vendors supply this compound reference materials, which may be suitable for use as CRMs in assay quality control. While a complete Certificate of Analysis with certified values and uncertainties is typically provided upon purchase, publicly available data allows for a preliminary comparison.

Supplier Product Name/Number Format Purity/Concentration Notes
Sigma-Aldrich This compound (SMB00079)Solid≥95% (LC/MS-ELSD)Belongs to the piperidine alkaloids group.[2]
Cayman Chemical This compound (Item No. 33748)Solid≥98%Used as a biomarker for ricin poisoning.[3][4]
LGC Standards This compound (TRC-R495550)Solid (1 mg, 25 mg, 100 mg)Not specifiedA certificate with exact weight is delivered with the product.[1]
Cambridge Isotope Laboratories This compound (ring-¹³C₅, 99%; cyano-¹³C, 99%)100 µg/mL in acetonitrileChemical Purity: 98%Isotopically labeled for use as an internal standard.[5]

It is important to note that for a material to be considered a CRM, it must be accompanied by a certificate of analysis from the manufacturer that states the certified property value and its associated uncertainty, and provides a statement of metrological traceability.[6] Researchers should always request and review the Certificate of Analysis to ensure the material meets their specific quality control requirements.

Experimental Protocol: Assay Quality Control using this compound CRM

This protocol outlines the use of a this compound CRM for the quality control of an analytical assay, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound in a sample matrix.

1. Preparation of Stock and Working Solutions:

  • CRM Stock Solution: Accurately weigh a known amount of the this compound CRM solid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of this compound in the samples.

  • Quality Control (QC) Samples: Prepare at least two levels of QC samples (low and high) by spiking a known amount of this compound CRM into a blank matrix identical to the sample matrix. These concentrations should be independent of the calibration standards.

2. Instrument Calibration and System Suitability:

  • Calibration Curve: Analyze the working standard solutions in ascending order of concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • System Suitability: Before running the samples, inject a mid-concentration standard multiple times (e.g., n=5). The relative standard deviation (%RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).

3. Sample Analysis and Quality Control:

  • Analyze the blank matrix, followed by the QC samples and the unknown samples.

  • The concentrations of the QC samples are calculated using the calibration curve. The results should fall within a predefined acceptance range (e.g., ±15% of the nominal value).

  • If the QC samples are within the acceptance criteria, the results for the unknown samples are considered valid. If not, the analytical run is considered to have failed, and an investigation should be initiated.

4. Data Review and Reporting:

  • All data, including the calibration curve, system suitability results, and QC sample results, should be documented.

  • The final concentration of this compound in the unknown samples should be reported with appropriate units and any dilution factors applied.

Visualizing the Quality Control Workflow

The following diagram illustrates the key steps in using a this compound CRM for assay quality control.

Assay_QC_Workflow Workflow for Assay Quality Control using this compound CRM cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting CRM This compound CRM Stock Prepare Stock Solution CRM->Stock Standards Prepare Calibration Standards Stock->Standards QC_Samples Prepare QC Samples Stock->QC_Samples Calibrate Instrument Calibration Standards->Calibrate System_Suitability System Suitability Test Calibrate->System_Suitability Analyze_Samples Analyze Blank, QCs, and Samples System_Suitability->Analyze_Samples Check_QC Check QC Results Analyze_Samples->Check_QC Valid_Results Valid Results - Report Data Check_QC->Valid_Results Pass Failed_Run Failed Run - Investigate Check_QC->Failed_Run Fail

Caption: A flowchart of the quality control process using a this compound CRM.

The Role of CRMs in Ensuring Data Integrity

The use of CRMs is a cornerstone of a robust quality management system in any analytical laboratory. By providing a direct link to a known and certified reference, CRMs help to ensure the traceability, comparability, and accuracy of analytical results.

CRM_Importance The Central Role of CRMs in Data Quality cluster_inputs Inputs cluster_outputs Outputs CRM Certified Reference Material (CRM) Method_Validation Method Validation CRM->Method_Validation Instrument_Calibration Instrument Calibration CRM->Instrument_Calibration Analyst_Training Analyst Training CRM->Analyst_Training Accurate_Results Accurate & Precise Results Method_Validation->Accurate_Results Instrument_Calibration->Accurate_Results Analyst_Training->Accurate_Results Data_Comparability Inter-laboratory Comparability Accurate_Results->Data_Comparability Regulatory_Compliance Regulatory Compliance Accurate_Results->Regulatory_Compliance

References

results of inter-laboratory proficiency testing for ricinine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, no formal inter-laboratory proficiency testing results specifically for ricinine quantification have been published. The following guide provides a comparative summary of single-laboratory validation data for various analytical methods used in the quantification of this compound, a key biomarker for exposure to castor bean products. This information is intended for researchers, scientists, and drug development professionals to compare the performance of different analytical approaches.

Data Presentation: A Comparative Overview of this compound Quantification Methods

The performance of various analytical methods for this compound quantification is summarized below. These methods have been applied to diverse matrices, including animal feed, food products, and biological samples. The table highlights key performance indicators such as Linearity (r²), Limit of Detection (LOD), and Limit of Quantification (LOQ).

MethodMatrixLinearity (r²)LODLOQRecovery (%)Reference
HPLC-UV Animal Feed≥ 0.9975 pg150 pg85.7 - 104.2[1][2]
LC-MS Animal Feed≥ 0.996 pg15 pg87.5 - 105.3[1][2]
LC-MS/MS Various Foods≥ 0.9900.1 µg/L0.30 µg/L93 - 119[3]
LC-MS/MS Human Urine≥ 0.9900.080 ng/mLNot SpecifiedNot Specified[4]
UPLC BiopesticidesNot SpecifiedNot SpecifiedNot Specified96.0 - 98.7[5]
GC-MS Rat Blood & Tissues0.997 - 0.9990.007 µg/mL0.02 µg/mL80 - 90[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

HPLC and LC-MS for this compound in Animal Feed[1][2]
  • Sample Preparation:

    • This compound is extracted from the feed sample using methanol.

    • For HPLC and quantitative LC-MS analysis, the extract is cleaned up using solid-phase extraction (SPE).

    • For initial screening with LC-MS, the filtered extract can be used directly.

  • Chromatography:

    • HPLC System: An Atlantis dC18 column (5 µm, 2.1 × 100 mm) is used.

    • Mobile Phase: An isocratic elution with 10% acetonitrile (v/v) is performed.

    • Flow Rate: 0.2 mL/min.

    • Run Time: 9 minutes.

  • Detection:

    • HPLC-UV: UV detection is set at 310 nm.

    • LC-MS: Mass spectrometry is performed in the positive selective ion recording mode.

LC-MS/MS for this compound in Food Matrices[3]
  • Sample Preparation:

    • The specific extraction procedure for various food matrices is not detailed in the abstract but involves solid-phase extraction (SPE) for cleanup.

    • The most effective solvent combination for elution from SPE columns was found to be methanol, water, and acetonitrile.

  • Chromatography and Mass Spectrometry:

    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization.

    • Quantitation: Based on the fragmentation of m/z 165 → 138 for this compound.

LC-MS/MS for this compound in Human Urine[4]
  • Sample Preparation:

    • Urine samples undergo automated solid-phase extraction (SPE).

  • Chromatography and Mass Spectrometry:

    • Technique: Dual column, reversed-phase liquid chromatography separation coupled with ¹³C-isotope dilution tandem mass spectrometry.

GC-MS for this compound in Blood and Tissues[6]
  • Sample Preparation:

    • Biological samples (blood, brain, lungs, kidneys, liver) are treated on SPE columns.

  • Chromatography and Mass Spectrometry:

    • Technique: Gas chromatography-mass spectrometry (GC-MS).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the quantification of this compound, from sample preparation to data analysis.

ricinine_quantification_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection (e.g., Feed, Urine, Food) extraction Extraction (e.g., Methanol) sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup chromatography Chromatographic Separation (HPLC, LC, GC) cleanup->chromatography detection Detection (UV, MS, MS/MS) chromatography->detection quantification Quantification (Calibration Curve) detection->quantification results Results Reporting (Concentration, LOD, LOQ) quantification->results

Generalized workflow for this compound quantification.

References

A Comparative Analysis of HPLC and LC-MS/MS for the Determination of Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for the detection of toxins and biomarkers, the choice of methodology is paramount to achieving the desired sensitivity, specificity, and accuracy. This guide provides a comparative study of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of ricinine. This compound, a toxic alkaloid found in the castor bean plant (Ricinus communis), serves as a crucial biomarker for exposure to ricin, a potent toxin.[1][2] This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific research needs.

The primary distinction between these two methods lies in their detection systems. HPLC commonly employs a UV detector, which measures the analyte's absorption of light. In contrast, LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the identification and quantification of molecules based on their mass-to-charge ratio.[3][4] This fundamental difference significantly impacts the performance characteristics of each technique.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes the key performance parameters for HPLC and LC-MS/MS in the determination of this compound, based on data from various studies.

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity (r²) ≥ 0.990.996 - 0.998
Limit of Detection (LOD) 75 pg6 pg - 0.080 ng/mL
Limit of Quantification (LOQ) 150 pg15 pg - 0.300 ng/mL
Accuracy (%RE) Not explicitly stated< 10%
Precision (%RSD) Not explicitly stated< 19%
Sample Matrix FeedUrine, Plasma, Serum

Data compiled from multiple sources.[1][5][6][7][8]

As the data indicates, LC-MS/MS demonstrates superior sensitivity with significantly lower limits of detection and quantification compared to HPLC with UV detection.[6][7] Furthermore, LC-MS/MS methods have been validated with detailed accuracy and precision data, which is a critical aspect for bioanalytical applications.[5][8]

Experimental Workflows

The general workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, and detection. However, the specificity of the detection method in LC-MS/MS often allows for simpler sample preparation protocols.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis Sample Sample (e.g., Urine, Plasma, Feed) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction HPLC_System HPLC System Extraction->HPLC_System Injection Column Analytical Column HPLC_System->Column UV_Detector UV Detector Column->UV_Detector HPLC MS_Detector Tandem Mass Spectrometer Column->MS_Detector LC-MS/MS Data_Analysis_HPLC Data Analysis (HPLC) UV_Detector->Data_Analysis_HPLC Data_Analysis_LCMS Data Analysis (LC-MS/MS) MS_Detector->Data_Analysis_LCMS

General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the determination of this compound.

HPLC Method for this compound in Feed

This method is adapted from a study on the screening and quantification of this compound in animal feed.[6][7]

  • Sample Preparation:

    • This compound is extracted from the feed sample using methanol.[6][7]

    • For quantitative analysis, the methanol extract is cleaned up using solid-phase extraction (SPE).[6][7]

    • The SPE cartridge is conditioned with methanol and then water.

    • The sample extract is loaded onto the cartridge.

    • The cartridge is rinsed with water.

    • This compound is eluted with 30% methanol.[6]

  • Chromatographic Conditions:

    • Column: Atlantis dC18 column (5 µm, 2.1 × 100 mm).[6][7]

    • Mobile Phase: Isocratic elution with 10% acetonitrile (v/v).[6][7]

    • Flow Rate: 0.2 mL/min.[6][7]

    • Temperature: Ambient.[6][7]

    • Detection: UV at 310 nm.[6][7]

LC-MS/MS Method for this compound in Human Plasma

This protocol is based on a diagnostic assay for the simultaneous quantification of this compound and abrine in blood matrices.[5][8]

  • Sample Preparation:

    • Samples are processed by isotope-dilution, where a stable isotope-labeled internal standard is added.[5][8]

    • Solid-phase extraction is performed for sample clean-up and concentration.[5][8]

    • Protein precipitation is carried out to remove larger molecules.[5][8]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 HPLC.[5]

    • Column: Synergi 2.5 µm Polar-RP 100 × 2 mm.[5]

    • Mobile Phase A: 10% methanol in water with 5 mM formic acid.[5]

    • Mobile Phase B: Acetonitrile with 5 mM formic acid.[5]

    • Gradient: A linear gradient is used, starting at 7% B, ramping to 50% B, holding, and then returning to initial conditions for equilibration.[5]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[9][10]

Conclusion

Both HPLC with UV detection and LC-MS/MS are viable techniques for the determination of this compound. However, the choice between them depends heavily on the specific requirements of the analysis.

HPLC with UV detection offers a simpler, more cost-effective solution that may be suitable for screening purposes or for the analysis of less complex matrices where high sensitivity is not a prerequisite.[7]

LC-MS/MS , on the other hand, provides significantly higher sensitivity and selectivity, making it the gold standard for bioanalytical applications, forensic analysis, and trace-level quantification in complex biological matrices like plasma and urine.[1][2][5][8] The enhanced specificity of LC-MS/MS, achieved through monitoring specific mass transitions, minimizes the risk of interference from matrix components, leading to more reliable and accurate results.[9][10] While the instrumentation is more expensive and requires specialized expertise, the superior performance of LC-MS/MS often justifies the investment for applications demanding the highest levels of analytical rigor.[4]

References

Detecting Ricin Exposure: A Comparative Guide to Direct Toxin Analysis and Surrogate Marker Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of ricin exposure is paramount for both clinical intervention and forensic analysis. This guide provides a comprehensive comparison of two primary analytical approaches: the direct detection of the ricin protein and the quantification of its small molecule surrogate marker, ricinine.

Ricin, a highly potent toxalbumin from the castor bean plant (Ricinus communis), poses a significant biothreat due to its availability and toxicity.[1] Definitive identification of ricin exposure is critical. This guide explores the methodologies, performance characteristics, and experimental protocols for detecting either the toxin itself or this compound, an alkaloid co-produced in castor beans, which serves as a reliable biomarker of exposure.[2][3][4]

Executive Summary: this compound vs. Ricin Detection

The choice between detecting this compound and the ricin protein hinges on the specific requirements of the analysis, including the desired time window for detection, the sample matrix, and the need for definitive identification versus a rapid screening tool.

This compound detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and sensitive method for confirming exposure. As a small molecule, this compound is readily excreted in urine, providing a longer detection window post-exposure.[2][5] The analytical workflow is straightforward, involving solid-phase extraction (SPE) followed by LC-MS/MS analysis. However, the presence of this compound only infers exposure to castor bean products, which could include non-toxic items like castor oil, necessitating careful interpretation alongside clinical symptoms.[3][6]

Direct detection of the ricin protein provides unequivocal proof of exposure to the toxin itself. Methods include immunoassays like ELISA and advanced mass spectrometry techniques. ELISA offers a rapid and sensitive screening method, while mass spectrometry provides definitive structural information.[7][8] However, ricin is a large protein that is metabolized and cleared from the body more rapidly than this compound, leading to a shorter detection window.[9] Furthermore, the protein's stability in biological samples can be a concern, with studies showing significant degradation in plasma even under refrigerated conditions.[10]

Quantitative Performance Comparison

The following tables summarize the key performance metrics for various this compound and ricin detection methods based on published experimental data.

Table 1: Performance of this compound Detection Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
LC-MS/MSUrine0.080 ng/mL-[3]
LC-MS/MSUrine0.083 ng/mL-[4]
LC-MS/MSFood Matrices0.1 µg/L (0.1 ng/mL)0.30 µg/L (0.3 ng/mL)
HPLC-UVBovine Urine0.5 µg/mL1.67 µg/mL[11]
HPLC-UVBovine Liver0.375 µg/g1.25 µg/g[11]

Table 2: Performance of Ricin Protein Detection Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
ELISABiological Matrices2.74 ng/mL3.9 ng/mL[10]
ELISABuffer0.5 ng/mL2 ng/mL[7]
ELISABuffer12 pg/mL-[7]
LC-MS/MS (MRM)Serum-5 ng/mL[1]
LC-MS/MSBuffer≥1 ng/mL-[6]
Activity Assay (HPLC-MS/MS)Buffer0.506 ng/mL-[12]
Mass SpectrometryComplex Matrices0.414 ng/mL (lowest detected)-[13]

Logical and Experimental Workflows

The choice of analytical target dictates the experimental approach. The following diagrams illustrate the logical relationship between ricin exposure and the detection of its markers, and the typical experimental workflows for each.

RicinExposureDetection Logical Relationship of Ricin Exposure and Detection Markers Exposure Exposure to Castor Bean Product Ricin Ricin Protein (Toxin) Exposure->Ricin This compound This compound (Alkaloid) Exposure->this compound DirectDetection Direct Detection (ELISA, MS) Ricin->DirectDetection SurrogateDetection Surrogate Marker Detection (LC-MS/MS) This compound->SurrogateDetection Confirmation Confirms Exposure to Ricin Toxin DirectDetection->Confirmation Inference Infers Exposure to Castor Bean Product SurrogateDetection->Inference

Exposure markers and their analytical confirmation.

AnalyticalWorkflows Comparative Analytical Workflows cluster_this compound This compound Detection cluster_ricin Ricin Protein Detection cluster_elisa ELISA cluster_ms Mass Spectrometry RicinineSample Urine/Serum Sample RicinineSPE Solid-Phase Extraction (SPE) RicinineSample->RicinineSPE RicinineLCMS LC-MS/MS Analysis RicinineSPE->RicinineLCMS RicinineQuant Quantification of this compound RicinineLCMS->RicinineQuant RicinSample Serum/Environmental Sample RicinCapture Affinity Capture (Antibody or Lectin) RicinSample->RicinCapture RicinElution Elution RicinCapture->RicinElution ELISA ELISA Assay RicinElution->ELISA Digestion Tryptic Digestion RicinElution->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS

Typical laboratory workflows for this compound and ricin detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental protocols for the detection of this compound and ricin.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on the methodology for automated solid-phase extraction followed by LC-MS/MS analysis.[3]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge to pellet any precipitate.

    • Transfer an aliquot of the supernatant to a 96-well plate.

    • Add an internal standard (e.g., ¹³C₆-labeled this compound) to each sample, calibrator, and quality control sample.

  • Automated Solid-Phase Extraction (SPE):

    • Use a 96-well polystyrene divinylbenzene SPE plate.

    • Condition the plate with methanol followed by deionized water.

    • Load the prepared urine samples onto the SPE plate.

    • Wash the plate with a series of aqueous and organic solvents to remove interferences.

    • Elute the this compound with methanol into a clean 96-well collection plate.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., water with 5% acetonitrile).

    • Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water and acetonitrile, both containing a modifier like formic acid.

    • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard (e.g., m/z 165 → 138 for this compound).

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: Detection of Ricin in Serum by ELISA

This protocol outlines a typical sandwich ELISA procedure for ricin detection.[7]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for ricin (e.g., monoclonal antibody against the A or B chain).

    • Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., PBS with 1% BSA).

  • Sample and Standard Incubation:

    • Prepare a series of ricin standards of known concentrations in a suitable buffer.

    • Add the prepared standards and unknown serum samples to the wells of the coated plate.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the ricin to bind to the capture antibody.

    • Wash the plate to remove unbound sample components.

  • Detection Antibody Incubation:

    • Add a detection antibody, also specific for ricin but targeting a different epitope than the capture antibody, to each well. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubate for a specified time to allow the detection antibody to bind to the captured ricin.

    • Wash the plate to remove unbound detection antibody.

  • Substrate Reaction and Measurement:

    • Add a substrate solution (e.g., TMB) to the wells. The enzyme on the detection antibody will catalyze a color change.

    • Incubate for a short period to allow for color development.

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the ricin standards.

    • Determine the concentration of ricin in the unknown samples by comparing their absorbance values to the standard curve.

Protocol 3: Identification of Ricin in Serum by LC-MS/MS

This protocol is based on an affinity capture method followed by tryptic digestion and targeted mass spectrometry.[1][6]

  • Affinity Capture of Ricin:

    • Add lactose-agarose beads to the serum sample. The ricin B-chain, being a lectin, will bind to the galactose residues on the beads.[6]

    • Incubate to allow for binding.

    • Wash the beads with buffer to remove unbound serum proteins.

  • Tryptic Digestion:

    • Resuspend the beads with bound ricin in an ammonium bicarbonate buffer.

    • Denature the protein by heating (e.g., 95°C for 5 minutes).[6]

    • Cool the sample and add trypsin.

    • Incubate at an optimal temperature for trypsin activity (e.g., 37°C or 50°C) to digest the ricin into smaller peptides.[6]

    • Stop the digestion by adding an acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Centrifuge the sample to pellet the beads and transfer the supernatant containing the tryptic peptides for analysis.

    • Inject an aliquot of the peptide mixture onto a reverse-phase HPLC column.

    • Separate the peptides using a gradient elution.

    • Perform detection using a tandem mass spectrometer in positive ESI mode.

    • Use a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify unique ricin-specific peptides.

  • Data Analysis:

    • Identify ricin by the presence of its characteristic tryptic peptides and their specific fragmentation patterns.

    • Quantify the amount of ricin by comparing the peak areas of the target peptides to those of stable isotope-labeled peptide standards.

Conclusion

Both the detection of this compound and the direct analysis of the ricin protein are valuable tools in the assessment of ricin exposure. The choice of method should be guided by the specific analytical needs.

  • This compound detection is a highly sensitive and robust method with a longer detection window, making it ideal for clinical screening and forensic confirmation of exposure to castor bean products.

  • Direct ricin detection , particularly by mass spectrometry, provides unequivocal identification of the toxin itself, which can be critical in biodefense and forensic scenarios. Immunoassays for ricin offer a rapid means of screening.

For a comprehensive diagnostic and forensic strategy, a two-tiered approach may be most effective: a rapid and sensitive screening for this compound, followed by a confirmatory analysis for the ricin protein if the initial screen is positive and definitive toxin identification is required. This dual approach leverages the strengths of both methodologies, providing both a wider window of detection and the certainty of direct toxin identification.

References

A Guide to Specificity in Ricin Immunoassays: Assessing Cross-Reactivity with Ricinine and Other Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of the toxin ricin, the specificity of immunoassays is a critical performance parameter. This guide provides a comprehensive comparison of ricin immunoassay performance, with a particular focus on the topic of cross-reactivity. It clarifies the distinction between ricin and its co-occurring alkaloid, ricinine, and presents experimental data on the cross-reactivity of commonly used immunoassays with relevant molecules.

Ricin vs. This compound: A Tale of Two Molecules

A crucial point of clarification in assessing immunoassay specificity is the fundamental difference between ricin and this compound.

  • Ricin is a large, highly toxic glycoprotein with a molecular weight of approximately 65 kDa. It consists of two polypeptide chains, an A chain and a B chain, linked by a disulfide bond. Immunoassays for ricin are designed to recognize specific epitopes on this protein structure using antibodies.

  • This compound is a small alkaloid molecule (molecular weight of 164.16 g/mol ) also found in the castor bean plant. Due to its co-extraction with ricin, this compound is often used as a biomarker for exposure to castor bean products.[1][2] However, its small size and vastly different chemical structure mean that it is not recognized by the antibodies used in ricin-specific protein immunoassays.

Given these molecular differences, cross-reactivity of anti-ricin antibodies with this compound is not a documented concern in scientific literature. Instead, the primary cross-reactant of concern is Ricinus communis agglutinin (RCA120), a protein that shares high sequence homology with ricin.[3][4]

Assessing Cross-Reactivity with Ricinus communis agglutinin (RCA120)

RCA120 is a less toxic, but structurally similar, protein also present in castor beans.[3] Its potential to cross-react with anti-ricin antibodies is a key consideration in the validation of any ricin immunoassay. The following table summarizes quantitative data on the cross-reactivity of various ricin immunoassays with RCA120, as reported in the literature.

Immunoassay TypeAntibody Combination (Capture/Detection)Reported Cross-Reactivity with RCA120Reference
Sandwich ELISAMonoclonal Antibodies (RB37 and RA36)0.1%[5]
Sandwich ELISAMonoclonal Antibodies (RCH1 and 1RK1)Approx. 1%[5]
Sandwich ELISAMonoclonal anti-B chain (R109) and anti-A chain (R18)Not specified, but described as ricin-specific with little cross-reactivity[5]
Lateral Flow Assay (LFA)Not specified0.1%[5]
Experimental RCA120 ELISAMonoclonal (ARK4) and Polyclonal (1RK1)Approx. 20% cross-reactivity to ricin (Note: This assay is designed for RCA120)[5]

Cross-reactivity is typically calculated as the ratio of the concentration of ricin to the concentration of the cross-reactant required to produce the same signal in the assay.

Experimental Protocols

Below is a generalized protocol for a sandwich ELISA designed to assess the cross-reactivity of a ricin immunoassay. This protocol is based on methodologies described in the cited literature.[5]

Protocol: Sandwich ELISA for Ricin Detection and Cross-Reactivity Assessment

1. Plate Coating:

  • Dilute the capture anti-ricin monoclonal antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Add 100 µL of the antibody solution to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% bovine serum albumin) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

2. Standard and Sample Incubation:

  • Prepare serial dilutions of a ricin standard to generate a standard curve (e.g., from 1 pg/mL to 1000 pg/mL).
  • Prepare serial dilutions of the potential cross-reactant (e.g., RCA120) over a broad concentration range.
  • Add 100 µL of the standards, cross-reactant dilutions, and unknown samples to the appropriate wells.
  • Incubate for 1-2 hours at room temperature with gentle shaking.
  • Wash the plate five times with wash buffer.

3. Detection Antibody Incubation:

  • Dilute a biotinylated detection anti-ricin monoclonal antibody to its optimal concentration in blocking buffer.
  • Add 100 µL of the detection antibody solution to each well.
  • Incubate for 1 hour at room temperature with gentle shaking.
  • Wash the plate five times with wash buffer.

4. Signal Generation:

  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
  • Incubate for 30 minutes at room temperature in the dark.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
  • Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.

5. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance values against the known concentrations of the ricin standard.
  • Determine the concentration of ricin in the unknown samples by interpolating their absorbance values on the standard curve.
  • For the cross-reactivity assessment, determine the concentration of RCA120 that produces a signal equivalent to a specific concentration of ricin within the linear range of the assay.
  • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (Concentration of Ricin / Concentration of RCA120) * 100.

Visualizing Immunoassay Specificity

The following diagrams illustrate the experimental workflow and the principle of antibody specificity, highlighting why cross-reactivity between ricin and this compound is not expected in this type of assay.

G cluster_workflow Immunoassay Workflow for Cross-Reactivity A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Ricin Standard or Potential Cross-Reactant B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme Conjugate D->E F 6. Add Substrate & Measure Signal E->F G 7. Calculate % Cross-Reactivity F->G G cluster_ricin Ricin (Protein) cluster_this compound This compound (Alkaloid) cluster_rca120 RCA120 (Homologous Protein) ricin antibody1 Anti-Ricin Antibody antibody1->ricin Specific Binding (High Affinity) This compound antibody2 Anti-Ricin Antibody antibody2->this compound No Binding (No Recognition) rca120 antibody3 Anti-Ricin Antibody antibody3->rca120 Potential Binding (Cross-Reactivity)

References

comparison of different extraction techniques for ricinine from Ricinus communis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ricinine Extraction Methodologies

The alkaloid this compound, a key bioactive compound found in the castor bean plant (Ricinus communis), has garnered significant interest for its diverse pharmacological properties. The efficiency of its extraction from plant material is a critical first step in research and development. This guide provides a comprehensive comparison of various extraction techniques, offering insights into their performance based on experimental data. We will delve into conventional methods like maceration and Soxhlet extraction, alongside modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Microwave Synergistic Extraction (UMSE), to equip researchers with the knowledge to select the most suitable method for their objectives.

Comparative Analysis of Extraction Techniques

The choice of extraction technique significantly impacts the yield, purity, and efficiency of this compound isolation. Modern methods generally offer substantial advantages in terms of time and solvent consumption over traditional approaches.

Technique Extraction Time Yield of this compound Purity Key Parameters Source Material
Maceration 72 hours[1]~1.4 mg/g (from leaves)[1][2]Not specifiedRoom temperature, solvent typeLeaves, Defatted Seed Cake[1][3]
Soxhlet Extraction 4-6 hours (typical)Not specified for this compoundNot specifiedSolvent boiling point, cycle timeDefatted Seed Cake[2]
Microwave-Assisted Extraction (MAE) 15 minutes[1]~1.5 mg/g (from leaves)[1]High (UPLC analysis)[1]Temperature (175 °C), Power (1000 W), Solvent (10% EtOAc in MeOH), Solid-to-Liquid Ratio (1:25 g/mL)[1]Leaves[1]
Ultrasonic-Microwave Synergistic Extraction (UMSE) 5 minutes[4]~67.52% (crude extract from cake)99.39% (after recrystallization)[4]Ultrasound Power (342 W), Microwave Power (395 W), Solid-to-Liquid Ratio (1:10 g/mL)[4]Castor Cake[4]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published experimental data and provide a framework for replication.

Maceration

This conventional technique relies on soaking the plant material in a solvent to leach out the desired compounds.

Protocol:

  • Preparation of Plant Material: Air-dry fresh leaves of Ricinus communis until the moisture content is approximately 10±2%. Grind the dried leaves into a coarse powder. For seeds, first defat the ground seeds using a suitable solvent (e.g., petroleum ether) to obtain a castor seed cake, which is then pulverized.[3]

  • Extraction: Macerate the powdered plant material (100g) in a suitable solvent (e.g., 1000ml of methanol) for 72 hours at room temperature, with occasional agitation.[1][3]

  • Filtration: Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the solid plant residue.[5]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature of 40-60°C to obtain the crude this compound extract.[5]

Soxhlet Extraction

This method provides a continuous extraction with a fresh hot solvent, which can be more efficient than simple maceration.

Protocol:

  • Preparation of Plant Material: Prepare defatted and powdered castor seed cake as described for maceration.[2]

  • Extraction: Place 10g of the powdered material into a thimble and insert it into a Soxhlet extractor. Add 250 mL of a suitable solvent (e.g., ethanol or methanol) to the distillation flask. Heat the flask to the boiling point of the solvent and carry out the extraction for a predetermined number of cycles (e.g., 4 cycles) or for a specific duration (e.g., 4-6 hours).[6][7]

  • Solvent Recovery: After extraction, recover the solvent by distillation to concentrate the extract containing this compound.[6]

  • Drying: Dry the resulting crude extract to remove any remaining solvent.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

  • Sample Preparation: Use dried and powdered leaves of Ricinus communis.

  • Extraction Parameters: Place the powdered leaves in a microwave extraction vessel with the chosen solvent. The optimized conditions for this compound extraction from leaves are a temperature of 175 °C, a microwave power of 1000 W, an extraction time of 15 minutes, a solvent composition of 10% ethyl acetate in methanol, and a liquid-to-solid ratio of 25 mL/g.[1]

  • Extraction Procedure: Subject the sample to microwave irradiation under the specified conditions in a dedicated microwave extraction system.[1]

  • Post-Extraction: After the extraction is complete, cool the vessel and filter the extract to separate the supernatant from the plant residue. The resulting extract can then be analyzed, for example, by UPLC.[1]

Ultrasonic-Microwave Synergistic Extraction (UMSE)

This advanced technique combines the benefits of both ultrasonic and microwave energy to achieve very high extraction efficiency in a short time.

Protocol:

  • Sample Preparation: Use castor cake, the residue from castor oil production.

  • Optimized Conditions: The optimal extraction conditions are an ultrasound power of 342 W, a microwave power of 395 W, and an extraction time of 5 minutes, with a liquid-to-solid ratio of 1:10.[4]

  • Extraction Process: Perform the extraction in a specialized ultrasonic-microwave synergistic extraction apparatus under the optimized conditions.[4]

  • Purification: After extraction, recrystallize the crude extract from ethanol to obtain high-purity this compound.[4] The purity can be determined by High-Performance Liquid Chromatography (HPLC).[4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described extraction techniques.

Maceration_Workflow start Start: Dried & Powdered Ricinus communis Material solvent Add Solvent (e.g., Methanol) start->solvent macerate Macerate for 72 hours at Room Temperature solvent->macerate filter Filter Mixture macerate->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end End: Crude This compound Extract evaporate->end

Maceration Experimental Workflow

Soxhlet_Workflow start Start: Defatted & Powdered Ricinus communis Cake thimble Place in Soxhlet Thimble start->thimble soxhlet Continuous Hot Extraction with Solvent (4-6h) thimble->soxhlet distill Distill to Recover Solvent soxhlet->distill dry Dry the Extract distill->dry end End: Crude This compound Extract dry->end

Soxhlet Extraction Experimental Workflow

MAE_Workflow start Start: Dried & Powdered Ricinus communis Leaves mix Mix with Solvent (10% EtOAc in MeOH, 1:25 ratio) start->mix mae Microwave Irradiation (15 min, 175°C, 1000W) mix->mae cool Cool the Vessel mae->cool filter Filter the Extract cool->filter end End: this compound Extract for Analysis filter->end

Microwave-Assisted Extraction (MAE) Workflow

UMSE_Workflow start Start: Ricinus communis Castor Cake umse UMSE (5 min, 342W US, 395W MW) start->umse recrystallize Recrystallize from Ethanol umse->recrystallize end End: High Purity This compound (99.39%) recrystallize->end

Ultrasonic-Microwave Synergistic Extraction (UMSE) Workflow

References

Navigating the Analytical Landscape: A Comparative Guide to Ricinine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ricin exposure and toxicology, the accurate and precise quantification of its biomarker, ricinine, is paramount. This guide provides a comprehensive comparison of the most prevalent analytical methods used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). A discussion of Capillary Electrophoresis (CE) as an emerging technique is also included.

This document delves into the experimental protocols and performance metrics of each assay, offering a clear, data-driven comparison to inform methodological selection in various research and development contexts. All quantitative data is summarized for straightforward comparison, and detailed experimental workflows are visualized to elucidate the procedural steps involved.

At a Glance: Performance Comparison of this compound Quantification Assays

The selection of an appropriate assay for this compound quantification hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance indicators for the most commonly employed methods.

FeatureLC-MS/MSHPLC-UVELISACapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.080 - 6 pg75 pg~2.74 ng/mLData not available for this compound
Limit of Quantification (LOQ) 0.300 ng/mL - 15 pg150 pg~3.9 ng/mLData not available for this compound
Linearity (r²) ≥ 0.99≥ 0.99Not typically reportedData not available for this compound
Accuracy (% Recovery / % RE) <10% Relative Error98.7% - 96.0%96-98%Data not available for this compound
Precision (% RSD) < 19%< 10%2-4%Data not available for this compound
Selectivity HighModerateModerate to High (Antibody dependent)High
Sample Throughput High (with automation)ModerateHighModerate
Instrumentation Cost HighModerateLowModerate

In-Depth Methodologies and Experimental Protocols

A detailed understanding of the experimental procedures is crucial for replicating results and troubleshooting potential issues. This section outlines the typical protocols for each of the primary this compound quantification methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for this compound quantification due to its exceptional sensitivity and selectivity. It is particularly well-suited for complex biological matrices such as blood and urine.

Experimental Protocol:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Samples are often pre-treated using SPE to remove interfering matrix components and concentrate the analyte. A common procedure involves conditioning a C18 SPE cartridge with methanol and water, loading the sample, washing with a low-organic solvent, and eluting this compound with a higher concentration of organic solvent (e.g., 30% methanol)[1].

    • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common step to remove proteins that can interfere with the analysis[2].

    • Isotope Dilution: For the highest accuracy, an isotopically labeled internal standard (e.g., ¹³C₆-ricinine) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response[2].

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C18, is typically used for separation.

    • Mobile Phase: A gradient elution is often employed, starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to elute this compound[2].

    • Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min[3].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion of this compound (m/z 165.1) and monitoring specific product ions (e.g., m/z 138.1 and 82.1) to ensure specificity and accurate quantification[2].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, although it generally has lower sensitivity. It is a robust method suitable for samples with higher concentrations of this compound or less complex matrices.

Experimental Protocol:

  • Sample Preparation:

    • Extraction: this compound is typically extracted from the sample matrix using a solvent such as methanol[1].

    • Solid-Phase Extraction (SPE): Similar to LC-MS/MS, SPE is often used for sample cleanup to reduce matrix interference[1].

  • Chromatographic Separation:

    • Column: A C18 column is a common choice for the separation of this compound.

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water is often employed[1].

    • Flow Rate: A typical flow rate is around 0.2 mL/min[1].

  • UV Detection:

    • Wavelength: this compound has a UV absorbance maximum around 310 nm, which is typically used for detection[1].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of antibodies to this compound. While it can be very sensitive, its accuracy can be influenced by the specificity of the antibody and potential cross-reactivity.

Experimental Protocol:

  • Plate Coating: Microtiter plates are coated with a capture antibody specific for this compound.

  • Sample Incubation: The sample, potentially after a dilution step, is added to the wells and incubated to allow this compound to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection Antibody Incubation: A detection antibody, also specific for this compound and conjugated to an enzyme (e.g., horseradish peroxidase), is added and incubated.

  • Washing: Another washing step is performed to remove the unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric or chemiluminescent signal.

  • Signal Measurement: The intensity of the signal is measured using a plate reader, and the concentration of this compound is determined by comparison to a standard curve.

Visualizing the Workflow

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the key steps in this compound quantification assays.

Ricinine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method start Sample Collection (e.g., Urine, Blood) extraction Extraction / Dilution start->extraction cleanup Cleanup (SPE / Protein Precipitation) extraction->cleanup lc_ms LC-MS/MS cleanup->lc_ms High Sensitivity High Selectivity hplc HPLC-UV cleanup->hplc Moderate Sensitivity Cost-Effective elisa ELISA cleanup->elisa High Throughput data_analysis Data Analysis (Quantification) lc_ms->data_analysis hplc->data_analysis elisa->data_analysis end Result Reporting data_analysis->end

A generalized workflow for this compound quantification, highlighting the common sample preparation steps and the divergence to different analytical techniques.

A Note on Capillary Electrophoresis (CE)

A hypothetical workflow for this compound analysis by CE would involve:

CE_Workflow sample_prep Sample Preparation (Filtration / Dilution) injection Electrokinetic or Hydrodynamic Injection sample_prep->injection separation Capillary Electrophoresis Separation injection->separation detection Detection (e.g., UV, MS) separation->detection analysis Data Analysis detection->analysis

A potential workflow for the analysis of this compound using Capillary Electrophoresis.

Further research is needed to validate CE methods for the routine quantification of this compound and to establish its performance characteristics in comparison to the more established techniques.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability and applicability of research findings. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for trace-level detection in complex matrices. HPLC-UV provides a robust and more economical option for applications where sensitivity is less critical. ELISA is an excellent choice for high-throughput screening of a large number of samples. While Capillary Electrophoresis is a promising technique, further development and validation are required for its routine use in this compound quantification. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to achieve their scientific objectives.

References

A Comparative Guide: MALDI-TOF vs. LC-MS for the Forensic Identification of Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate identification of toxic substances is paramount. Ricinine, a key biomarker for exposure to the highly toxic protein ricin, presents a significant analytical challenge in forensic toxicology. This guide provides a comprehensive comparison of two powerful mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the forensic identification of this compound.

While both techniques offer unique advantages, this comparison demonstrates that LC-MS currently stands as the more established and quantitatively robust method for this compound analysis in forensic contexts. The available scientific literature provides extensive, validated data for LC-MS, whereas quantitative data for MALDI-TOF analysis of this compound remains limited, with most MALDI-TOF applications focusing on the parent toxin, ricin.

At a Glance: Key Performance Metrics

ParameterLC-MS/MSMALDI-TOF
Limit of Detection (LOD) As low as 23 fg/mL in urineData not available for this compound
Limit of Quantification (LOQ) 0.083 ng/mL to 2 ng/mL in urine[1]Data not available for this compound
Linearity Excellent, with r² values >0.99 reported[2]Data not available for this compound
Sample Throughput Lower, due to chromatographic separationPotentially higher for direct analysis
Matrix Effects Can be significant, often mitigated by sample preparation and chromatographic separationA primary challenge for small molecule analysis, matrix interference in the low mass range is a known issue
Established Protocols Well-documented for forensic samplesPrimarily developed for large molecules (e.g., ricin protein), not specifically for this compound

Experimental Workflows: A Visual Comparison

The analytical workflows for MALDI-TOF and LC-MS differ significantly, primarily in the sample processing and introduction to the mass spectrometer.

Forensic Identification Workflow cluster_0 MALDI-TOF cluster_1 LC-MS Sample_MALDI Sample Collection (e.g., Urine) Extraction_MALDI Sample Preparation (e.g., direct spotting, minimal cleanup) Sample_MALDI->Extraction_MALDI Spotting Co-crystallization with Matrix on MALDI Target Extraction_MALDI->Spotting Analysis_MALDI MALDI-TOF MS Analysis Spotting->Analysis_MALDI Data_MALDI Data Interpretation Analysis_MALDI->Data_MALDI Sample_LCMS Sample Collection (e.g., Urine) Extraction_LCMS Solid-Phase Extraction (SPE) Sample_LCMS->Extraction_LCMS Analysis_LCMS LC Separation Extraction_LCMS->Analysis_LCMS MS_Analysis MS/MS Detection Analysis_LCMS->MS_Analysis Data_LCMS Data Quantification MS_Analysis->Data_LCMS

A comparison of typical analytical workflows.

In-Depth Comparison: Principles and Performance

MALDI-TOF vs. LC-MS for this compound cluster_maldi MALDI-TOF cluster_lcms LC-MS MALDI_Principle Principle: Pulsed laser desorbs and ionizes sample co-crystallized with a matrix. MALDI_Adv Advantages: - High throughput - Simplicity of sample preparation (potentially) - Tolerance to some salts MALDI_Disadv Disadvantages: - Matrix interference in low m/z range - Difficulty in quantitative analysis of small molecules - Lack of established protocols for this compound LCMS_Principle Principle: Chromatographic separation followed by ionization (e.g., ESI) and mass analysis. LCMS_Adv Advantages: - High sensitivity and specificity - Excellent quantitative performance - Well-established and validated methods LCMS_Disadv Disadvantages: - Lower sample throughput - More complex instrumentation - Potential for ion suppression This compound This compound (m/z 165.06) This compound->MALDI_Principle Direct Analysis This compound->LCMS_Principle Separation & Analysis

Key principles and performance characteristics.

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Urine

This protocol is a synthesis of established methods found in the literature[3][4].

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials : Strata-X polymeric reversed-phase SPE cartridges, methanol, HPLC-grade water, acetonitrile, formic acid.

  • Procedure :

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Load 1 mL of the urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute this compound with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient to separate this compound from matrix components (e.g., starting with a low percentage of B, ramping up to elute this compound, followed by a wash and re-equilibration).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 10 µL.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Quantifier : m/z 165.1 → 82.1

      • Qualifier : m/z 165.1 → 138.1

    • Internal Standard : A stable isotope-labeled this compound (e.g., this compound-d3) should be used for accurate quantification.

Hypothetical MALDI-TOF Method for this compound Screening

1. Sample Preparation

  • Direct Analysis : For a rapid screen, a small volume (e.g., 1 µL) of urine could be directly spotted onto the MALDI target plate and allowed to dry.

  • Minimal Cleanup : Alternatively, a simple protein precipitation step could be performed by adding an equal volume of acetonitrile to the urine sample, centrifuging, and spotting the supernatant.

2. MALDI-TOF Analysis

  • Matrix Selection : A matrix suitable for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be required.

  • Sample Spotting : The dried sample spot would be overlaid with a small volume (e.g., 1 µL) of the matrix solution and allowed to co-crystallize.

  • Instrumentation : A MALDI-TOF mass spectrometer.

  • Analysis Mode : Positive ion mode.

  • Data Acquisition : Spectra would be acquired in the low mass range to detect the protonated molecule of this compound ([M+H]⁺ at m/z 165.06).

Discussion and Conclusion

For the forensic identification and quantification of this compound, LC-MS/MS is the demonstrably superior technique . It offers exceptional sensitivity and specificity, with well-established and validated protocols that are crucial for the stringent requirements of forensic science[1][2][3]. The chromatographic separation inherent to LC-MS effectively mitigates the complex matrix effects of biological samples like urine, allowing for reliable quantification at very low concentrations.

While MALDI-TOF presents a compelling potential for high-throughput screening due to its speed and simpler sample preparation, its application to the quantitative analysis of small molecules like this compound is hampered by significant challenges. Matrix interference in the low mass-to-charge ratio region can obscure the analyte signal, and achieving the reproducibility and accuracy required for forensic quantification is difficult without extensive method development and validation, which is currently lacking in the scientific literature for this specific analyte.

References

Differentiating Ricin from Ricinus communis Agglutinin (RCA120): A Comparative Guide Based on Ricinine Analysis and Proteomic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in toxicology, biosecurity, and therapeutic agent development, the accurate differentiation between ricin and its less toxic homolog, Ricinus communis agglutinin (RCA120), is of paramount importance. Both are lectins originating from the castor bean plant (Ricinus communis), but they exhibit significantly different toxicities. This guide provides a comprehensive comparison of analytical strategies, with a special focus on the role of ricinine analysis as a complementary method to definitive proteomic techniques.

Introduction to Ricin, RCA120, and this compound

Ricin and RCA120 are ribosome-inactivating proteins (RIPs) found in castor beans.[1][2][3] Ricin is a highly potent toxin, while RCA120 is a much weaker toxin but a strong hemagglutinin.[4][5] Both proteins are heterodimers composed of an A chain with enzymatic activity and a B chain that binds to cell surface carbohydrates.[5][6] Ricin consists of one A and one B chain, whereas RCA120 is a tetramer with two A and two B chains.[5][6] Despite their structural similarities and high sequence homology (93% for the A chains and 84% for the B chains), their difference in toxicity is significant, with ricin being 100 to 2000 times more toxic than RCA120 depending on the experimental system.[4][5]

This compound is a small alkaloid molecule also present in the castor bean plant.[7][8] It is used as a biomarker for exposure to castor bean products, including ricin, as it can be detected in biological samples like urine.[7][9] However, the presence of this compound alone does not differentiate between exposure to ricin or the less toxic RCA120, as it is a general marker for Ricinus communis exposure.[9][10][11]

Logical Framework for Differentiation

The following diagram illustrates the logical relationship between the detection of this compound and the specific identification of ricin versus RCA120.

Logical Relationship in Ricin/RCA120 Differentiation cluster_source Source: Ricinus communis (Castor Bean) cluster_analysis Analytical Approach cluster_conclusion Conclusion Ricin Ricin (Toxin) Protein_Analysis Protein Analysis (e.g., Mass Spectrometry) Ricin->Protein_Analysis RCA120 RCA120 (Agglutinin) RCA120->Protein_Analysis This compound This compound (Alkaloid) Ricinine_Analysis This compound Analysis (e.g., LC-MS/MS) This compound->Ricinine_Analysis Exposure_Confirmation Confirmation of Castor Bean Exposure Ricinine_Analysis->Exposure_Confirmation Differentiation Specific Differentiation of Ricin vs. RCA120 Protein_Analysis->Differentiation Comprehensive Workflow for Ricin/RCA120 Analysis cluster_this compound This compound Analysis (Exposure Confirmation) cluster_protein Protein Analysis (Specific Differentiation) Sample Suspected Sample (e.g., environmental, clinical) SPE Solid-Phase Extraction Sample->SPE Digestion Protein Digestion (Trypsin) Sample->Digestion LCMS_this compound LC-MS/MS for this compound SPE->LCMS_this compound Ricinine_Result This compound Detected? LCMS_this compound->Ricinine_Result Final_Report Final Report Ricinine_Result->Final_Report Confirms Exposure LCMS_Protein LC-MS/MS for Peptides Digestion->LCMS_Protein DB_Search Database Search (Identify Peptides) LCMS_Protein->DB_Search Protein_Result Ricin/RCA120 Peptides Identified? DB_Search->Protein_Result Protein_Result->Final_Report Identifies Toxin

References

Safety Operating Guide

Navigating the Safe Disposal of Ricinine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Ricinine is a hazardous substance and must be handled with care.[1] Before beginning any work, users must review the complete Safety Data Sheet (SDS) for this compound.[1] The following are critical safety measures to be implemented:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. In case of inadequate ventilation or the potential for aerosolization, respiratory protection should be worn.[2]

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Contamination Prevention: Avoid contact with skin, eyes, and clothing.[1] Do not generate dust when handling solid this compound.[3] In case of a spill, do not touch or walk through the spilled material.[4] Use a water spray to reduce vapors, but avoid direct water contact with the spilled agent.[4]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]

Quantitative Data and Physical Properties

While no specific quantitative data for disposal procedures were identified, the following properties of this compound are critical for its safe handling and in considering disposal methods.

PropertyValueCitation
Chemical Formula C₈H₈N₂O₂[5]
Molar Mass 164.164 g·mol⁻¹[5]
Melting Point 200 °C (392 °F)[5][6]
Solubility Slightly soluble in methanol and DMSO[1]
Stability Stable under normal conditions. Heat resistant.[2][6]
LD₅₀ (mice, intraperitoneal) 340 mg/kg[1]
LD₅₀ (mice, oral) 3,000 mg/kg[1]

Proposed Disposal Protocol: Alkaline Hydrolysis

This compound can be hydrolyzed to methanol and ricininic acid by alkali.[5] This chemical property forms the basis for a proposed method of chemical degradation prior to disposal. This protocol is a recommendation and should be validated on a small scale under controlled laboratory conditions before being applied to larger quantities of this compound waste.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Appropriate reaction vessel (e.g., borosilicate glass)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, carefully transfer the this compound waste to a suitable reaction vessel. If the waste is solid, it may be beneficial to dissolve it in a minimal amount of a suitable solvent in which it is slightly soluble, such as methanol or DMSO, before proceeding.[1]

  • Alkaline Addition: Slowly add an excess of the alkaline solution (e.g., 1 M NaOH) to the this compound waste while stirring. The goal is to achieve and maintain a basic pH to facilitate hydrolysis.

  • Reaction: Allow the mixture to react for a sufficient period. The exact time required for complete hydrolysis is not specified in the available literature and should be determined through analytical validation (e.g., chromatography) during the small-scale validation of this procedure. Gentle heating may increase the rate of reaction, but care should be taken due to the generation of methanol.

  • Neutralization: After the reaction is complete, neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Final Disposal: The neutralized solution, containing methanol, ricininic acid salts, and excess salt, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][7] Consult with your institution's environmental health and safety (EHS) office for specific guidance on the final disposal of this waste stream.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

Ricinine_Disposal_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh/Dissolve this compound fume_hood->weigh_dissolve collect_waste Collect this compound Waste weigh_dissolve->collect_waste spill_event Spill Occurs weigh_dissolve->spill_event hydrolysis Alkaline Hydrolysis (e.g., 1M NaOH) collect_waste->hydrolysis validate Validate Degradation (Small Scale Test) hydrolysis->validate validate->hydrolysis Incomplete neutralize Neutralize Solution (pH 6-8) validate->neutralize Successful final_disposal Dispose as Hazardous Waste (Consult EHS) neutralize->final_disposal end End final_disposal->end spill_event->weigh_dissolve No evacuate Evacuate Area spill_event->evacuate Yes notify Notify EHS/Supervisor evacuate->notify decontaminate Decontaminate Area (as per SDS/EHS) notify->decontaminate decontaminate->end

Caption: Workflow for the safe handling and proposed disposal of this compound.

Disclaimer: The information provided is for guidance purposes only and is based on the chemical properties of this compound. It is not a substitute for a formal risk assessment and adherence to institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. The proposed chemical degradation method should be validated on a small scale before being implemented for larger quantities.

References

Essential Safety and Logistical Information for Handling Ricinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like ricinine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound. While this compound is significantly less toxic than the infamous protein ricin, it is still considered a hazardous material that requires careful handling to minimize exposure risks.[1][2]

Understanding the Hazard

This compound is a toxic alkaloid found in the castor plant (Ricinus communis).[1][2] It is crucial to handle this compound with appropriate precautions to prevent ingestion, inhalation, or contact with skin and eyes.[1] Before beginning any work with this compound, users must review the complete Safety Data Sheet (SDS) provided by the supplier.[1]

Quantitative Toxicity Data

To provide a clear understanding of this compound's toxicological profile, the following table summarizes key quantitative data. It is important to note that the toxicity of this compound is considerably lower than that of ricin.

MetricValueSpeciesRoute of AdministrationReference
LD50340 mg/kgMouseIntraperitoneal[3][4]
LD503,000 mg/kgMouseOral[3][4]

LD50: The median lethal dose, or LD50, is the dose of a substance that is lethal to 50% of a test population.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment to prevent exposure. The following PPE is recommended:

  • Body Protection: A standard laboratory coat should be worn to protect against splashes.[5]

  • Hand Protection: Compatible chemical-resistant gloves are essential to prevent skin contact.[5]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from dust or splashes.[6]

  • Respiratory Protection: For procedures that may generate dust or aerosols, a respirator should be used.[5][6][7] Work should ideally be conducted within a chemical fume hood to minimize inhalation risk.[8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan provides guidance for pre-operational checks, handling procedures, and post-handling decontamination and waste disposal.

Pre-Operational Checks
  • Consult the SDS: Thoroughly read and understand the Safety Data Sheet for this compound before starting any work.

  • Assemble PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare Workspace: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered.

  • Gather Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily accessible.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment before handling the compound.

  • Weighing and Transfer: Handle solid this compound carefully to avoid generating dust. Weighing and transferring should be done in a fume hood.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing. This compound is slightly soluble in methanol and DMSO.[1]

  • Avoid Contamination: Use dedicated labware when possible. Do not eat, drink, or smoke in the designated handling area.[7]

  • Immediate Cleanup: Clean up any small spills immediately according to your institution's established procedures for hazardous materials.

Post-Handling Decontamination and Waste Disposal
  • Decontaminate Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with this compound using a suitable disinfectant, such as a 5% sodium hypochlorite solution (bleach), followed by a rinse with water.[5]

  • Doff PPE: Remove personal protective equipment in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect solid this compound waste, including contaminated labware (e.g., pipette tips, vials), in a clearly labeled, sealed, and leak-proof container. The label should indicate "Hazardous Waste" and "this compound."

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof hazardous chemical waste container that is compatible with the solvent used. Do not dispose of this compound solutions down the drain.

  • Contaminated PPE: Dispose of all contaminated personal protective equipment as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

RicinineHandlingWorkflow This compound Handling and Disposal Workflow cluster_pre_operation Pre-Operation cluster_operation Operation cluster_post_operation Post-Operation & Disposal A Consult SDS B Assemble PPE A->B C Prepare Workspace (Fume Hood) B->C D Gather Materials C->D E Don PPE D->E F Handle this compound (Weighing/Solution Prep) E->F G Conduct Experiment F->G H Decontaminate Workspace & Equipment G->H G->H I Segregate Waste (Solid & Liquid) H->I J Package & Label Hazardous Waste I->J M EHS Waste Pickup J->M K Doff PPE L Personal Hygiene (Hand Washing) K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ricinine
Reactant of Route 2
Reactant of Route 2
Ricinine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。